5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid
Description
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Properties
IUPAC Name |
3-(6-methoxynaphthalen-2-yl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-20-12-5-4-9-6-11(3-2-10(9)7-12)13-8-14(15(18)19)17-16-13/h2-8H,1H3,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWHZXBIHVSQLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=NNC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661693 | |
| Record name | 3-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257877-12-5 | |
| Record name | 3-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid
This technical guide provides a comprehensive overview of 5-(6-methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on its synthesis, physicochemical properties, and potential biological activities.
Chemical and Physical Properties
This compound is a complex organic molecule featuring a pyrazole ring linked to a methoxynaphthalene moiety. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a common scaffold in many biologically active compounds. The presence of the naphthalene group significantly influences its lipophilicity and potential for aromatic interactions with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂N₂O₃ | [1] |
| Molecular Weight | 268.27 g/mol | [1] |
| CAS Number | 1257877-12-5 | [1] |
| Appearance | Not specified (likely a solid) | - |
| Solubility | Not specified | - |
| Melting Point | Not specified | - |
Synthesis
Experimental Workflow: Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(6-methoxynaphthalen-2-yl)butanoate
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-acetyl-6-methoxynaphthalene.
-
Cool the mixture in an ice bath and add diethyl oxalate dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of Ethyl 5-(6-methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylate
-
Dissolve the purified ethyl 2,4-dioxo-4-(6-methoxynaphthalen-2-yl)butanoate in a suitable solvent such as ethanol or glacial acetic acid.
-
Add hydrazine hydrate to the solution and reflux the mixture for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified ethyl ester.
Step 3: Synthesis of this compound
-
Suspend the ethyl 5-(6-methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylate in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of approximately 2-3.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
Biological Activity and Mechanism of Action
While there is no specific biological data available for this compound itself, numerous derivatives containing this core structure have been investigated as potent and selective antagonists of the glucagon receptor. One notable example is N-[(4-{(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893), which has demonstrated significant potential in the treatment of type II diabetes.
Table 2: Biological Activity of a Key Derivative (MK-0893)
| Target | Assay | IC₅₀ (nM) | Selectivity |
| Human Glucagon Receptor | Binding Affinity | 6.6 | - |
| Human Glucagon Receptor | Functional cAMP Activity | 15.7 | - |
| GIPR | - | 1020 | ~155-fold vs. GCGR |
| PAC1 | - | 9200 | ~1394-fold vs. GCGR |
| GLP-1R | - | >10000 | >1515-fold vs. GCGR |
| VPAC1 | - | >10000 | >1515-fold vs. GCGR |
| VPAC2 | - | >10000 | >1515-fold vs. GCGR |
Data sourced from Xiong et al., J. Med. Chem. 2012, 55, 13, 6137–6148.[1]
The high potency and selectivity of MK-0893 suggest that the 5-(6-methoxynaphthalen-2-yl)-1H-pyrazole core is a critical pharmacophore for glucagon receptor antagonism.
Glucagon Receptor Signaling Pathway
Glucagon, a peptide hormone, plays a crucial role in glucose homeostasis by stimulating hepatic glucose production. It exerts its effects by binding to the glucagon receptor (GCGR), a G protein-coupled receptor (GPCR). Antagonism of this receptor is a promising therapeutic strategy for lowering blood glucose levels in diabetic patients.
Caption: Simplified glucagon receptor signaling pathway and the inhibitory action of an antagonist.
Spectral Data (Predicted)
As no experimentally obtained spectra for this compound are publicly available, the following are predicted characteristic peaks based on the structure and data from analogous compounds.
Table 3: Predicted Spectral Data
| Spectrum | Predicted Peaks |
| ¹H NMR | - Aromatic protons of the naphthalene ring (multiple signals).- A singlet for the pyrazole C4-H.- A singlet for the methoxy group protons.- A broad singlet for the carboxylic acid OH.- A broad singlet for the pyrazole NH. |
| ¹³C NMR | - Carbonyl carbon of the carboxylic acid.- Aromatic carbons of the naphthalene ring.- Carbons of the pyrazole ring.- Methoxy group carbon. |
| FT-IR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid.- N-H stretch from the pyrazole ring.- C=O stretch from the carboxylic acid.- C=N and C=C stretches from the aromatic rings. |
| Mass Spec (m/z) | - Molecular ion peak [M]⁺.- Fragments corresponding to the loss of CO₂, H₂O, and cleavage of the pyrazole-naphthalene bond. |
Conclusion
This compound represents a valuable scaffold in the design of novel therapeutics, particularly as a potential antagonist of the glucagon receptor for the treatment of type II diabetes. While specific experimental data for this core compound is limited, the synthetic routes are well-precedented, and the biological potential is strongly indicated by its more complex derivatives. Further research into the direct synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.
References
Elucidation of the Chemical Structure of 5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of the novel heterocyclic compound, 5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid. This molecule is of significant interest in medicinal chemistry, notably as a core component of the glucagon receptor antagonist MK-0893[1][2][3]. This document details the key identifiers, predicted spectroscopic characteristics based on analogous compounds, a plausible synthetic pathway, and relevant biological context.
Compound Identification
The fundamental properties of this compound are summarized in the table below, providing a clear reference for this entity.
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 1257877-12-5 | [4] |
| Molecular Formula | C₁₅H₁₂N₂O₃ | [4] |
| Molecular Weight | 268.27 g/mol | [4] |
| Canonical SMILES | COC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=NN3)C(=O)O | [4] |
Spectroscopic Data for Structure Confirmation
While experimentally obtained spectra for the title compound are not publicly available, the following tables present predicted and comparative data based on structurally similar compounds. This information is crucial for researchers in confirming the identity of synthesized this compound through spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are extrapolated from known pyrazole and naphthalene derivatives. These values provide a foundational dataset for structural verification.
Table 2.1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyrazole-H | ~ 7.0 - 7.2 | s | The chemical shift of the proton on the pyrazole ring. |
| Naphthalene-H | ~ 7.2 - 8.0 | m | Aromatic protons of the naphthalene ring system will appear as a complex multiplet. |
| Methoxy-H | ~ 3.9 | s | Singlet corresponding to the three protons of the methoxy group. |
| Carboxylic Acid-H | > 12.0 | br s | Broad singlet for the acidic proton, which may be exchangeable with D₂O. |
| Pyrazole-NH | ~ 13.0 - 14.0 | br s | Broad singlet for the pyrazole NH proton, also exchangeable. |
Table 2.2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid C=O | ~ 165 | |
| Pyrazole C3 & C5 | ~ 140 - 155 | The two carbons of the pyrazole ring attached to the naphthalene and carboxylic acid groups. |
| Pyrazole C4 | ~ 105 - 110 | The CH carbon of the pyrazole ring. |
| Naphthalene Carbons | ~ 110 - 135 | Aromatic carbons of the naphthalene ring system. |
| Methoxy Carbon | ~ 55 |
Infrared (IR) Spectroscopy
The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.
Table 2.3: Predicted FT-IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |
| N-H (Pyrazole) | ~ 3200 | Medium, Broad |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| C=O (Carboxylic Acid) | 1725 - 1700 | Strong |
| C=N, C=C (Aromatic/Heteroaromatic) | 1600 - 1450 | Medium to Strong |
| C-O (Methoxy) | 1250 - 1000 | Strong |
Mass Spectrometry (MS)
The mass spectrum will provide information on the molecular weight and fragmentation pattern, further confirming the structure.
Table 2.4: Expected Mass Spectrometry Fragmentation
| Fragment | m/z | Notes |
| [M]⁺ | 268 | Molecular ion peak. |
| [M-H₂O]⁺ | 250 | Loss of a water molecule. |
| [M-COOH]⁺ | 223 | Loss of the carboxylic acid group. |
Experimental Protocols
A plausible synthetic route for this compound involves the condensation of a β-diketone or a related precursor with hydrazine, a common method for pyrazole synthesis[5][6].
Synthesis of the Key Intermediate: 1-(6-Methoxynaphthalen-2-yl)ethan-1-one
This precursor can be synthesized from 6-methoxy-2-naphthalene carboxylic acid.
Workflow for the Synthesis of the Key Intermediate
Synthesis of this compound
The target compound can be synthesized from the acetylnaphthalene intermediate through a Claisen condensation followed by cyclization with hydrazine.
Experimental Workflow for the Final Product
Biological Relevance and Signaling Pathways
The core structure of 5-(6-methoxynaphthalen-2-yl)-1H-pyrazole is a key pharmacophore in the development of glucagon receptor (GCGR) antagonists. The glucagon receptor is a Class B G-protein coupled receptor (GPCR) that plays a crucial role in glucose homeostasis.
Glucagon Receptor Signaling Pathway
Glucagon, upon binding to its receptor on hepatocytes, initiates a signaling cascade that leads to an increase in blood glucose levels. Antagonists of this receptor, such as derivatives of the title compound, can block this pathway, making them potential therapeutic agents for type 2 diabetes[1][3].
Simplified Glucagon Receptor Signaling Pathway
Conclusion
The structural elucidation of this compound is pivotal for the advancement of research into novel therapeutics, particularly for metabolic disorders. This guide provides a foundational framework for the synthesis, identification, and biological understanding of this important heterocyclic compound. The presented data and protocols are intended to facilitate further investigation and application of this molecule in drug discovery and development.
References
- 1. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Lead Sciences [lead-sciences.com]
- 5. benchchem.com [benchchem.com]
- 6. hilarispublisher.com [hilarispublisher.com]
In-Depth Technical Guide on 5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid
CAS Number: 1257877-12-5
This technical guide provides a comprehensive overview of 5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound with potential applications in drug discovery and development. The information is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences industries.
Core Compound Information
| Property | Value | Reference |
| CAS Number | 1257877-12-5 | [1] |
| Molecular Formula | C₁₅H₁₂N₂O₃ | |
| Molecular Weight | 268.27 g/mol | |
| IUPAC Name | This compound | |
| Canonical SMILES | COC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=NN3)C(=O)O |
Potential Biological and Therapeutic Relevance
While specific biological data for this compound is not extensively available in public literature, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. Pyrazole derivatives have demonstrated a wide range of biological activities, including but not limited to:
-
Anti-inflammatory: Acting as inhibitors of enzymes like cyclooxygenase (COX).
-
Anticancer: Targeting various signaling pathways involved in cancer cell proliferation.
-
Antimicrobial: Showing efficacy against different bacterial and fungal strains.
-
Neurological Disorders: Modulating receptors in the central nervous system.
Notably, structurally related compounds have shown significant therapeutic potential. For instance, a compound with a similar 1-(naphthalen-2-yl)pyrazole core has been identified as a potent σ(1) receptor antagonist, suggesting potential applications in the treatment of neuropathic pain.[2] Furthermore, a derivative, N-[(4-{(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893), has been investigated as a glucagon receptor antagonist for the management of type II diabetes.[3][4] These findings underscore the potential of the this compound scaffold in the development of novel therapeutics.
Experimental Protocols
A general and robust method for the synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids has been reported and can be adapted for the preparation of the title compound.[1] The synthesis proceeds via the reaction of a 4-aryl-2,4-dioxobutanoic acid with hydrazine hydrate.
Proposed Synthesis Workflow:
References
- 1. Secure Verification [cherry.chem.bg.ac.rs]
- 2. Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Pyrazole-Naphthalene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-naphthalene compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry and materials science. This is due to their versatile pharmacological activities, including antitumor, anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3][4] The fusion of the pyrazole and naphthalene ring systems creates a unique scaffold that can be readily functionalized to modulate its physicochemical and biological characteristics.[5][6] This guide provides a comprehensive overview of the core physicochemical properties of these compounds, detailed experimental protocols for their synthesis and characterization, and insights into their mechanisms of action.
Physicochemical Properties
The physicochemical properties of pyrazole-naphthalene derivatives are crucial for their biological activity and drug-likeness. These properties, including solubility, lipophilicity, and melting point, are influenced by the nature and position of substituents on both the pyrazole and naphthalene rings.
Quantitative Data Summary
The following table summarizes key quantitative data for a selection of pyrazole-naphthalene derivatives, highlighting their biological activity and, where available, specific physicochemical parameters.
| Compound ID | Structure/Substituents | Melting Point (°C) | Biological Activity | IC50 (µM) | Target |
| 7d | 2-(3-(3,4-dimethylphenyl)-5-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4(5H)-one | Not specified | Antitumor | 0.86 (HeLa), 0.12 (EGFR) | EGFR |
| 11 | Naphthalene-pyrazole hybrid | Not specified | Antitumor (MCF-7) | More potent than doxorubicin | Not specified |
| 5h | 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivative | Not specified | Anti-inflammatory | Not specified (79.39% edema inhibition) | COX-1/COX-2 |
| 5m | 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivative | Not specified | Anti-inflammatory | Not specified (72.12% edema inhibition) | COX-2 |
| R5, R8, R9 | 3-(naphthalen-1-yl)-1H-pyrazol-5-yl)naphthalen-1-ol derivatives | Not specified | Anticancer (MCF-7) | 5.0 µg/ml | CDK2 |
| R8, R13, R10 | 3-(naphthalen-1-yl)-1H-pyrazol-5-yl)naphthalen-1-ol derivatives | Not specified | Anticancer (MCF-7) | 3.2 µg/ml | CDK2 |
| C23H18N2O2 | (4Z)-4-[(2E)-1-hydroxy-3-(naphthalen-2-yl)prop-2-en-1-ylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Not specified | Not specified | Not specified | Not specified |
| NapMe-Pz | 1-(naphthalen-2-ylmethyl)-1H-pyrazole | 85-89 | Antimicrobial | Not specified | Not specified |
Note: This table is a compilation of data from multiple sources and is not exhaustive.[1][2][3][5][7][8]
Crystal Structure and Molecular Geometry
X-ray crystallography studies have provided valuable insights into the three-dimensional structure of pyrazole-naphthalene compounds. For instance, in (4Z)-4-[(2E)-1-hydroxy-3-(naphthalen-2-yl)prop-2-en-1-ylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, the pyrazole ring is nearly coplanar with the naphthalene ring system, with a dihedral angle of 1.55(10)°.[7] The overall planarity of the molecule is a common feature, which can facilitate π-π stacking interactions.[7] The crystal packing is often stabilized by intermolecular hydrogen bonds.[9]
Experimental Protocols
The synthesis and characterization of pyrazole-naphthalene compounds involve a range of standard and advanced organic chemistry techniques.
General Synthesis of Pyrazole-Naphthalene Derivatives
A common and efficient method for synthesizing pyrazole-naphthalene derivatives is through a multi-component reaction, often involving a chalcone intermediate.[5][10]
-
Chalcone Synthesis (Aldol Condensation): An appropriately substituted acetonaphthone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in a suitable solvent like ethanol. The mixture is typically stirred at room temperature or gently heated to yield the corresponding chalcone.
-
Pyrazoline/Pyrazole Formation (Claisen-Schmidt Condensation & Cyclization): The synthesized chalcone is then reacted with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) in a solvent such as ethanol or acetic acid.[11][12] Refluxing the mixture for several hours results in the formation of the pyrazoline ring. Subsequent oxidation or aromatization can lead to the corresponding pyrazole.[13]
Characterization Techniques
The structural elucidation of the synthesized compounds is crucial and is typically achieved through a combination of the following spectroscopic and analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing detailed information about the molecular structure.[8][14] 2D NMR techniques like HSQC and HMBC can further confirm the connectivity of atoms.[13]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as C=N, N-H, and C=O stretching vibrations, which are characteristic of the pyrazole and other functional moieties.[15][16]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the synthesized compounds.[17][18]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and crystal packing information.[7][9]
Signaling Pathways and Mechanism of Action
Many pyrazole-naphthalene compounds exert their biological effects by interacting with specific molecular targets within cellular signaling pathways.
EGFR Inhibition Pathway
Several pyrazole-naphthalene derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1] The diagram below illustrates the general mechanism of action.
Caption: EGFR signaling pathway and its inhibition by a pyrazole-naphthalene compound.
The pyrazole-naphthalene compound binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling cascades like the Ras-Raf-MEK-ERK pathway. This ultimately inhibits cell proliferation, survival, and angiogenesis.[1]
Experimental Workflow
The development and evaluation of novel pyrazole-naphthalene compounds follow a systematic workflow from synthesis to biological testing.
References
- 1. Synthesis and biological evaluation of compounds which contain pyrazole, thiazole and naphthalene ring as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08526J [pubs.rsc.org]
- 3. Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of (4Z)-4-[(2E)-1-hydroxy-3-(naphthalen-2-yl)prop-2-en-1-ylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. jocpr.com [jocpr.com]
- 15. connectjournals.com [connectjournals.com]
- 16. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Pyrazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole carboxylic acids represent a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and agrochemicals. Their diverse biological activities are intrinsically linked to their molecular structure. Mass spectrometry (MS) stands as an indispensable analytical technique for the structural elucidation, characterization, and quantification of these vital compounds. Understanding the fragmentation patterns of pyrazole carboxylic acids under various ionization conditions is paramount for unambiguous identification, metabolite profiling, and impurity analysis during drug discovery and development.[1] This guide provides a comprehensive overview of the core principles of mass spectrometry, detailed fragmentation pathways of pyrazole carboxylic acids, and standardized experimental protocols.
Core Principles of Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. The process involves the ionization of the analyte, followed by the separation of ions based on their m/z ratio and their subsequent detection. The resulting mass spectrum provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.
Common ionization techniques employed for the analysis of pyrazole carboxylic acids include Electrospray Ionization (ESI) and Electron Ionization (EI). ESI is a soft ionization technique suitable for polar and thermally labile molecules, often generating protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. EI, a harder ionization technique, involves bombarding the sample with high-energy electrons, leading to extensive fragmentation and providing a detailed fragmentation pattern that is valuable for structural elucidation.
Fragmentation of the Pyrazole Ring
The fragmentation of the pyrazole ring is a key diagnostic feature in the mass spectra of pyrazole-containing compounds. The primary fragmentation pathways for the pyrazole ring itself involve the expulsion of neutral molecules such as hydrogen cyanide (HCN) and nitrogen gas (N₂).[2]
-
Loss of HCN: A common fragmentation pathway involves the cleavage of the N-N bond and a C-N bond, leading to the elimination of a stable HCN molecule.
-
Loss of N₂: Another characteristic fragmentation is the loss of a nitrogen molecule, which can occur through various rearrangement mechanisms.
The position of substituents on the pyrazole ring can significantly influence the fragmentation pathways.
Fragmentation of the Carboxylic Acid Group
The carboxylic acid functional group undergoes characteristic fragmentation patterns in mass spectrometry. Common fragmentation pathways include:
-
Decarboxylation (Loss of CO₂): In negative ion mode, deprotonated carboxylic acids readily lose carbon dioxide (44 Da).[2]
-
Loss of H₂O: The elimination of a water molecule (18 Da) is a common fragmentation pathway, particularly in positive ion mode.
-
Loss of the Carboxyl Group (-COOH): Cleavage of the bond adjacent to the carbonyl group can result in the loss of the entire carboxylic acid group (45 Da).[3][4]
Combined Fragmentation of Pyrazole Carboxylic Acids
The fragmentation of pyrazole carboxylic acids is a composite of the fragmentation of the pyrazole ring and the carboxylic acid group. The specific fragmentation pathways and the relative abundance of fragment ions depend on the ionization method, collision energy, and the substitution pattern of the molecule.
In positive ion mode (ESI+) , pyrazole carboxylic acids typically form protonated molecules [M+H]⁺. Subsequent fragmentation often involves the initial loss of water or the carboxyl group, followed by fragmentation of the pyrazole ring.
In negative ion mode (ESI-) , deprotonated molecules [M-H]⁻ are formed. The most common initial fragmentation is the loss of carbon dioxide (decarboxylation). The resulting pyrazole anion can then undergo further fragmentation through the loss of HCN or N₂.
Proposed Fragmentation Pathways
The following diagrams illustrate the proposed major fragmentation pathways for a generic pyrazole carboxylic acid under different ionization modes.
Quantitative Data Summary
The following table summarizes the observed major fragment ions for select pyrazole carboxylic acid derivatives. The relative abundances can vary significantly depending on the instrument and experimental conditions.
| Compound | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Proposed Neutral Loss |
| Pyrazole-4-carboxylic acid | EI | 112 | 95, 67, 40 | COOH, HCN from [M-COOH]⁺ |
| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | EI | 154 | 126, 109, 81 | C₂H₄, OEt, C₂H₄ from [M-OEt]⁺ |
Experimental Protocols
Sample Preparation
A general protocol for the preparation of pyrazole carboxylic acid samples for mass spectrometry analysis is as follows:
-
Dissolution: Accurately weigh approximately 1 mg of the pyrazole carboxylic acid sample and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture of water and organic solvent).
-
Dilution: For ESI-MS, further dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the mass spectrometer.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
For the analysis of pyrazole carboxylic acids, reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and effective approach.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is often employed.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Parameters
The following are typical starting parameters for the analysis of pyrazole carboxylic acids using an ESI source. Optimization is necessary for specific compounds and instruments.
-
Ionization Mode: ESI positive and negative modes.
-
Capillary Voltage: 3.0-4.0 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-500 °C.
-
Cone Gas Flow: 50-100 L/hr.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.
Conclusion
The mass spectrometric fragmentation of pyrazole carboxylic acids provides a wealth of structural information that is critical for their identification and characterization in complex matrices. By understanding the fundamental fragmentation pathways of both the pyrazole ring and the carboxylic acid functional group, researchers can confidently interpret mass spectra and gain valuable insights into their molecules of interest. The experimental protocols outlined in this guide provide a solid foundation for developing robust and reliable analytical methods for this important class of compounds, thereby supporting advancements in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Request Rejected [emsl.pnnl.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of Methoxynaphthalene Pyrazole Derivatives: Synthesis, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxynaphthalene pyrazole derivatives have emerged as a promising class of heterocyclic compounds, attracting significant attention in the fields of medicinal chemistry and drug discovery. The fusion of the methoxynaphthalene moiety with the versatile pyrazole scaffold has yielded molecules with a broad spectrum of pharmacological activities, including potent anticancer and antimicrobial properties. This in-depth technical guide provides a comprehensive literature review of these derivatives, focusing on their synthesis, biological evaluation, and detailed experimental protocols. The information is curated to serve as a valuable resource for researchers actively involved in the development of novel therapeutic agents.
Synthesis of Methoxynaphthalene Pyrazole Derivatives
The primary synthetic route to methoxynaphthalene pyrazole derivatives involves a two-step process: the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with a hydrazine derivative.
General Synthetic Workflow
Caption: General workflow for the synthesis of methoxynaphthalene pyrazole derivatives.
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(Substituted phenyl)-3-(methoxynaphthalen-2-yl)prop-2-en-1-one (Chalcone Intermediate)
-
Reaction Setup: To a solution of a substituted acetophenone (10 mmol) in ethanol (50 mL), add the desired methoxynaphthalene carbaldehyde (10 mmol).
-
Base Addition: To the stirred mixture, add an aqueous solution of potassium hydroxide (40% w/v, 8 mL) dropwise at a temperature of 276–277 K (ice bath).
-
Reaction: Continue stirring the reaction mixture at room temperature for 20-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to a pH of 3-4.
-
Isolation and Purification: Filter the precipitated solid, wash thoroughly with water and then with cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.[1]
Protocol 2: Synthesis of 3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
This protocol describes a Vilsmeier-Haack reaction for the synthesis of a pyrazole-4-carbaldehyde derivative.
-
Starting Material: Begin with the corresponding acetophenone phenylhydrazone.
-
Vilsmeier Reagent: Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl3) to dimethylformamide (DMF) under cooled conditions.
-
Reaction: Add the acetophenone phenylhydrazone to the Vilsmeier reagent and heat the mixture. The specific temperature and reaction time will depend on the substrate.
-
Work-up and Purification: After the reaction is complete, pour the mixture into ice water and neutralize. The solid product can be collected by filtration and purified by recrystallization.[2][3][4][5]
Protocol 3: Synthesis of 2-[5-(2,3-Dimethoxynaphthalen-1-yl)-4,5-dihydro-1H-pyrazol-3-yl]-3-methoxyphenol
This protocol details the cyclization of a chalcone with hydrazine hydrate.
-
Reaction Setup: Dissolve the chalcone intermediate (5 mmol) in anhydrous ethanol (30 mL).
-
Hydrazine Addition: Add an excess of hydrazine monohydrate (1 mL of 64–65% solution, ~13 mmol) to the solution.
-
Reaction: Reflux the reaction mixture at 360 K for 5 hours.
-
Isolation: Cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration.[1][6][7]
Biological Activities and Structure-Activity Relationship (SAR)
Methoxynaphthalene pyrazole derivatives have demonstrated significant potential as both anticancer and antimicrobial agents.
Anticancer Activity
The primary mechanism of anticancer action for many of these derivatives is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis.[8][9][10][11]
Signaling Pathway: Tubulin Polymerization Inhibition
Caption: Signaling pathway of methoxynaphthalene pyrazole derivatives as tubulin polymerization inhibitors.
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the pyrazole core significantly influence anticancer activity. For instance, an ethoxy group at the 4-position of the phenyl ring has been shown to enhance activity.[8]
-
Methoxynaphthalene Moiety: The methoxy groups on the naphthalene ring are crucial for activity, likely contributing to the binding affinity with the target protein.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of selected methoxynaphthalene pyrazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5j | MCF-7 (Breast) | 2.78 ± 0.24 | [8] |
| Cisplatin (Standard) | MCF-7 (Breast) | 15.24 ± 1.27 | [8] |
| 7d | Hela (Cervical) | 0.86 | [12] |
| 7d (EGFR inhibition) | - | 0.12 | [12] |
Antimicrobial Activity
Several methoxynaphthalene pyrazole derivatives have also been evaluated for their ability to inhibit the growth of various bacterial and fungal strains.
Quantitative Data: Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for representative compounds.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 21c | Multi-drug resistant strains | 0.25 | [13] |
| 23h | Multi-drug resistant strains | 0.25 | [13] |
| Gatifloxacin (Standard) | - | 1 | [13] |
Key Experimental Protocols for Biological Evaluation
Workflow for Biological Evaluation
Caption: Workflow for the biological evaluation of methoxynaphthalene pyrazole derivatives.
Protocol 4: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[14][15][16][17]
Protocol 5: In Vitro Tubulin Polymerization Inhibition Assay
-
Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter in a suitable buffer on ice.[18][19]
-
Reaction Setup: In a pre-warmed 96-well plate, add the test compound at various concentrations.
-
Initiation of Polymerization: Add the ice-cold tubulin reaction mix to each well to initiate polymerization.
-
Fluorescence Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves and determine the inhibitory effect of the compounds.[6][12][18][20]
Protocol 6: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol. Store at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).[15][16][21][22]
Protocol 7: Determination of Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microplate.
-
Inoculation: Add the microbial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[9][13][17]
Conclusion
Methoxynaphthalene pyrazole derivatives represent a valuable scaffold in the design of novel therapeutic agents. Their synthesis is readily achievable through established chemical transformations, and they exhibit promising anticancer and antimicrobial activities. The detailed protocols and compiled data within this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future work should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on in vivo studies to validate the therapeutic potential of these compounds.
References
- 1. asianpubs.org [asianpubs.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. epubl.ktu.edu [epubl.ktu.edu]
- 4. researchgate.net [researchgate.net]
- 5. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. turkjps.org [turkjps.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pyrazole Core in Medicinal Chemistry
Abstract
The pyrazole core, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility, stemming from a unique combination of physicochemical properties, has cemented its status as a "privileged scaffold" in modern drug discovery. This guide provides a comprehensive exploration of the pyrazole moiety, from its serendipitous discovery to its current prominence in a wide array of FDA-approved therapeutics. We will dissect its fundamental electronic and structural characteristics, delve into key synthetic methodologies, analyze structure-activity relationships, and examine illustrative case studies of blockbuster drugs. This technical treatise is intended for researchers, scientists, and drug development professionals, offering expert insights into the enduring significance and future potential of the pyrazole core in the quest for novel therapeutic agents.
The Genesis of a Privileged Scaffold: Discovery and Early Significance
The story of pyrazole is not one of targeted design, but of serendipitous discovery, a common theme in the history of organic chemistry and pharmacology. Its journey from a chemical curiosity to a mainstay of medicinal chemistry underscores the importance of fundamental research.
A Serendipitous Discovery: The Knorr Synthesis
The pyrazole ring system was first identified and synthesized in 1883 by the German chemist Ludwig Knorr. His pioneering work involved the condensation reaction of ethyl acetoacetate with phenylhydrazine, which, contrary to his initial hypothesis, did not yield a quinoline derivative. Instead, this reaction produced a novel five-membered heterocyclic compound, which was later named antipyrine (phenazone). This reaction, now famously known as the Knorr pyrazole synthesis, became a foundational method for constructing the pyrazole core and remains relevant to this day.
Early Glimmers of Biological Activity: From Dyes to Drugs
Initially, the interest in pyrazole and its derivatives was largely confined to the burgeoning synthetic dye industry. However, the structural resemblance of antipyrine to quinine, a known antipyretic, prompted an investigation into its physiological effects. This inquiry marked a pivotal moment, shifting the focus towards the potential therapeutic applications of this new class of compounds.
Antipyrine and Beyond: The First Wave of Pyrazole-Based Therapeutics
In 1884, antipyrine was introduced into clinical practice as one of the first synthetic drugs, exhibiting potent antipyretic (fever-reducing) and analgesic (pain-relieving) properties. Its success spurred further research into related pyrazolone derivatives, leading to the development of aminopyrine and later phenylbutazone, a potent non-steroidal anti-inflammatory drug (NSAID). While the use of these early pyrazole drugs has declined due to concerns over side effects such as agranulocytosis, their historical importance is undeniable. They were instrumental in establishing the pyrazole core as a pharmacologically significant scaffold and paved the way for the development of safer and more selective pyrazole-containing drugs in the 20th and 21st centuries.
Physicochemical Architecture: The Foundation of Versatility
The enduring success of the pyrazole core in medicinal chemistry is not accidental; it is a direct consequence of its intrinsic physicochemical properties. These features allow it to engage in a wide range of intermolecular interactions with biological targets and provide a stable, yet tunable, scaffold for molecular design.
Electronic Landscape: Aromaticity, Tautomerism, and pKa
The pyrazole ring is an aromatic system, with six π-electrons delocalized over the five ring atoms. This aromaticity confers significant thermodynamic stability. The two adjacent nitrogen atoms create a unique electronic distribution: one nitrogen (N1) is pyridine-like and acts as a hydrogen bond acceptor, while the other (N2), when protonated, is pyrrole-like and can act as a hydrogen bond donor.
Unsubstituted pyrazole can exist in two tautomeric forms, which interconvert via proton transfer. This tautomerism is a critical consideration in drug design, as the different forms can exhibit distinct binding interactions.
Caption: Tautomeric forms of the pyrazole ring.
The pKa of the pyrazole ring is approximately 2.5, meaning it is a weak base. This property influences the ionization state of pyrazole-containing drugs under physiological conditions, which in turn affects their solubility, permeability, and target engagement.
Structural Dynamics: Conformation and Isomerism
The pyrazole ring itself is planar due to its aromaticity. However, the substituents attached to the ring can adopt various conformations, which can be crucial for fitting into a protein's binding pocket. Furthermore, unsymmetrically substituted pyrazoles can exist as regioisomers, and the specific arrangement of substituents can have a profound impact on biological activity.
Interaction Propensity: Hydrogen Bonding and Lipophilicity
The ability of the pyrazole core to act as both a hydrogen bond donor and acceptor is a key feature of its versatility. This allows it to form strong and specific interactions with amino acid residues in protein targets. The N1 nitrogen is a good hydrogen bond acceptor, while the N-H group at the N2 position is an effective hydrogen bond donor. The overall lipophilicity of a pyrazole-containing molecule can be readily modulated by the nature of the substituents on the ring, allowing for fine-tuning of its pharmacokinetic properties.
Data Summary Table: Key Physicochemical Properties of Pyrazole
| Property | Value/Description | Significance in Drug Design |
| Molecular Formula | C₃H₄N₂ | Low molecular weight scaffold. |
| Molar Mass | 68.08 g/mol | Provides a lightweight core for building larger molecules. |
| Aromaticity | 6 π-electron system | Confers high thermodynamic stability. |
| pKa (Conjugate Acid) | ~2.5 | Weakly basic; typically neutral at physiological pH. |
| Hydrogen Bonding | One donor (N-H), one acceptor (N) | Enables strong and specific interactions with biological targets. |
| Dipole Moment | ~2.2 D | Influences solubility and binding interactions. |
| Tautomerism | Exists in two tautomeric forms | Can influence receptor binding and recognition. |
| Solubility | Soluble in water and organic solvents | Provides a good starting point for developing drugs with appropriate solubility. |
A Pharmacophore of Prominence: Pyrazole in Modern Drug Discovery
The foundational understanding of pyrazole's properties has enabled its evolution from the scaffold of early NSAIDs to a central component in a diverse range of modern, highly selective drugs. Its prevalence in numerous FDA-approved medicines is a testament to its privileged status.
The Pyrazole Core in FDA-Approved Drugs: A Statistical Overview
The pyrazole motif is found in a significant number of marketed drugs across a wide spectrum of therapeutic areas. These include anti-inflammatory, anticancer, antiviral, antipsychotic, and erectile dysfunction medications. Its ability to serve as a bioisosteric replacement for other rings, its synthetic tractability, and its favorable pharmacokinetic properties have made it a go-to scaffold for medicinal chemists.
Case Studies: Unveiling the Mechanism of Action
To truly appreciate the significance of the pyrazole core, it is instructive to examine its role in specific, highly successful drugs.
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat the pain and inflammation of arthritis. The pyrazole core is central to its mechanism of action. The two phenyl groups attached to the pyrazole ring are positioned in a way that allows the molecule to fit into the active site of the COX-2 enzyme. The trifluoromethyl group on one of the phenyl rings is crucial for its selectivity, as it can access a side pocket in the COX-2 enzyme that is not present in the COX-1 isoform.
Technical Guide: Solubility Profile of 5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole-carboxylic acid moiety attached to a methoxynaphthalene group.[1][2][3] Its chemical formula is C15H12N2O3 and it has a molecular weight of 268.27 g/mol .[1][2] Compounds containing pyrazole and naphthalene scaffolds are of significant interest in medicinal chemistry due to their potential biological activities.[4][5] Understanding the solubility profile of such a compound is a critical first step in its development as a potential therapeutic agent, as solubility directly impacts bioavailability and formulation strategies.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. To obtain this crucial data, experimental determination is necessary. The following sections detail the recommended protocols for such a study.
Experimental Protocols for Solubility Determination
The following protocols describe methods to determine the aqueous and organic solvent solubility of this compound.
I. Aqueous Solubility Determination (pH-dependent)
Given the presence of a carboxylic acid group, the aqueous solubility of this compound is expected to be highly dependent on the pH of the solution.
Materials:
-
This compound
-
Deionized water
-
Phosphate buffer solutions (pH 2, 4, 6, 7.4, 8)
-
5% (w/v) Sodium Hydroxide (NaOH) solution[6]
-
5% (v/v) Hydrochloric Acid (HCl) solution[6]
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector
-
pH meter
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of the compound (e.g., 10 mg) into several glass vials.
-
To each vial, add a known volume (e.g., 1 mL) of a specific aqueous medium (deionized water, and each of the buffer solutions).
-
-
Equilibration:
-
Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a set time (e.g., 15 minutes) to pellet the excess undissolved solid.
-
-
Sample Analysis:
-
Carefully collect an aliquot of the clear supernatant from each vial.
-
Dilute the supernatant with a suitable mobile phase for HPLC analysis.
-
Quantify the concentration of the dissolved compound using a validated HPLC method with a standard calibration curve.
-
-
Qualitative Solubility in Acidic and Basic Solutions:
-
To a test tube containing approximately 0.5 mL of 5% NaHCO3 solution, add a small amount (e.g., 25 mg) of the solid compound. Observe for effervescence (CO2 bubble formation), which indicates the formation of a water-soluble salt.[6][8]
-
Repeat the process with 5% NaOH solution. Solubility in NaOH indicates the presence of an acidic functional group like a carboxylic acid or a phenol.[6]
-
To confirm dissolution in base, the resulting solution can be acidified with 5% HCl, which should cause the water-insoluble compound to precipitate.[6]
-
II. Organic Solvent Solubility Determination
Materials:
-
This compound
-
A range of organic solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol, Methanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate)
-
The same equipment as listed for aqueous solubility determination.
Procedure:
-
Preparation of Supersaturated Solutions:
-
Follow the same procedure as for aqueous solubility, but use the selected organic solvents instead of aqueous media.
-
-
Equilibration:
-
Equilibrate the samples in a thermostatic shaker. The time to reach equilibrium may vary depending on the solvent.
-
-
Phase Separation and Analysis:
-
Centrifuge the samples to separate the undissolved solid.
-
Analyze the supernatant using a suitable analytical method, typically HPLC, to determine the concentration of the dissolved compound.
-
Data Presentation
The quantitative solubility data obtained from these experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Aqueous Solubility of this compound
| Aqueous Medium | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Deionized Water | ||||
| Buffer | 2.0 | |||
| Buffer | 4.0 | |||
| Buffer | 6.0 | |||
| Buffer | 7.4 | |||
| Buffer | 8.0 | |||
| 5% NaHCO3 | ||||
| 5% NaOH |
Table 2: Organic Solvent Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| DMSO | |||
| DMF | |||
| Ethanol | |||
| Methanol | |||
| Acetone | |||
| Acetonitrile | |||
| Dichloromethane | |||
| Ethyl Acetate |
Visualization of Experimental Workflow
The general workflow for determining the solubility of the compound can be visualized as follows:
Caption: Workflow for solubility determination.
Signaling Pathways
A review of the available literature did not identify any specific signaling pathways that are directly modulated by this compound. While a structurally related compound has been investigated as a glucagon receptor antagonist, this information is not directly applicable to the target compound without further experimental validation.[9] Therefore, no signaling pathway diagrams are provided in this guide.
Conclusion
This technical guide provides a framework for determining the solubility profile of this compound. Although specific quantitative data is not currently available, the detailed experimental protocols and the visualized workflow offer a clear path for researchers to generate this essential data. The characterization of the aqueous and organic solvent solubility is a fundamental step in the preclinical development of this compound, enabling further studies into its formulation, pharmacokinetics, and potential therapeutic applications.
References
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 3. This compound | 1257877-12-5 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. uoalfarahidi.edu.iq [uoalfarahidi.edu.iq]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its core structure is related to known biologically active molecules, including potent glucagon receptor antagonists developed for the treatment of type II diabetes. The pyrazole moiety is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting anti-inflammatory, antiviral, anticancer, and antimicrobial properties.[1][2][3][4] This document provides a detailed, four-step protocol for the synthesis of this target compound, starting from commercially available 2-methoxynaphthalene.
The synthetic strategy involves an initial Friedel-Crafts acylation to introduce a key acetyl group, followed by a Claisen condensation to build the 1,3-dicarbonyl intermediate. Subsequent cyclization with hydrazine hydrate affords the pyrazole ring system, and a final hydrolysis step yields the desired carboxylic acid.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a four-step sequence as illustrated below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Acetyl-6-methoxynaphthalene
This procedure follows a modified Friedel-Crafts acylation, where the use of nitrobenzene as a solvent preferentially directs acylation to the 6-position of the naphthalene ring.[1][5][6]
Materials:
-
2-Methoxynaphthalene (nerolin)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Dry Nitrobenzene
-
Chloroform
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
Set up a 1-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing addition funnel fitted with a drying tube.
-
Charge the flask with 200 mL of dry nitrobenzene, followed by the careful addition of 43 g (0.32 mol) of anhydrous aluminum chloride. Stir until the AlCl₃ has dissolved.
-
Add 39.5 g (0.250 mol) of finely ground 2-methoxynaphthalene to the solution.
-
Cool the stirred solution to approximately 5°C using an ice bath.
-
Add 25 g (0.32 mol) of redistilled acetyl chloride dropwise via the addition funnel over 15-20 minutes, maintaining the internal temperature between 10.5°C and 13°C.[5]
-
After the addition is complete, continue stirring in the ice bath for 2 hours.
-
Allow the mixture to stand at room temperature for a minimum of 12 hours.
-
Cool the reaction mixture in an ice bath and pour it, with stirring, into a beaker containing 200 g of crushed ice and 100 mL of concentrated HCl.
-
Transfer the resulting two-phase mixture to a separatory funnel with 50 mL of chloroform. Separate the organic layer (chloroform-nitrobenzene).
-
Wash the organic layer with three 100-mL portions of water.
-
Transfer the organic layer to a 2-L flask for steam distillation to remove the nitrobenzene. The distillation is complete after approximately 3-4 L of water has been collected.
-
After cooling, decant the residual water from the solid product. Dissolve the solid in 100 mL of chloroform, separate any remaining water, and dry the chloroform solution over anhydrous MgSO₄.
-
Remove the chloroform on a rotary evaporator.
-
Purify the solid residue by recrystallization from methanol to yield white, crystalline 2-acetyl-6-methoxynaphthalene.[5]
| Parameter | Value | Reference |
| Typical Yield | 45–48% | [5] |
| Melting Point | 106.5–108°C | [5] |
| Molecular Formula | C₁₃H₁₂O₂ | |
| Molecular Weight | 200.23 g/mol |
Step 2: Synthesis of Ethyl 4-(6-methoxynaphthalen-2-yl)-2,4-dioxobutanoate
This step is a crossed Claisen condensation. Diethyl oxalate is used as a non-enolizable ester, which acts as the electrophilic acceptor for the enolate of 2-acetyl-6-methoxynaphthalene.[7][8]
Materials:
-
2-Acetyl-6-methoxynaphthalene
-
Diethyl Oxalate ((CO₂Et)₂)
-
Sodium Ethoxide (NaOEt)
-
Absolute Ethanol
-
Diethyl Ether
-
Dilute Hydrochloric Acid (HCl)
Protocol:
-
In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.
-
Add a solution of 2-acetyl-6-methoxynaphthalene (1 equivalent) in absolute ethanol to the flask.
-
Add diethyl oxalate (1.1 equivalents) dropwise to the stirred mixture at room temperature.
-
After the addition, heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and dilute HCl.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to yield the crude product. The product can be used in the next step without further purification or can be purified by column chromatography.
| Parameter | Value | Reference |
| Typical Yield | 75–85% (estimated) | [9][10] |
| Molecular Formula | C₁₇H₁₆O₅ | |
| Molecular Weight | 300.31 g/mol |
Step 3: Synthesis of Ethyl 5-(6-methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylate
This reaction is a Knorr-type pyrazole synthesis, where the 1,3-dicarbonyl compound cyclizes with hydrazine to form the stable aromatic pyrazole ring.[9][11][12]
Materials:
-
Ethyl 4-(6-methoxynaphthalen-2-yl)-2,4-dioxobutanoate
-
Hydrazine Hydrate (N₂H₄·H₂O)
-
Ethanol
-
Glacial Acetic Acid
Protocol:
-
Dissolve the crude ethyl 4-(6-methoxynaphthalen-2-yl)-2,4-dioxobutanoate (1 equivalent) in ethanol in a round-bottomed flask.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring its progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Reduce the volume of the solvent under vacuum.
-
Pour the residue into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water).
| Parameter | Value | Reference |
| Typical Yield | 80–90% (estimated) | [9][10] |
| Molecular Formula | C₁₇H₁₆N₂O₃ | |
| Molecular Weight | 296.32 g/mol |
Step 4: Synthesis of this compound
The final step is a standard saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 5-(6-methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylate
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Protocol:
-
Suspend the ethyl ester (1 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add an excess of sodium hydroxide (2-3 equivalents) to the suspension.
-
Heat the mixture to reflux until the reaction is complete (typically 2-4 hours, monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl.
-
A precipitate will form. Stir the suspension in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.
| Parameter | Value | Reference |
| Typical Yield | >90% (estimated) | General Knowledge |
| Molecular Formula | C₁₅H₁₂N₂O₃ | |
| Molecular Weight | 268.27 g/mol |
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. 2-Acetyl-6-methoxynaphthalene synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. jk-sci.com [jk-sci.com]
Application Notes and Protocols for Pyrazole Ring Synthesis Using Hydrazine
These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrazole rings, a crucial scaffold in medicinal chemistry and drug development, utilizing hydrazine and its derivatives. The primary focus is on the Knorr pyrazole synthesis and its variations, offering researchers, scientists, and drug development professionals a practical guide to producing these valuable heterocyclic compounds.
Introduction
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, analgesic, anticancer, and antimicrobial activities. The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and versatile method for constructing the pyrazole core.[1][2] The reaction typically involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4][5][6] This straightforward and often high-yielding reaction has been adapted and optimized over the years, with modern variations employing microwave assistance and green chemistry principles to improve efficiency and sustainability.[7][8][9][10][11][12]
General Reaction Mechanism
The Knorr pyrazole synthesis is generally an acid-catalyzed reaction. The mechanism initiates with the condensation of a hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[1][4] This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the stable, aromatic pyrazole ring.[1] When using unsymmetrical 1,3-dicarbonyl compounds, the initial nucleophilic attack can occur at either carbonyl carbon, potentially leading to a mixture of two regioisomeric products.[2][3][6]
Experimental Protocols
This section provides detailed methodologies for key pyrazole synthesis protocols. These are intended as starting points and may require optimization for different substrates and scales.
Protocol 1: Classical Knorr Synthesis of 3,5-Dimethylpyrazole
This protocol describes the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine hydrate using conventional heating.
Materials:
-
Acetylacetone (1,3-pentanedione)
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve acetylacetone (1.0 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate (1.0-1.1 equivalents) to the stirred solution. An exothermic reaction may be observed.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add cold water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3,5-dimethylpyrazole.
-
Dry the product under vacuum.
Protocol 2: Microwave-Assisted Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol outlines a rapid and efficient synthesis of 1,3,5-trisubstituted pyrazoles using microwave irradiation.[7][8]
Materials:
-
Substituted 1,3-diketone (e.g., dibenzoylmethane)
-
Substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol or another suitable solvent
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine the 1,3-diketone (1.0 equivalent) and the substituted hydrazine (1.0 equivalent) in a minimal amount of ethanol.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120°C) for a short duration (e.g., 5-15 minutes).[7] The optimal time and temperature should be determined for each specific substrate combination.
-
After irradiation, cool the vial to room temperature.
-
The product may precipitate directly from the reaction mixture. If not, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Synthesis of a Pyrazolone from a β-Ketoester
This protocol details the synthesis of a pyrazolone, a tautomer of a hydroxypyrazole, from a β-ketoester and hydrazine.[4][13]
Materials:
-
Ethyl benzoylacetate (β-ketoester)
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Scintillation vial or small round-bottom flask
-
Hot plate with stirring capability
-
TLC plates and chamber
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[4]
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.[4]
-
Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[4]
-
Monitor the reaction by TLC using a mobile phase of 30% ethyl acetate/70% hexane to confirm the consumption of the starting ketoester.[4]
-
Once the reaction is complete, add water (10 mL) to the hot reaction mixture with stirring to induce precipitation.[4]
-
Allow the mixture to cool slowly to room temperature while stirring.
-
Collect the precipitated product by filtration using a Büchner funnel.
-
Rinse the collected solid with a small amount of water and allow it to air dry.[4]
Data Presentation
The following tables summarize typical reaction conditions and outcomes for various pyrazole synthesis protocols.
Table 1: Comparison of Conventional and Microwave-Assisted Pyrazole Synthesis
| Parameter | Conventional Heating | Microwave Irradiation | Reference(s) |
| Reactants | 1,3-Diketone, Hydrazine | 1,3-Diketone, Hydrazine | [7],[8] |
| Solvent | Ethanol, Acetic Acid | Ethanol, Water, or Solvent-free | [4],[9] |
| Temperature | 80-100°C | 100-150°C | [4],[8] |
| Reaction Time | 1-24 hours | 2-30 minutes | [8],[9] |
| Yield | Good to Excellent (often >80%) | Good to Excellent (70-95%) | [3],[7] |
Table 2: Knorr Pyrazole Synthesis with Various Catalysts and Conditions
| Catalyst/Condition | Substrates | Solvent | Temperature | Time | Yield | Reference(s) |
| Glacial Acetic Acid | Ethyl benzoylacetate, Hydrazine hydrate | 1-Propanol | 100°C | 1 hour | High | [4] |
| Amberlyst-70 | 1,3-Diketones, Hydrazines | Water | Room Temp | - | Good | [3] |
| l-tyrosine | Ethyl acetoacetate, Hydrazine, Aldehyde, Malononitrile | H₂O–ethanol | Microwave | - | High | [8] |
| Y₃Fe₅O₁₂ Nanocatalyst | Hydrazine hydrate, Ethyl acetoacetate, Malononitrile, Aldehydes | Solvent-free | 80°C | 20 min | Excellent | [8] |
| Concentrated Solar Radiation | Aldehyde, Ethyl acetoacetate, Malononitrile, Hydrazine hydrate | Solvent-free | - | 3-4 min | High | [8] |
Visualizations
The following diagrams illustrate the general workflow and chemical transformations involved in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Synthesis of Substituted Pyrazoles via Cyclocondensation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted pyrazoles, a crucial scaffold in medicinal chemistry and drug development. The primary focus is on the versatile cyclocondensation reaction, a cornerstone of pyrazole synthesis.
Introduction
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is a privileged scaffold in drug discovery, appearing in a wide array of clinically approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer agents.[1][2][3][4][5] The Knorr pyrazole synthesis, first described in 1883, is a classical and widely used method for constructing the pyrazole ring.[6][7][8][9] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7][8][9] Modern variations of this reaction, including one-pot multicomponent reactions and microwave-assisted synthesis, offer improved efficiency, reduced reaction times, and broader substrate scope.[10][11][12][13][14][15]
General Reaction Mechanism: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is typically catalyzed by an acid.[8][16][17] The reaction begins with the condensation of a hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[9][16] When an unsymmetrical 1,3-dicarbonyl compound is used, the initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to a mixture of regioisomers.[6][7][9]
Figure 1: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocols
Protocol 1: Classical Knorr Pyrazole Synthesis
This protocol describes the synthesis of a substituted pyrazole from a β-ketoester and a hydrazine derivative under acidic conditions.[18]
Materials:
-
Ethyl benzoylacetate (1 equivalent)
-
Hydrazine hydrate (2 equivalents)
-
1-Propanol
-
Glacial acetic acid (catalytic amount)
-
Water
Procedure:
-
In a round-bottom flask, combine ethyl benzoylacetate (e.g., 3 mmol) and hydrazine hydrate (e.g., 6 mmol).[16][18]
-
Add 1-propanol (e.g., 3 mL) and a few drops of glacial acetic acid to the mixture.[18]
-
Heat the reaction mixture with stirring at approximately 100°C for 1 hour.[16][18]
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate/70% hexane).[16][18]
-
Once the starting material is consumed, add water (e.g., 10 mL) to the hot reaction mixture with stirring to induce precipitation.[16][18]
-
Allow the mixture to cool to room temperature. If precipitation is slow, scratching the inside of the flask with a glass rod can be beneficial.[14]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold water and allow it to air dry.[14][16]
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[14]
Protocol 2: One-Pot, Three-Component Synthesis of Substituted Pyrazoles
This protocol outlines an efficient, metal-free, one-pot synthesis of 3,5-disubstituted and 3,4,5-trisubstituted pyrazoles from ketones, aldehydes, and hydrazine monohydrochloride.[10]
Materials:
-
Ketone (1 equivalent)
-
Aldehyde (1 equivalent)
-
Hydrazine monohydrochloride (1 equivalent)
-
Solvent (e.g., DMSO)
-
Oxidizing agent (e.g., Bromine or Oxygen)
Procedure:
-
In a suitable reaction vessel, dissolve the ketone, aldehyde, and hydrazine monohydrochloride in the chosen solvent.
-
Stir the mixture at room temperature to form the pyrazoline intermediate.
-
For oxidation using bromine: a solution of bromine in the same solvent is added dropwise to the reaction mixture.
-
For oxidation using oxygen: the reaction mixture is heated in DMSO under an oxygen atmosphere.[10]
-
Monitor the reaction by TLC until the pyrazoline intermediate is consumed.
-
Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Protocol 3: Microwave-Assisted Synthesis of Substituted Pyrazoles
This protocol describes a rapid and efficient synthesis of pyrazole derivatives using microwave irradiation.[12][13][15][19][20]
Materials:
-
α,β-Unsaturated ketone (1 equivalent)
-
Arylhydrazine (1.2 equivalents)
-
Acetic acid
Procedure:
-
In a microwave reaction vessel, combine the α,β-unsaturated ketone (e.g., 1 mmol) and the desired arylhydrazine (e.g., 1.2 mmol).[14][19]
-
Add acetic acid (e.g., 5 mL) as the solvent and catalyst.[14][19]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified power and temperature (e.g., 360 W and 120°C) for a short duration (e.g., 7-10 minutes).[14][19]
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into crushed ice to precipitate the product.[14]
-
Collect the solid by filtration, wash with water, and dry.[14]
-
Recrystallize the crude product from a suitable solvent to obtain the pure pyrazole derivative.[14]
Data Presentation
The following tables summarize representative quantitative data for the synthesis of substituted pyrazoles using different methodologies.
Table 1: Conventional Synthesis of Substituted Pyrazoles
| Entry | 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Conditions | Yield (%) | Reference |
| 1 | Acetylacetone | Phenylhydrazine | Ethanol | Reflux, 2h | 85 | [7] |
| 2 | Ethyl acetoacetate | Phenylhydrazine | Acetic Acid | 100°C, 1h | 92 | [16] |
| 3 | Dibenzoylmethane | Hydrazine hydrate | Ethanol | Reflux, 4h | 90 | [21] |
| 4 | 1,3-Diketone | Arylhydrazine | Aprotic dipolar solvent | Room temp | Good | [7] |
Table 2: Microwave-Assisted Synthesis of Substituted Pyrazoles
| Entry | Substrates | Solvent | Microwave Conditions | Time (min) | Yield (%) | Reference |
| 1 | Chalcone, Hydrazine hydrate | DMSO/I₂ | 30°C | 8-10 | Quantitative | [13] |
| 2 | α,β-Unsaturated ketone, Arylhydrazine | Acetic Acid | 360 W, 120°C | 7-10 | 68-86 | [19] |
| 3 | Enone, Semicarbazide HCl | Methanol/Water | 100 W, 70°C | 4 | 82-96 | [15] |
| 4 | 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones, Hydrazines | Solvent-free | - | 6 | High | [12] |
Logical Workflow and Applications
The synthesis of substituted pyrazoles is a critical step in the drug discovery and development pipeline. The general workflow involves the synthesis of a library of pyrazole derivatives, followed by biological screening to identify lead compounds.
Figure 2: General workflow for pyrazole-based drug discovery.
Substituted pyrazoles have shown a broad range of pharmacological activities, including acting as inhibitors of key signaling proteins in various diseases. For instance, some pyrazole derivatives act as potent anticancer agents by inhibiting protein kinases involved in cell proliferation and survival pathways.[2]
Figure 3: Inhibition of a generic kinase signaling pathway by a substituted pyrazole.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 11. One-Pot, Three-Component Synthesis of Substituted Pyrazoles - ChemistryViews [chemistryviews.org]
- 12. scielo.br [scielo.br]
- 13. asianpubs.org [asianpubs.org]
- 14. benchchem.com [benchchem.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. benchchem.com [benchchem.com]
- 17. name-reaction.com [name-reaction.com]
- 18. chemhelpasap.com [chemhelpasap.com]
- 19. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid by Recrystallization
Introduction
5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in numerous biologically active molecules. The purity of this compound is paramount for its use in subsequent research and development, including in vitro and in vivo studies. This document provides a detailed protocol for the purification of this compound using the recrystallization technique. Recrystallization is a robust and widely used method for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent or solvent system at varying temperatures.
This application note outlines a systematic approach to solvent selection and provides a step-by-step protocol for the single-solvent recrystallization of the title compound. Additionally, troubleshooting guidelines are provided to address common issues encountered during the recrystallization process.
Materials and Methods
Materials
-
Crude this compound
-
Reagent-grade solvents (e.g., ethanol, methanol, ethyl acetate, acetone, isopropanol, and deionized water)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)
-
Heating mantle or hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Drying oven or vacuum desiccator
Experimental Protocol: Single-Solvent Recrystallization
A preliminary solvent screening is recommended to identify the optimal solvent for recrystallization. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.
2.2.1. Solvent Screening
-
Place approximately 10-20 mg of the crude compound into several small test tubes.
-
Add 0.5 mL of a different potential solvent (e.g., ethanol, methanol, ethyl acetate, acetone) to each test tube at room temperature.
-
Observe the solubility of the compound in each solvent. A suitable solvent should not dissolve the compound at room temperature.
-
Gently heat the test tubes containing the undissolved solid in a water bath.
-
Observe the solubility at the boiling point of the solvent. The compound should completely dissolve.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath.
-
The solvent that yields a good recovery of crystalline solid upon cooling is the most suitable candidate. Based on the polarity of the target molecule, ethanol or a mixed solvent system like ethanol/water is a promising starting point.[1]
2.2.2. Recrystallization Procedure (Using Ethanol)
-
Dissolution:
-
Place 1.0 g of crude this compound into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethanol (e.g., 20 mL) to the flask.
-
Gently heat the mixture on a hot plate with continuous stirring.
-
Gradually add more hot ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the yield.[1]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization of the product on the filter paper.
-
-
Crystallization:
-
Remove the flask from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the collected crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing impurities.
-
-
Drying:
-
Dry the purified crystals in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.
-
Data Presentation
The following table summarizes the expected quantitative data for the recrystallization of 1.0 g of crude this compound using ethanol as the solvent.
| Parameter | Value | Unit | Notes |
| Input | |||
| Mass of Crude Compound | 1.0 | g | |
| Initial Purity (estimated) | ~90 | % | |
| Recrystallization Conditions | |||
| Solvent | Ethanol | - | |
| Approximate Volume of Hot Solvent | 25-35 | mL | Varies based on impurity profile. |
| Dissolution Temperature | ~78 | °C | Boiling point of ethanol. |
| Crystallization Temperature | 0-4 | °C | Ice-water bath. |
| Output | |||
| Expected Yield of Pure Compound | 0.75 - 0.85 | g | |
| Expected Recovery | 75 - 85 | % | |
| Final Purity (expected) | >99 | % | To be confirmed by analytical methods (e.g., HPLC, NMR). |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the recrystallization process.
References
Application Notes and Protocols for the Purification of Pyrazole-3-Carboxylic Acid Derivatives by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of pyrazole-3-carboxylic acid derivatives using High-Performance Liquid Chromatography (HPLC). The methodologies outlined below are based on established practices for the separation of pyrazole-containing compounds and can be adapted for various derivatives.
Application Note 1: Reverse-Phase HPLC for Purity Assessment and Purification
Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the analysis and purification of pyrazole-3-carboxylic acid derivatives.[1] This method separates compounds based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase.
Principle: In RP-HPLC, the stationary phase is typically a silica-based support chemically modified with alkyl chains (e.g., C18 or C8). The mobile phase is a mixture of water and a miscible organic solvent, such as acetonitrile or methanol. By modifying the composition of the mobile phase, the retention of the analytes on the column can be controlled. Acidic modifiers like formic acid, trifluoroacetic acid (TFA), or phosphoric acid are often added to the mobile phase to improve peak shape and resolution, especially for ionizable compounds like carboxylic acids.[2][3][4]
Typical Applications:
-
Determination of purity of synthesized pyrazole-3-carboxylic acid derivatives.
-
Isolation of the main product from reaction by-products and unreacted starting materials.[5]
-
Quantification of specific derivatives in various matrices.
Experimental Workflow: RP-HPLC Purification
Caption: Workflow for RP-HPLC purification of pyrazole derivatives.
Protocol 1: General RP-HPLC Method for Pyrazole-3-Carboxylic Acid Derivatives
This protocol provides a starting point for developing a specific method for your pyrazole-3-carboxylic acid derivative. Optimization of the mobile phase gradient, flow rate, and column temperature may be necessary.
1. Materials and Reagents:
-
Pyrazole-3-carboxylic acid derivative sample
-
Water (HPLC grade, filtered and degassed)[5]
-
Formic acid, Trifluoroacetic acid (TFA), or Phosphoric acid (analytical grade)[2][5][6]
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm or 0.22 µm syringe filters[6]
2. Equipment:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[5]
3. Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the pyrazole-3-carboxylic acid derivative sample.
-
Dissolve the sample in a suitable solvent. A good starting point is a mixture of the initial mobile phase components (e.g., 50:50 acetonitrile:water).[5] Methanol can also be used as a dissolution solvent.[6][7]
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Dilute the solution to a final concentration of approximately 0.5-1.0 mg/mL.[5]
-
Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.[6][8]
4. Chromatographic Conditions:
The following tables summarize typical starting conditions for the analysis of pyrazole derivatives.
Table 1: HPLC System Parameters
| Parameter | Recommended Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm[5] |
| Mobile Phase A | 0.1% Formic Acid in Water[2][5] |
| Mobile Phase B | Acetonitrile[5] |
| Flow Rate | 1.0 mL/min[5][7] |
| Column Temperature | 30 °C[5] |
| Injection Volume | 5-20 µL[5][6][7] |
| Detection Wavelength | 210-220 nm[5] |
Table 2: Example Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
5. Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) until a stable baseline is achieved.[6]
-
Inject the prepared sample solution.[6]
-
Run the gradient program and record the chromatogram.
-
For purification, collect the fractions corresponding to the peak of interest.
-
Analyze the collected fractions for purity.
Application Note 2: Chiral HPLC for Enantioselective Separation
For chiral pyrazole-3-carboxylic acid derivatives, enantioselective separation is crucial for pharmacological and toxicological studies.[9] This can be achieved using chiral stationary phases (CSPs), which are designed to interact differently with each enantiomer, leading to their separation.
Principle: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly used for the separation of a wide range of chiral compounds, including pyrazole derivatives.[9] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The stability of these complexes differs for each enantiomer, resulting in different retention times.
Logical Relationship: Chiral Method Development Strategy
Caption: Strategy for developing a chiral HPLC separation method.
Protocol 2: Chiral HPLC Screening for Pyrazole-3-Carboxylic Acid Derivatives
This protocol outlines a screening approach to identify suitable conditions for the enantioselective separation of chiral pyrazole-3-carboxylic acid derivatives.
1. Materials and Reagents:
-
Racemic pyrazole-3-carboxylic acid derivative sample
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (for acidic compounds)
-
Diethylamine (DEA) or other basic modifier (if the compound has basic properties)
2. Equipment:
-
HPLC system with a UV-Vis or PDA detector.
-
Chiral columns (e.g., Lux Cellulose-2, Lux Amylose-2, or equivalent).[9]
3. Sample Preparation:
-
Dissolve the racemic sample in the mobile phase to be used for the analysis to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
4. Chromatographic Conditions:
Screening is typically performed using different columns and mobile phase compositions.
Table 3: Chiral HPLC Screening Conditions
| Parameter | Normal Phase | Polar Organic Mode |
| Column | Polysaccharide-based (e.g., Lux Cellulose-2, Lux Amylose-2)[9] | Polysaccharide-based (e.g., Lux Cellulose-2, Lux Amylose-2)[9] |
| Mobile Phase | n-Hexane / IPA or Ethanol (e.g., 90:10, v/v)[10] | Acetonitrile or Methanol[9] |
| Additive | 0.1% TFA for acidic compounds[10] | 0.1% TFA for acidic compounds |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Injection Volume | 5-10 µL | 5-10 µL |
| Detection Wavelength | Determined by UV scan of the analyte | Determined by UV scan of the analyte |
5. Procedure:
-
Equilibrate the chiral column with the selected mobile phase.
-
Inject the racemic sample.
-
Monitor the chromatogram for the separation of the two enantiomers.
-
If no separation is observed, change the mobile phase composition (e.g., the ratio of hexane to alcohol, or switch to a different alcohol).
-
If separation is still not achieved, switch to a different chiral column (e.g., from cellulose-based to amylose-based).
-
Once partial separation is achieved, optimize the mobile phase composition, flow rate, and temperature to achieve baseline resolution.
Data Summary
The following table provides a summary of chromatographic conditions found in the literature for various pyrazole derivatives, which can serve as a reference for method development.
Table 4: Summary of Reported HPLC Conditions for Pyrazole Derivatives
| Analyte | Column | Mobile Phase | Detection | Reference |
| 1H-Pyrazole-3-carboxylic acid derivative | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Not Specified | [2] |
| 3-Methylpyrazole | C18, 150x4.6mm, 5µm | A: 0.1% Phosphoric acid in WaterB: Acetonitrile (Gradient) | 220 nm | [5] |
| 5-Hydrazinyl-4-phenyl-1H-pyrazole | C18 | Acetonitrile / 0.1% TFA in Water (75:25, v/v) | Not Specified | [6] |
| Pyrazoline Derivative | Eclipse XBD-C18, 250x4.6mm, 5µm | 0.1% TFA in Water / Methanol (20:80, v/v) | 206 nm | [7] |
| 1H-Pyrazole-4-carboxylic acid | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Not Specified | [3] |
| Pyrazole | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Not Specified | [4] |
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of 1H-Pyrazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ijcpa.in [ijcpa.in]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Synthesis of Pyrazole-3-Carboxylic Acid Esters and Amides
Introduction
Pyrazole-3-carboxylic acid and its ester and amide derivatives are pivotal structural motifs in medicinal chemistry and drug development. These heterocyclic compounds are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] The versatile nature of the pyrazole core allows for extensive structural modifications, making it a valuable scaffold for the design of novel therapeutic agents. This document provides detailed protocols for the synthesis of pyrazole-3-carboxylic acid esters and amides, targeting researchers and professionals in the field of organic synthesis and drug discovery.
Synthetic Strategies Overview
The synthesis of pyrazole-3-carboxylic acid esters and amides can be broadly categorized into two main approaches. The most common strategy involves a two-step sequence starting from a pre-formed pyrazole-3-carboxylic acid. This acid is first activated, typically by conversion to its corresponding acid chloride, and then reacted with a suitable alcohol or amine nucleophile.[2][3] An alternative and more convergent approach involves the direct construction of the pyrazole ring with the desired ester functionality already in place, often through a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][4] The choice of method depends on the availability of starting materials and the desired substitution pattern on the pyrazole ring.
Figure 1. General workflow for synthesizing pyrazole esters and amides.
Method A: Synthesis via Pyrazole-3-Carbonyl Chloride Intermediate
This is a robust and widely used method that proceeds in two distinct steps: activation of the carboxylic acid and subsequent nucleophilic substitution. The conversion of the carboxylic acid to the highly reactive acid chloride facilitates the reaction with even weakly nucleophilic alcohols and amines.
Figure 2. Reaction pathway via the acid chloride intermediate.
Protocol 1: Preparation of Pyrazole-3-Carbonyl Chloride
This protocol describes the conversion of a pyrazole-3-carboxylic acid to its corresponding acid chloride using thionyl chloride (SOCl₂).
Materials:
-
Pyrazole-3-carboxylic acid derivative
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., xylene, toluene, or none)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Place the pyrazole-3-carboxylic acid (1 equivalent) into a dry round-bottom flask equipped with a reflux condenser and a gas outlet to vent HCl and SO₂.
-
Add an excess of thionyl chloride (SOCl₂) (e.g., 3 equivalents or used as solvent).[5]
-
Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.[5][6]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude pyrazole-3-carbonyl chloride is often a stable solid or oil.[3]
-
The crude acid chloride is typically used in the next step without further purification.[3][7]
Protocol 2: Synthesis of Pyrazole-3-Carboxylic Acid Esters from Acid Chloride
Materials:
-
Crude pyrazole-3-carbonyl chloride (from Protocol 1)
-
Appropriate alcohol (e.g., methanol, ethanol, bromoethanol) (1-2 equivalents)
-
Anhydrous solvent (e.g., xylene, acetonitrile)
-
Base (optional, e.g., pyridine, triethylamine)
-
Reaction vessel with stirring and temperature control
Procedure:
-
Dissolve the crude pyrazole-3-carbonyl chloride (1 equivalent) in a suitable anhydrous solvent like xylene.[7]
-
Add the desired alcohol (1-2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for the required time (typically 2-4 hours).[6][7] Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
The remaining residue can be purified by crystallization from a suitable solvent (e.g., ethanol) or column chromatography to yield the pure ester.[7]
Protocol 3: Synthesis of Pyrazole-3-Carboxylic Acid Amides from Acid Chloride
Materials:
-
Crude pyrazole-3-carbonyl chloride (from Protocol 1)
-
Appropriate amine (e.g., aqueous ammonia, butylamine, various anilides) (2 equivalents)
-
Anhydrous solvent (e.g., xylene, dry ether)
-
Ice-water bath
Procedure:
-
Dissolve the crude pyrazole-3-carbonyl chloride (1 equivalent) in an appropriate solvent such as xylene.[2][7]
-
Add the desired amine or anilide (2 equivalents) to the reaction flask. For highly reactive amines like ammonia, the reaction can be performed in an ice-water bath.[5][7]
-
Stir the mixture at the appropriate temperature. Reactions may be run at 0°C, room temperature, or reflux, depending on the amine's reactivity.[2][5][7] For instance, reflux in xylene for 4-10 hours is common for less reactive anilides.[2]
-
Monitor the reaction progress using TLC until the starting material is consumed.
-
After completion, filter the reaction mixture to remove any precipitated salts.
-
Evaporate the solvent from the filtrate. The resulting crude product can be purified by treating with a non-polar solvent like dry ether to induce precipitation, followed by filtration and/or recrystallization from a suitable solvent (e.g., methanol, ethanol).[2][7]
Method B: Cyclocondensation Route to Pyrazole Esters
This method constructs the pyrazole ring and incorporates the ester group in a single synthetic operation, offering an efficient route to 5-substituted-1H-pyrazole-3-carboxylates.
Figure 3. One-pot Knorr synthesis for pyrazole-3-carboxylates.
Protocol 4: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates
This protocol is based on the reaction of a dioxo-ester intermediate with hydrazine hydrate.[1]
Materials:
-
Substituted ethyl-2,4-dioxo-4-phenyl butanoate derivative (1 equivalent)
-
Hydrazine hydrate (1.1-1.5 equivalents)
-
Glacial acetic acid
-
Reaction vessel with reflux condenser
Procedure:
-
Prepare a suspension of the ethyl-2,4-dioxo-4-phenyl butanoate derivative in glacial acetic acid.
-
Add hydrazine hydrate to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid product by filtration.
-
Wash the solid with water and dry it.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.[1]
Data Summary
The following tables summarize yields for representative syntheses of pyrazole-3-carboxylic acid esters and amides based on the acid chloride method.
Table 1: Representative Synthesis of Pyrazole-3-Carboxylic Acid Esters
| Entry | Pyrazole Acid Chloride Substrate | Alcohol | Conditions | Yield (%) | Reference |
| 1 | 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chloride | Methanol | Xylene, Reflux | Not specified | [7] |
| 2 | 1,5-diphenyl-4-benzoyl-1H-pyrazole-3-carbonyl chloride | Bromoethanol | Acetonitrile, Reflux | Not specified | [6] |
| 3 | 1,5-diphenyl-4-benzoyl-1H-pyrazole-3-carbonyl chloride | Ethylene glycol | Reflux | Not specified | [6] |
Table 2: Representative Synthesis of Pyrazole-3-Carboxylic Acid Amides
| Entry | Pyrazole Acid Chloride Substrate | Amine | Conditions | Yield (%) | Reference |
| 1 | 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride | Aqueous Ammonia | 0 °C | 81% | [5] |
| 2 | 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chloride | Aqueous Ammonia | Xylene, Ice-water bath, 24h | Not specified | [7] |
| 3 | 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chloride | Butylamine | Xylene, Reflux, 4h | Not specified | [7] |
| 4 | 4-Benzoyl-1-[2,4-dinitrophenyl]-5-phenyl-1H-pyrazole-3-carbonyl chloride | p-Bromoacetanilide | Xylene, Reflux, 9h | 65% | [2] |
| 5 | 4-Benzoyl-1-[4-nitrophenyl]-5-phenyl-1H-pyrazole-3-carbonyl chloride | Acetanilide | Xylene, Reflux, 10h | 77% | [2] |
| 6 | 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride | 5-amino-1,3,4-thiadiazole-2-sulfonamide | Not specified | Not specified | [8] |
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 6. mc.minia.edu.eg [mc.minia.edu.eg]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Functionalization of the N1 Position of the Pyrazole Ring: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and analgesic properties.[1] Functionalization of the nitrogen atoms of the pyrazole ring is a key strategy for modulating the physicochemical and pharmacological properties of these molecules. Specifically, substitution at the N1 position can significantly impact a compound's three-dimensional structure, target binding affinity, and pharmacokinetic profile.[1]
These application notes provide detailed protocols for the most common and versatile methods for functionalizing the N1 position of a pyrazole ring, including N-alkylation, N-arylation, and N-acylation. The protocols are designed to be readily applicable in a research and development setting.
N-Alkylation of the Pyrazole Ring
N-alkylation is a fundamental transformation for introducing a wide variety of alkyl groups onto the pyrazole N1 position. The choice of reaction conditions can influence the regioselectivity of the alkylation, yielding either the N1 or N2 isomer. Factors influencing this selectivity include the nature of the base, solvent, electrophile, and reaction temperature.[1]
Base-Mediated N-Alkylation with Alkyl Halides
This is the most common method, involving the deprotonation of the pyrazole nitrogen with a base, followed by nucleophilic attack on an alkyl halide.[2]
Experimental Protocol:
-
To a round-bottom flask under an inert atmosphere (e.g., Argon), add the pyrazole starting material (1.0 eq).
-
Add an anhydrous solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M.[2]
-
Add the selected base (e.g., NaH, K₂CO₃, Cs₂CO₃; 1.1-2.0 eq) to the stirred solution.[1][2]
-
Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation.[2] For reactions using NaH, stir at 0 °C for 30 minutes.[1]
-
Add the alkylating agent (e.g., methyl iodide, benzyl bromide; 1.0-1.2 eq) dropwise to the suspension.[1][2]
-
Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 2-24 hours, monitoring progress by TLC or LC-MS.[1][2]
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous NH₄Cl solution at 0 °C.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate) (3 x volume of aqueous layer).[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][2]
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated product.[1][2]
Quantitative Data for Base-Mediated N-Alkylation:
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl 3-amino-1H-pyrazole-4-carboxylate | Methyl iodide | K₂CO₃ | DMF | RT | 12 | 85 (N1) | [2] |
| 5-Hydrazinyl-4-phenyl-1H-pyrazole | Iodomethane | NaH | DMF | RT | 2 | 78 (N1) | [1] |
| 3,5-dimethyl-1H-pyrazole | 1-bromobutane | KOH | [BMIM][BF₄] | 80 | 2 | >90 | [3] |
| 4-Chloropyrazole | Phenethyl trichloroacetimidate | CSA (cat.) | DCE | RT | 4 | 85 | [4] |
| Pyrazole | Ethyl bromoacetate | Cs-saponite | DMF | 80 | <2 | ~90 | [5] |
Workflow for Base-Mediated N-Alkylation:
Caption: General experimental workflow for base-mediated N-alkylation.
Acid-Catalyzed N-Alkylation with Trichloroacetimidates
An alternative method utilizes Brønsted acid catalysis for the N-alkylation of pyrazoles with trichloroacetimidate electrophiles, offering a milder approach for certain substrates.[4]
Experimental Protocol:
-
Charge a round-bottom flask with the trichloroacetimidate (1 equiv), pyrazole (1 equiv), and a catalytic amount of camphorsulfonic acid (CSA, 0.2 equiv) under an argon atmosphere.[4]
-
Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution.[4]
-
Stir the reaction at room temperature for 4 hours.[4]
-
After completion, dilute the reaction mixture with ethyl acetate.[4]
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.[4]
-
Dry the organic layer, filter, and concentrate to yield the crude product.[4]
-
Purify by column chromatography.
N-Arylation of the Pyrazole Ring
N-arylation introduces aromatic moieties to the pyrazole N1 position, a common strategy in the development of pharmaceuticals. Copper-catalyzed cross-coupling reactions are a widely used and effective method.[6][7]
Copper-Diamine-Catalyzed N-Arylation
This protocol describes the coupling of aryl halides with pyrazoles using a copper(I) iodide catalyst and a diamine ligand.[6][7]
Experimental Protocol:
-
In a glovebox, add CuI (5 mol %), the pyrazole (1.2 mmol), and K₃PO₄ (2.0 mmol) to a resealable Schlenk tube.
-
Add the aryl halide (1.0 mmol), the diamine ligand (e.g., N,N'-dimethylethylenediamine, 10 mol %), and the solvent (e.g., dioxane, 1.0 mL).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture at the appropriate temperature (e.g., 110 °C) for the specified time (typically 24 h).
-
After cooling to room temperature, add ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography.
Quantitative Data for Copper-Catalyzed N-Arylation:
| Pyrazole Substrate | Aryl Halide | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pyrazole | 4-Iodotoluene | N,N'-Dimethylethylenediamine | Dioxane | 110 | 24 | 92 | [7] |
| 3,5-Dimethylpyrazole | 4-Bromobenzonitrile | N,N'-Dimethylethylenediamine | Dioxane | 110 | 24 | 85 | [7] |
| Indazole | 1-Iodonaphthalene | N,N'-Dimethylethylenediamine | Dioxane | 110 | 24 | 95 | [7] |
Workflow for Copper-Catalyzed N-Arylation:
Caption: General experimental workflow for copper-catalyzed N-arylation.
N-Acylation of the Pyrazole Ring
N-acylation introduces an acyl group to the pyrazole nitrogen, often to synthesize bioactive molecules or to serve as a protecting group. This can be achieved through direct acylation with acid chlorides or via cyclocondensation reactions.[8]
Cyclocondensation of Hydrazides with 1,3-Diketones
This eco-friendly approach can be performed using various methods, including ball milling, which often provides high yields.[8][9]
Experimental Protocol (Ball Milling):
-
Place the aromatic carbohydrazide (1.0 mmol), 1,3-diketone (1.1 mmol), and a catalytic amount of H₂SO₄ into a ball mill reactor.[8]
-
Mill the mixture at a specified frequency (e.g., 30 Hz) for a designated time (e.g., 60 minutes).[8]
-
After the reaction, extract the product with a suitable solvent (e.g., dichloromethane).
-
Filter the mixture and evaporate the solvent.
-
Purify the crude product by crystallization or column chromatography.
Quantitative Data for N-Acylation via Cyclocondensation:
| Carbohydrazide | 1,3-Diketone | Method | Time (min) | Yield (%) | Reference |
| Benzoic hydrazide | Acetylacetone | Ball Mill (H₂SO₄ cat.) | 60 | 95 | [8] |
| 4-Biphenylcarbohydrazide | Acetylacetone | Ball Mill (H₂SO₄ cat.) | 60 | 92 | [8] |
| 2-Naphthoic hydrazide | Dibenzoylmethane | Ball Mill (H₂SO₄ cat.) | 60 | 88 | [8] |
Michael Addition for N1-Functionalization
The aza-Michael addition offers a catalyst-free and highly regioselective method for the N1-alkylation of pyrazoles, particularly with electron-deficient alkenes, leading to high yields of the N1-isomer.[10][11]
Experimental Protocol (Catalyst-Free Michael Addition):
-
To a solution of the pyrazole (1.0 equiv) in a suitable solvent (e.g., acetonitrile), add the Michael acceptor (e.g., an α,β-unsaturated ester or nitrile; 1.1 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the N1-functionalized pyrazole.
Quantitative Data for Michael Addition:
| Pyrazole Substrate | Michael Acceptor | Conditions | N1/N2 Ratio | Yield (%) | Reference |
| 3,5-Dimethylpyrazole | Ethyl acrylate | Catalyst-free | >99.9:1 | >90 | [10][11] |
| 3-(Trifluoromethyl)-1H-pyrazole | Ethyl acrylate | Catalyst-free | >99.9:1 | >90 | [10][11] |
Application in Drug Discovery: Signaling Pathway
N-functionalized pyrazoles are integral to the development of targeted therapeutics. For instance, N-alkylated pyrazoles have been identified as potent inhibitors of c-Jun N-terminal kinase 3 (JNK3), a key enzyme in neuronal apoptosis and a target for neurodegenerative diseases.[2]
Caption: Role of an N-alkylated pyrazole as a JNK3 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 8. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 5-(6-methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid as a versatile molecular scaffold for the development of novel therapeutics. This scaffold has shown significant promise, particularly in the discovery of potent glucagon receptor (GCGR) antagonists for the potential treatment of type II diabetes.[1][2] This document outlines detailed protocols for the synthesis of the core scaffold and its derivatives, as well as methodologies for their biological evaluation.
Overview of the Scaffold and its Therapeutic Potential
The this compound core structure combines the favorable pharmacological properties of the pyrazole ring with a methoxynaphthalene moiety. Pyrazole-containing compounds are recognized as "privileged structures" in medicinal chemistry, appearing in numerous approved drugs due to their diverse biological activities, including kinase inhibition and anti-inflammatory effects. The methoxynaphthalene group can engage in specific interactions with biological targets, enhancing potency and selectivity.
The most notable application of this scaffold to date is in the development of MK-0893, a potent and selective glucagon receptor antagonist.[1][2] Glucagon plays a crucial role in glucose homeostasis, and its antagonism is a promising strategy for managing hyperglycemia in type II diabetes.
Signaling Pathway of Glucagon Receptor and its Antagonism
Glucagon, upon binding to its G-protein coupled receptor (GCGR) on hepatocytes, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade ultimately results in increased hepatic glucose production. Antagonists developed from the this compound scaffold competitively block glucagon from binding to the GCGR, thereby inhibiting cAMP production and reducing glucose output.
Caption: Glucagon signaling pathway and its inhibition by a scaffold-based antagonist.
Synthesis Protocols
The synthesis of derivatives based on the this compound scaffold typically involves a multi-step process. The general workflow includes the synthesis of the pyrazole core, followed by diversification through amide coupling reactions.
Caption: General synthetic workflow for producing a library of amide derivatives.
Protocol for Synthesis of Ethyl 5-(6-methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylate
This protocol outlines the synthesis of the key pyrazole ester intermediate.
Materials:
-
6-Methoxy-2-acetylnaphthalene
-
Diethyl oxalate
-
Sodium ethoxide
-
Ethanol, anhydrous
-
Hydrazine hydrate
-
Glacial acetic acid
-
Toluene
Procedure:
Step 1: Synthesis of Ethyl 4-(6-methoxynaphthalen-2-yl)-2,4-dioxobutanoate
-
To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol, add 6-methoxy-2-acetylnaphthalene (1.0 eq) and diethyl oxalate (1.1 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude dioxobutanoate derivative, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 5-(6-methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylate
-
Dissolve the crude ethyl 4-(6-methoxynaphthalen-2-yl)-2,4-dioxobutanoate (1.0 eq) in toluene.
-
Add hydrazine hydrate (1.2 eq) and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford ethyl 5-(6-methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylate.
Protocol for Hydrolysis to this compound
This protocol describes the conversion of the pyrazole ester to the carboxylic acid scaffold.
Materials:
-
Ethyl 5-(6-methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1N Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ethyl pyrazole-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2.0 eq) or NaOH (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1N HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under high vacuum to yield the this compound scaffold.
Protocol for Amide Coupling (HATU-mediated)
This protocol provides a general method for the synthesis of amide derivatives from the pyrazole carboxylic acid scaffold.
Materials:
-
This compound
-
Desired amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the pyrazole carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) and DIPEA (3.0 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the desired amide derivative.
Biological Evaluation Protocols
The following protocols are designed to assess the biological activity of the synthesized derivatives as glucagon receptor antagonists.
In Vitro Glucagon Receptor Binding Assay (Radioligand Competition)
This assay determines the affinity of the test compounds for the glucagon receptor.
Materials:
-
Cell membranes prepared from cells expressing the human glucagon receptor (hGCGR)
-
[¹²⁵I]-Glucagon (radioligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Unlabeled glucagon (for non-specific binding determination)
-
96-well plates
-
Filter mats (e.g., GF/C)
-
Scintillation counter
Procedure:
-
In a 96-well plate, add binding buffer, hGCGR membranes, and the test compound at various concentrations.
-
For total binding wells, add vehicle (DMSO) instead of the test compound.
-
For non-specific binding wells, add a high concentration of unlabeled glucagon.
-
Initiate the binding reaction by adding [¹²⁵I]-Glucagon to all wells at a final concentration near its Kd.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the assay by rapid vacuum filtration through the filter mats, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for each test compound by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay (cAMP Accumulation)
This assay measures the ability of the test compounds to antagonize glucagon-induced cAMP production.
Materials:
-
CHO-K1 cells stably expressing the human glucagon receptor (hGCGR)
-
Assay buffer (e.g., HBSS with 10 mM HEPES and 0.1% BSA)
-
IBMX (a phosphodiesterase inhibitor)
-
Glucagon
-
Test compounds (dissolved in DMSO)
-
cAMP detection kit (e.g., HTRF, ELISA)
Procedure:
-
Seed the hGCGR-CHO-K1 cells in 96-well or 384-well plates and allow them to attach overnight.
-
On the day of the assay, replace the culture medium with assay buffer containing IBMX and incubate for 30 minutes at 37°C.
-
Add the test compounds at various concentrations to the cells and incubate for 15-30 minutes.
-
Stimulate the cells with glucagon at a concentration that elicits approximately 80% of the maximal response (EC₈₀).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP detection kit according to the manufacturer's instructions.
-
Generate dose-response curves and calculate the IC₅₀ values for the antagonist activity of the test compounds.
Data Presentation
Quantitative data from the biological assays should be summarized in a clear and structured format for easy comparison of the synthesized derivatives.
Table 1: Biological Activity of 5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxamide Derivatives as Glucagon Receptor Antagonists
| Compound ID | R-Group (Amine) | GCGR Binding Ki (nM) | GCGR Functional IC₅₀ (nM) |
| Scaffold | -COOH | >10,000 | >10,000 |
| MK-0893 | N-[(4-{(1S)-1-[3-(3,5-dichlorophenyl)... | 6.6 | 15.7 |
| Derivative 1 | Amine 1 | ||
| Derivative 2 | Amine 2 | ||
| ... | ... |
Note: Data for MK-0893 is provided as a reference.[1][2] Data for other derivatives would be populated from experimental results.
Conclusion
The this compound scaffold represents a valuable starting point for the design and synthesis of novel drug candidates, particularly for targeting the glucagon receptor. The protocols outlined in these application notes provide a robust framework for researchers to synthesize a library of derivatives and evaluate their biological activity, facilitating the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties. and evaluate their biological activity, facilitating the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties.
References
Application Notes and Protocols: Developing Bioactive Derivatives from Pyrazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of bioactive derivatives of pyrazole carboxylic acids. Pyrazole carboxylic acid scaffolds are versatile building blocks in medicinal chemistry, yielding derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This document details synthetic methodologies, presents quantitative biological data, and provides standardized protocols for key in vitro and in vivo assays.
Bioactivity of Pyrazole Carboxylic Acid Derivatives
Derivatives of pyrazole carboxylic acid have been shown to target a range of biological pathways implicated in various diseases. Notably, they have been developed as inhibitors of key signaling proteins in cancer and inflammation.
Anticancer Activity
Pyrazole derivatives have been synthesized as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and the downstream PI3K/AKT/mTOR signaling pathway, which are frequently dysregulated in cancer.[2][3] Inhibition of these pathways can lead to decreased cell proliferation and induction of apoptosis in cancer cells.
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key mediators of prostaglandin synthesis in the inflammatory cascade. Some derivatives show potent activity in preclinical models of inflammation.
Antimicrobial Activity
Novel pyrazole carboxylic acid derivatives have demonstrated significant antibacterial and antifungal activity. Their mechanism of action can involve the inhibition of essential microbial enzymes, such as DNA gyrase.[4]
Quantitative Bioactivity Data
The following tables summarize the in vitro and in vivo activities of representative pyrazole carboxylic acid derivatives.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 6g | EGFR | A549 (Lung) | 1.537 | [5] |
| 6d | EGFR | A549 (Lung) | 5.176 | [5] |
| 6j | EGFR | A549 (Lung) | 8.493 | [5] |
| 43m | mTOR | HeLa (Cervical) | 19 | [6] |
| 43m | mTOR | A549 (Lung) | 14 | [6] |
| 7f | DHFR | MCF-7 (Breast) | 0.96 | [7] |
| 24j | PLK4 | MCF-7 (Breast) | 0.36 | [8] |
| 14 | CDK2 | HCT-116 (Colon) | 0.006 | [9] |
| 15 | CDK2 | HCT-116 (Colon) | 0.007 | [9] |
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound ID | Assay | Animal Model | Edema Inhibition (%) | Reference |
| Compound 4 | Carrageenan-induced paw edema | Rat | High | [10] |
| Compound 2e | Carrageenan-induced paw edema | Rat | Significant | |
| Compound 2f | Carrageenan-induced paw edema | Rat | Significant |
Table 3: Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 3 | Escherichia coli | 0.25 | [10] |
| Compound 4 | Streptococcus epidermidis | 0.25 | [10] |
| BTC-j | Escherichia coli | 3.125 | |
| BTC-j | Pseudomonas aeruginosa | 6.25 | |
| BTC-j | Staphylococcus aureus | 12.5 | |
| Nitro-substituted pyrazole | Bacillus cereus | 128 |
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows provide a clear understanding of the biological context and experimental design.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. atcc.org [atcc.org]
- 7. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pyrazole Compounds as Enzyme Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This is due to its unique chemical properties, including its ability to act as a versatile scaffold for substituent diversity and its capacity to engage in various non-covalent interactions with biological targets. A particularly significant application of pyrazole-containing compounds is in the development of potent and selective enzyme inhibitors. Their ability to target key enzymes with high affinity has led to the successful development of drugs for a variety of diseases, including inflammatory conditions, cancer, and metabolic disorders.
This document provides detailed application notes and protocols for researchers and drug development professionals working with pyrazole-based enzyme inhibitors. It covers their application as inhibitors of cyclooxygenases (COXs), protein kinases, and xanthine oxidase, offering quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
I. Pyrazole Compounds as Cyclooxygenase (COX) Inhibitors
Application Notes
Pyrazole-based compounds are prominent as selective inhibitors of cyclooxygenase-2 (COX-2). The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions like protecting the stomach lining, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[3]
The selective inhibition of COX-2 over COX-1 is a key therapeutic strategy to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[3] The diaryl-substituted pyrazole structure, exemplified by Celecoxib, is a hallmark of many selective COX-2 inhibitors.[4]
Celecoxib , a well-known COX-2 inhibitor, features a central pyrazole ring with 4-methylphenyl and trifluoromethyl substituents, and a 4-sulfamoylphenyl group. This specific arrangement allows it to bind effectively to the active site of the COX-2 enzyme.
Quantitative Data: Inhibition of COX-1 and COX-2 by Celecoxib
| Compound | Target | IC50 (nM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Celecoxib | COX-1 | 21500 | 7.6 - 12 | [5][6] |
| COX-2 | 242 - 292 | [5] |
Signaling Pathway: Prostaglandin Synthesis
The inhibition of COX-2 by pyrazole compounds directly impacts the prostaglandin synthesis pathway, reducing the production of pro-inflammatory prostaglandins.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of pyrazole compounds against COX-2.
1. Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol, 1 µM hematin)
-
Test pyrazole compounds and a reference inhibitor (e.g., Celecoxib) dissolved in DMSO
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
96-well microplates
2. Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.
-
In a 96-well plate, add the reaction buffer.
-
Add a small volume of the diluted test compounds or reference inhibitor to the respective wells. Include a control well with DMSO only.
-
Add the COX-2 enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
II. Pyrazole Compounds as Protein Kinase Inhibitors
Application Notes
Protein kinases are a large family of enzymes that play critical roles in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a common feature in many diseases, particularly cancer. The pyrazole scaffold is a key component in several multi-kinase inhibitors used in oncology.
Regorafenib is an oral multi-kinase inhibitor that targets various kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[7][8] Its targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), TIE2, Platelet-Derived Growth Factor Receptor β (PDGFR-β), Fibroblast Growth Factor Receptor (FGFR), KIT, RET, and RAF-1.[7][9]
Ruxolitinib is another pyrazole-containing drug that selectively inhibits Janus kinases (JAK1 and JAK2), which are involved in cytokine signaling pathways that are often dysregulated in myeloproliferative neoplasms and inflammatory conditions.[10][11][12]
Quantitative Data: Inhibition of Protein Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
| Regorafenib | VEGFR1 | 13 | [7][9] |
| VEGFR2 | 4.2 | [7][9] | |
| VEGFR3 | 46 | [7][9] | |
| PDGFRβ | 22 | [7][9] | |
| c-Kit | 7 | [7][9] | |
| RET | 1.5 | [7][9] | |
| Raf-1 | 2.5 | [7][9] | |
| Ruxolitinib | JAK1 | 3.3 | [10][11] |
| JAK2 | 2.8 | [10][11] |
Signaling Pathways
A. VEGFR Signaling Pathway: Regorafenib inhibits VEGFRs, thereby blocking downstream signaling cascades that promote angiogenesis.
B. JAK-STAT Signaling Pathway: Ruxolitinib inhibits JAK1 and JAK2, preventing the phosphorylation and activation of STAT proteins.
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method for measuring the activity of a specific kinase in the presence of an inhibitor.[13] The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
1. Materials:
-
Kinase of interest (e.g., VEGFR2, JAK2)
-
Kinase-specific substrate peptide
-
ATP
-
Test pyrazole compounds and a reference inhibitor dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)
-
White, opaque 96- or 384-well plates
2. Procedure:
-
Prepare serial dilutions of the test pyrazole compounds and a reference inhibitor in DMSO.
-
In a 96-well plate, add the kinase assay buffer.
-
Add a small volume of the diluted test compounds or reference inhibitor to the appropriate wells. Include a "no inhibitor" control (DMSO only).
-
Add the kinase to each well.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Prepare a substrate/ATP mixture in the kinase assay buffer.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This typically involves two steps: adding an ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP, followed by adding a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
III. Pyrazole Compounds as Xanthine Oxidase Inhibitors
Application Notes
Xanthine oxidase (XO) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[14] Overproduction of uric acid can lead to hyperuricemia, a condition that can cause gout. Therefore, inhibiting xanthine oxidase is a primary therapeutic strategy for treating gout.[14] Pyrazole-based compounds have been investigated as potent non-purine inhibitors of xanthine oxidase, offering an alternative to traditional purine-based inhibitors like allopurinol.[15][16][17]
Quantitative Data: Inhibition of Xanthine Oxidase
| Compound Class | Example Compound | IC50 (µM) | Reference |
| 1-acetyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole | Compound 5 | 5.3 | [15] |
| 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehyde | Compound 2b | 9.32 | [16] |
| 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehyde | Compound 2m | 10.03 | [16] |
| 1,6-bis-triazole-benzyl-α-glucoside | Compound 5f | 0.100 | [18] |
| Pyrazolo[3,4-d]pyrimidine derivative | Compound 10 | 0.0058 | [18] |
Signaling Pathway: Purine Catabolism
Pyrazole-based inhibitors block the final steps of purine catabolism, thereby reducing the production of uric acid.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This protocol describes a spectrophotometric method to measure the inhibitory effect of pyrazole compounds on xanthine oxidase activity.[14][19][20][21][22]
1. Materials:
-
Xanthine oxidase from bovine milk or other sources
-
Xanthine (substrate)
-
Phosphate buffer (e.g., 70 mM, pH 7.5)
-
Test pyrazole compounds and a reference inhibitor (e.g., Allopurinol) dissolved in DMSO
-
96-well UV-transparent microplates
-
Spectrophotometer or microplate reader capable of reading absorbance at ~295 nm
2. Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer.
-
Add a small volume of the diluted test compounds or reference inhibitor to the respective wells. Include control wells with the solvent only.
-
Add the xanthine oxidase enzyme solution to all wells.
-
Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for 15 minutes.
-
Initiate the reaction by adding the xanthine substrate solution to all wells.
-
Immediately measure the increase in absorbance at 295 nm over time (kinetic mode) for a set period (e.g., 5-15 minutes). The increase in absorbance is due to the formation of uric acid.
-
Determine the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion
Pyrazole-based compounds represent a versatile and highly valuable class of enzyme inhibitors with significant therapeutic applications. The protocols and data presented herein provide a framework for the investigation and characterization of novel pyrazole inhibitors targeting key enzymes in disease pathways. The adaptability of the pyrazole scaffold ensures its continued importance in the field of drug discovery and development.
References
- 1. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 2. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 3. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. novartis.com [novartis.com]
- 11. cdn.mdedge.com [cdn.mdedge.com]
- 12. Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, biological evaluation of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes as non-purine xanthine oxidase inhibitors: Tracing the anticancer mechanism via xanthine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Advances in Xanthine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 21. revistabionatura.com [revistabionatura.com]
- 22. scispace.com [scispace.com]
Application Notes and Protocols: 2-Methoxynaphthalene as a Precursor in Drug Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Methoxynaphthalene is a versatile aromatic ether that serves as a crucial starting material and intermediate in the synthesis of several commercially significant pharmaceuticals. Its naphthalene core provides a rigid scaffold that, when appropriately functionalized, can interact with various biological targets. The methoxy group at the 2-position activates the naphthalene ring, influencing the regioselectivity of electrophilic aromatic substitution reactions, a property extensively exploited in drug synthesis.[1]
This document provides detailed application notes and experimental protocols for the synthesis of three prominent drugs derived from 2-methoxynaphthalene: the non-steroidal anti-inflammatory drug (NSAID) Naproxen, the NSAID Nabumetone, and the antidepressant Agomelatine.
Synthesis of Naproxen
Naproxen, chemically known as (S)-2-(6-methoxy-2-naphthyl)propionic acid, is a widely used NSAID for alleviating pain, fever, and inflammation.[2] The synthesis of Naproxen from 2-methoxynaphthalene is a classic multi-step process in industrial organic synthesis.[3] The overall synthetic route involves three main stages: Friedel-Crafts acylation, the Willgerodt-Kindler reaction, and subsequent hydrolysis.[2]
Data Presentation: Synthesis of Naproxen
| Parameter | Value | Reference(s) |
| Starting Material | 2-Methoxynaphthalene | [2] |
| Intermediate 1 | 2-Acetyl-6-methoxynaphthalene | [2] |
| Intermediate 2 | Morpholide of 2-(6-methoxy-2-naphthyl)thioacetic acid | [2] |
| Final Product | (S)-Naproxen | [2] |
Table 1: Friedel-Crafts Acylation of 2-Methoxynaphthalene
| Parameter | Value | Reference(s) |
| Acylating Agent | Acetyl Chloride | [2] |
| Catalyst | Anhydrous Aluminum Chloride | [2] |
| Solvent | Nitrobenzene | [2] |
| Temperature | 10.5-13 °C | [2] |
| Reaction Time | 2 hours (stirring) + 12 hours (standing) | [2] |
| Yield | 45-48% | [2] |
| Melting Point | 106.5–108 °C | [2] |
Table 2: Willgerodt-Kindler Reaction of 2-Acetyl-6-methoxynaphthalene
| Parameter | Value | Reference(s) |
| Reagents | Morpholine, Sulfur | [2] |
| Reaction Condition | Reflux | [2] |
| Reaction Time | 2 hours | [2] |
Table 3: Hydrolysis to Naproxen
| Parameter | Value | Reference(s) |
| Hydrolysis Agent | Strong base (e.g., NaOH or KOH) | [4] |
| Temperature | 60 °C to reflux | [4] |
| Reaction Time | 10 minutes to 6 hours | [4] |
Experimental Protocols: Synthesis of Naproxen
Protocol 1: Friedel-Crafts Acylation to Synthesize 2-Acetyl-6-methoxynaphthalene [2]
-
Materials: 2-Methoxynaphthalene, anhydrous aluminum chloride, acetyl chloride, dry nitrobenzene, chloroform, concentrated hydrochloric acid, methanol, crushed ice.
-
Procedure:
-
In a 1-L three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 43 g of anhydrous aluminum chloride in 200 mL of dry nitrobenzene.
-
Add 39.5 g of finely ground 2-methoxynaphthalene to the solution.
-
Cool the stirred solution to approximately 5 °C using an ice bath.
-
Add 25 g of redistilled acetyl chloride dropwise over 15–20 minutes, maintaining the internal temperature between 10.5 and 13 °C.
-
After the addition is complete, continue stirring in the ice bath for 2 hours.
-
Allow the mixture to stand at room temperature for at least 12 hours.
-
Cool the reaction mixture in an ice bath and pour it with stirring into a 600-mL beaker containing 200 g of crushed ice and 100 mL of concentrated hydrochloric acid.
-
Transfer the two-phase mixture to a 1-L separatory funnel with the aid of 50 mL of chloroform.
-
Separate the organic layer (chloroform-nitrobenzene) and wash it with three 100-mL portions of water.
-
Remove the nitrobenzene and chloroform by steam distillation.
-
Dissolve the solid residue in chloroform, dry over anhydrous magnesium sulfate, and remove the chloroform using a rotary evaporator.
-
Recrystallize the crude solid from methanol to yield pure 2-acetyl-6-methoxynaphthalene.
-
Protocol 2: Willgerodt-Kindler Reaction of 2-Acetyl-6-methoxynaphthalene [2]
-
Materials: 2-Acetyl-6-methoxynaphthalene, morpholine, sulfur.
-
Procedure:
-
In a round-bottomed flask, combine 2-acetyl-6-methoxynaphthalene, morpholine, and sulfur.
-
Heat the mixture to reflux for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture.
-
The product, the morpholide of 2-(6-methoxy-2-naphthyl)thioacetic acid, can be isolated by filtration and purified by recrystallization.
-
Protocol 3: Hydrolysis to Naproxen [4]
-
Materials: Morpholide of 2-(6-methoxy-2-naphthyl)thioacetic acid, a strong base (e.g., sodium hydroxide or potassium hydroxide), water, a strong acid (e.g., hydrochloric acid).
-
Procedure:
-
Mix the thioamide intermediate with a solution of a strong base, such as sodium or potassium hydroxide, in a suitable solvent like water.
-
Maintain the reaction mixture at a temperature ranging from 60 °C to reflux until hydrolysis is complete (typically between 10 minutes and 6 hours).
-
After hydrolysis, cool the reaction mixture.
-
Acidify the mixture with an acid, such as hydrochloric acid, to precipitate the free acid, Naproxen.
-
Collect the precipitated Naproxen by filtration and purify by recrystallization.
-
Visualizations: Synthesis of Naproxen
Synthesis of Nabumetone
Nabumetone, or 4-(6-methoxy-2-naphthyl)-2-butanone, is another NSAID with a lower incidence of gastrointestinal side effects compared to other drugs in its class.[5] Several synthetic routes have been developed, often starting from derivatives of 2-methoxynaphthalene.
Data Presentation: Synthesis of Nabumetone
Table 4: Synthesis of Nabumetone from 2-(Bromomethyl)-6-methoxynaphthalene [5]
| Step | Reagents | Solvent | Conditions | Yield |
| 1. Nucleophilic Substitution | Sodium salt of ethyl acetoacetate, K₂CO₃ | Acetone | Reflux, 3 hours | 92% (for the intermediate) |
| 2. Hydrolysis and Decarboxylation | 40% KOH solution | Water | Reflux, 6 hours | 75% |
Table 5: Synthesis of Nabumetone from 2-Bromo-6-methoxynaphthalene [1]
| Step | Reagents | Catalyst | Solvent | Conditions |
| 1. Heck Reaction | 3-Butyn-2-ol | 10% Pd/C, CuI, PPh₃ | Isopropanol/Water | Reflux (80-85 °C), 2 hours |
Experimental Protocols: Synthesis of Nabumetone
Protocol 4: Synthesis from 2-(Bromomethyl)-6-methoxynaphthalene [5]
-
Materials: 2-(Bromomethyl)-6-methoxynaphthalene, sodium salt of ethyl acetoacetate, potassium carbonate, acetone, 40% potassium hydroxide solution, concentrated hydrochloric acid, hexane.
-
Procedure:
-
Step 1: Synthesis of Ethyl 2-acetyl-3-(6-methoxy-2-naphthyl)propionate.
-
Reflux a solution of 2-(bromomethyl)-6-methoxynaphthalene (5.0 g) in acetone (40 mL) until homogeneous.
-
Add sodium salt of ethyl acetoacetate (5.0 g) and potassium carbonate (5.46 g).
-
Heat the mixture under reflux for 3 hours.
-
Cool to room temperature, filter, and evaporate the solvent under vacuum to obtain the intermediate ester.
-
-
Step 2: Synthesis of Nabumetone.
-
Stir a suspension of the intermediate ester (7.0 g) in water (30 mL) at room temperature for 15 minutes.
-
Add 40% KOH solution (18.0 mL) and stir for an additional 30 minutes.
-
Reflux the solution for 6 hours.
-
Cool to 5-10 °C and acidify with concentrated HCl.
-
Filter the precipitated solid, wash with water, and recrystallize from hexane to afford Nabumetone.
-
-
Protocol 5: Synthesis from 2-Bromo-6-methoxynaphthalene [1]
-
Materials: 2-Bromo-6-methoxynaphthalene, 10% Pd/C, cuprous iodide, triphenylphosphine, potassium carbonate, 55% aqueous 3-butyn-2-ol, isopropanol, water.
-
Procedure:
-
Stir a mixture of 2-bromo-6-methoxynaphthalene (5 g), 10% Pd/C (0.45 g), cuprous iodide (0.08 g), triphenylphosphine (0.29 g), and potassium carbonate (5.8 g) in isopropanol (5 ml) and water (18 ml) under a nitrogen atmosphere at room temperature for 30 minutes.
-
Add 55% aqueous 3-butyn-2-ol (4.2 ml) over about 20 minutes.
-
Heat the mixture to reflux (80-85°C) for approximately 2 hours.
-
Cool to 25°C, dilute with isopropanol (50 ml), and filter through Celite.
-
The filtrate contains the product, which can be further purified.
-
Visualizations: Synthesis of Nabumetone
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyrazole-3-Carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare pyrazole-3-carboxylic acid?
A1: Several common synthetic routes are employed for the synthesis of pyrazole-3-carboxylic acid. The choice of method often depends on the available starting materials and the desired scale of the reaction. Key methods include:
-
Oxidation of 3-methylpyrazole: This method involves the oxidation of the methyl group at the 3-position of the pyrazole ring to a carboxylic acid, often using a strong oxidizing agent like potassium permanganate.
-
Hydrolysis of Pyrazole-3-carboxylate Esters: The corresponding ester, such as ethyl pyrazole-3-carboxylate, can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
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Cyclocondensation Reactions: A widely used approach involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. For instance, the reaction of a derivative of diethyl oxalate with hydrazine can lead to the formation of the pyrazole ring with a carboxylic acid precursor at the 3-position. Another example is the reaction of furan-2,3-diones with hydrazines, which can yield pyrazole-3-carboxylic acid derivatives.[1][2]
Q2: I am observing a lower-than-expected yield in my synthesis. What are the potential causes?
A2: Low yields in pyrazole-3-carboxylic acid synthesis can arise from several factors:
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Purity of Starting Materials: Impurities in the starting materials, particularly in hydrazine derivatives which can be sensitive to air and light, can lead to side reactions and reduce the yield of the desired product.
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Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical. For instance, in the Knorr pyrazole synthesis, excessive heat can promote the decomposition of sensitive reagents and encourage the formation of byproducts.
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Incomplete Reactions: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
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Formation of Byproducts: The formation of stable byproducts can consume starting materials and reduce the yield of the target molecule.
Q3: My final product is a mixture of isomers. How can I identify the major and minor components?
A3: The formation of regioisomers, such as pyrazole-5-carboxylic acid, is a common challenge, especially when using unsymmetrical starting materials. Spectroscopic methods are essential for identification:
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between isomers. The chemical shifts of the ring protons and carbons will differ based on the position of the carboxylic acid group. For instance, the proton at the 5-position in pyrazole-3-carboxylic acid will have a different chemical shift compared to the proton at the 3-position in pyrazole-5-carboxylic acid.
-
Mass Spectrometry (MS): While isomers will have the same molecular weight, their fragmentation patterns in techniques like GC-MS or LC-MS might show subtle differences that can aid in their identification.
Q4: I have an unexpected byproduct that is not an isomer. What could it be and how can I characterize it?
A4: Besides isomers, other byproducts can form depending on the synthetic route. For example, in syntheses starting from furan-2,3-diones and hydrazines, a common byproduct is a pyridazinone derivative .[2] Characterization can be achieved through:
-
FTIR Spectroscopy: The carbonyl stretching frequency in a pyridazinone ring will differ from that of the carboxylic acid in the desired product.
-
NMR Spectroscopy: The number and chemical shifts of the aromatic protons will be different for the pyrazole and pyridazinone ring systems.
-
Mass Spectrometry: The molecular weight of the pyridazinone byproduct will be different from that of pyrazole-3-carboxylic acid, allowing for clear differentiation.
Troubleshooting Guides
Issue 1: Low Yield and Presence of Multiple Spots on TLC
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Impure Starting Materials | Verify the purity of all reagents, especially hydrazine derivatives, using appropriate analytical techniques (e.g., NMR, GC-MS). If necessary, purify starting materials before use. | A cleaner reaction profile with fewer byproduct spots on TLC and an improved yield. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Run small-scale trials at different temperatures and monitor the progress by TLC to find the optimal condition that favors product formation over byproducts. | Increased conversion to the desired product and minimized formation of thermal degradation products. |
| Incorrect Reaction Time | Monitor the reaction at regular intervals using TLC. Stop the reaction once the starting material is consumed to prevent the formation of degradation products. | Maximized yield of the desired product by avoiding over-reaction or decomposition. |
| Inefficient Mixing | Ensure adequate stirring throughout the reaction, especially for heterogeneous mixtures. | A more uniform reaction, leading to improved yields and reproducibility. |
Issue 2: Identification of Byproducts by Spectroscopy
| Byproduct Type | 1H NMR Spectroscopy | 13C NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy |
| Pyrazole-5-carboxylic acid (Regioisomer) | Different chemical shifts for the ring protons compared to the 3-carboxylic acid isomer. | Different chemical shifts for the ring carbons, particularly C3 and C5. | Same molecular weight as the product, but potentially different fragmentation patterns. | Similar spectra to the desired product, making differentiation difficult. |
| Pyridazinone Derivative | A different number and pattern of aromatic signals corresponding to the six-membered ring. | Distinct chemical shifts for the carbonyl carbon and other ring carbons. | A different molecular weight compared to pyrazole-3-carboxylic acid. | A characteristic C=O stretching frequency for the cyclic amide (lactam). |
| Unreacted Intermediates (e.g., Hydrazones) | Presence of signals corresponding to the intermediate structure (e.g., imine C-H). | Signals corresponding to the intermediate that will disappear upon complete cyclization. | A molecular weight corresponding to the intermediate. | Presence of C=N stretching vibrations. |
Experimental Protocols
Protocol 1: Synthesis of Pyrazole-3-carboxylic Acid by Oxidation of 3-Methylpyrazole
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Dissolve 3-methylpyrazole in water, typically in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Slowly add potassium permanganate (KMnO4) portion-wise to the stirred solution. The reaction is exothermic, and the temperature should be controlled to prevent overheating.
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Heat the reaction mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.
-
Cool the mixture to room temperature and filter to remove the manganese dioxide (MnO2) byproduct.
-
Acidify the filtrate with a suitable acid (e.g., HCl) to a pH of approximately 2-3.
-
Cool the acidified solution in an ice bath to precipitate the pyrazole-3-carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., water or ethanol) to obtain the pure compound.
Protocol 2: Identification of Byproducts by 1H NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquisition of Spectrum: Acquire a 1H NMR spectrum of the sample.
-
Data Analysis:
-
Identify the characteristic peaks for pyrazole-3-carboxylic acid.
-
Look for additional sets of peaks that may indicate the presence of the pyrazole-5-carboxylic acid isomer. The chemical shifts and coupling constants of the ring protons will differ between the two isomers.
-
Search for signals that do not correspond to either pyrazole isomer, which may belong to other byproducts like pyridazinones or unreacted intermediates.
-
Integrate the peaks to estimate the relative amounts of the product and byproducts.
-
Visualizations
Caption: General synthesis pathway for pyrazole-3-carboxylic acid.
Caption: Troubleshooting workflow for pyrazole-3-carboxylic acid synthesis.
Caption: Potential byproduct formation pathways from a common intermediate.
References
How to improve the yield of pyrazole synthesis reactions
Welcome to the Technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of pyrazole synthesis reactions.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your pyrazole synthesis experiments.
Question: My pyrazole synthesis reaction is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in pyrazole synthesis, such as the Knorr synthesis, can arise from several factors, from the quality of starting materials to suboptimal reaction conditions.[1] A primary reason is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]
Here are some troubleshooting steps to improve your yield:
-
Assess Starting Material Purity: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1] Impurities can lead to side reactions, which reduces the yield and complicates the purification process.[1] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]
-
Optimize Reaction Stoichiometry: Using the correct stoichiometry of reactants is crucial. In some cases, using a slight excess of the hydrazine (around 1.0-1.2 equivalents) can help drive the reaction to completion.[1]
-
Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]
-
Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1][2]
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Catalyst Choice: The Knorr pyrazole synthesis is typically an acid-catalyzed reaction.[2] Using a few drops of glacial acetic acid is a common practice.[3] However, in some cases, the reaction may proceed better without a catalyst in a high-boiling solvent like DMF.[4] For certain substrates, Lewis acid catalysts such as Yb(OTf)₃, InCl₃, or ZrCl₄ have been shown to improve yields.[4]
Question: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?
Answer: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] The regioselectivity is influenced by both the steric and electronic properties of the substituents on both reactants.[1]
Here are some strategies to improve regioselectivity:
-
Solvent Selection: The choice of solvent can influence regioselectivity. Aprotic dipolar solvents may give better results than polar protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.[1][5]
-
pH Control: The pH of the reaction mixture can significantly impact the outcome. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[1]
-
Steric Hindrance: A bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]
Question: My reaction mixture has turned dark or has formed tar-like substances. What should I do?
Answer: Discoloration of the reaction mixture is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material itself or from oxidative processes.[1]
To address this issue:
-
Use a Mild Base: If you are using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts.[1] The addition of a mild base, such as sodium acetate, can help to neutralize the acid and lead to a cleaner reaction profile.[1]
-
Purification:
-
Charcoal Treatment: Adding activated charcoal to a solution of the crude product can help adsorb colored impurities.[6]
-
Recrystallization: This is an effective method for removing colored impurities.[1][6]
-
Silica Gel Plug: Passing a solution of the compound through a short plug of silica gel can retain colored impurities.[7]
-
Formation of tar-like substances can occur at elevated temperatures due to polymerization or degradation of starting materials or intermediates.[4] To minimize this, consider optimizing the reaction temperature; sometimes running the reaction at a lower temperature for a longer duration can be beneficial.[4] Also, ensure the purity of your starting materials, as impurities can catalyze side reactions.[4]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knorr pyrazole synthesis?
A1: The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[8] The mechanism typically begins with the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[2] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group.[2] A final dehydration step yields the stable, aromatic pyrazole ring.[2]
Q2: What are the most common methods for purifying pyrazoles?
A2: The most frequently used methods for the purification of substituted pyrazoles are column chromatography on silica gel and recrystallization.[7] For liquid pyrazoles, distillation can also be an option.[7] In cases where the pyrazole is basic and interacts strongly with acidic silica gel, deactivating the silica with triethylamine or using neutral alumina is recommended.[7][9] Another technique involves treating the pyrazole with an acid to form a salt, which can often be purified by recrystallization and then neutralized to recover the pure pyrazole.[10][11]
Q3: Can I run the pyrazole synthesis under microwave conditions?
A3: Yes, microwave-assisted synthesis can be a "green" and efficient approach for pyrazole synthesis.[12] It often leads to shorter reaction times and high yields, especially when coupled with solvent-free conditions.[12]
Data Presentation
Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Reference(s) |
| Catalyst | Acetic Acid | Good to Excellent | No Catalyst (in DMF) | Good | [3][4] |
| Lewis Acid (e.g., Yb(OTf)₃) | Improved | --- | --- | [4] | |
| Solvent | Ethanol | Varies | Aprotic Dipolar (e.g., DMA) | 59-98 | [1][5][13] |
| Temperature | Room Temperature | Good (in DMA) | 100°C (in 1-propanol) | Good | [3][13] |
| 60°C | Moderate to Excellent | >60°C | Decreased | [13][14] | |
| Hydrazine | 1.0 equivalent | Standard | 1.0-1.2 equivalents | Improved | [1] |
Note: Yields are highly substrate-dependent and the conditions listed are general observations.
Experimental Protocols
Protocol 1: Synthesis of a Pyrazolone from Ethyl Acetoacetate and Phenylhydrazine
This protocol details the synthesis of 1-phenyl-3-methyl-5-pyrazolone.
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Materials: Ethyl acetoacetate, phenylhydrazine, glacial acetic acid, ethanol.
-
Procedure:
-
In a round-bottom flask, combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[2]
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture under reflux for 1 hour.[2]
-
Monitor the reaction progress by TLC.
-
After completion, cool the resulting syrup in an ice bath.[2]
-
Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[2]
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Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.[2]
-
Protocol 2: Synthesis of a Substituted Pyrazole from a β-Diketone and Hydrazine Hydrate
This protocol details a general procedure for the synthesis of a substituted pyrazole.
-
Materials: 1,3-Diketone (e.g., acetylacetone), hydrazine hydrate, 1-propanol, glacial acetic acid.
-
Procedure:
-
In a 20-mL scintillation vial, mix the 1,3-diketone (3 mmol) and hydrazine hydrate (6 mmol).[3]
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[3]
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Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[3]
-
Monitor the reaction progress by TLC using a suitable mobile phase (e.g., 30% ethyl acetate/70% hexane).[3]
-
Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.[3]
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[3]
-
Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[3]
-
Visualizations
Caption: A typical experimental workflow for pyrazole synthesis.
Caption: A logical workflow for troubleshooting low pyrazole yield.
Caption: Relationship between factors influencing pyrazole yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 14. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Regioselectivity in Substituted Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to regioselectivity in the synthesis of substituted pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity and why is it a critical issue in the synthesis of substituted pyrazoles?
A1: Regioselectivity is the preference for a chemical reaction to form one constitutional isomer over another when multiple products are possible.[1] In pyrazole synthesis, this issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two different regioisomeric pyrazoles.[1][2] Controlling the formation of a single, desired isomer is crucial because different regioisomers can exhibit vastly different biological activities, physical properties, and reactivity in subsequent chemical steps.[1] Therefore, ensuring high regioselectivity is essential for efficiency and success in drug discovery and materials science.[1]
Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?
A2: The regiochemical outcome of the Knorr condensation is determined by a complex interplay of several factors related to the reactants and reaction conditions.[2][3] These include:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically block one reaction pathway, directing the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[1][2][4]
-
Electronic Effects: The electronic properties of substituents play a significant role.[2] The initial attack by the hydrazine typically occurs at the more electrophilic carbonyl carbon.[1] For instance, an electron-withdrawing group (like -CF₃) on the dicarbonyl compound makes the adjacent carbonyl carbon more reactive to nucleophilic attack.[1][2]
-
Reaction pH: The acidity or basicity of the reaction medium is a critical parameter. Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and influences the site of the initial attack.[1] Conversely, basic conditions might favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[1]
-
Solvent: The choice of solvent can significantly influence the reaction pathway and, consequently, the regioselectivity.[3][5] Protic solvents may favor one regioisomer, while aprotic solvents may favor the other.[5]
Troubleshooting Guides
Problem 1: I am observing the formation of a mixture of two regioisomers. How can I improve the selectivity for the desired product?
The formation of regioisomeric mixtures is a common challenge when using unsymmetrical starting materials.[4] The following strategies can be employed to enhance the formation of a single isomer.
Solution A: Optimize the Solvent System
The solvent can dramatically influence regioselectivity.[6] Fluorinated alcohols, in particular, have been shown to significantly improve selectivity compared to standard solvents like ethanol.[6]
-
Use Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are non-nucleophilic and do not compete with the hydrazine in attacking the more reactive carbonyl group, leading to higher regioselectivity.[6]
-
Consider Aprotic Dipolar Solvents: In some cases, aprotic dipolar solvents such as DMF or NMP have provided better results than polar protic solvents like ethanol.[4]
Quantitative Data: Effect of Solvent on Regioselectivity
The following table summarizes the effect of different solvents on the reaction of various 1,3-dicarbonyl derivatives with methylhydrazine. Data shows a significant improvement in regioselectivity in favor of the 5-aryl pyrazole isomer when using TFE and HFIP.[6]
| Entry | R¹ Group | R² Group | Solvent | Regioisomeric Ratio (2a:3a) | Total Yield (%) |
| 1 | 2-Furyl | CF₃ | EtOH | 36:64 | 99 |
| TFE | 85:15 | 99 | |||
| HFIP | 97:3 | 98 | |||
| 2 | 2-Furyl | CF₂CF₃ | EtOH | 64:36 | 93 |
| TFE | 98:2 | 99 | |||
| HFIP | >99:<1 | 99 | |||
| 3 | 2-Furyl | CO₂Et | EtOH | 44:56 | 86 |
| TFE | 89:11 | 99 | |||
| HFIP | 93:7 | 98 |
Data extracted from a study on fluorinated tebufenpyrad analogs.[6] The ratio corresponds to the desired 5-aryl-3-fluoroalkyl pyrazole (2a) versus the undesired isomer (3a).
Solution B: Adjust Reaction pH
Controlling the pH of the reaction medium can favor the formation of one isomer over the other.[4]
-
Acidic Conditions: Adding a catalytic amount of acid (e.g., HCl, H₂SO₄, p-TsOH) can alter the nucleophilicity of the hydrazine nitrogens.[1][6]
-
Basic Conditions: The use of a mild base like sodium acetate or triethylamine (TEA) can also direct the regioselectivity.[4][6]
Solution C: Leverage Steric and Electronic Factors
Modify your substrates to favor one reaction pathway.
-
Introduce Bulky Groups: Incorporating a sterically demanding substituent on either the dicarbonyl compound or the hydrazine can direct the reaction towards the formation of a single regioisomer by blocking the approach to one of the carbonyl groups.[4]
-
Utilize Electronic Effects: The presence of strong electron-withdrawing groups on the dicarbonyl compound will make the adjacent carbonyl carbon more electrophilic and thus the preferred site of initial attack.[2]
Problem 2: The major product of my reaction is the undesired regioisomer. What can I do?
This situation occurs when the inherent steric and electronic factors of the substrates favor the formation of the wrong isomer under your current conditions.[1] For example, in the reaction between 1,1,1-trifluoro-2,4-pentanedione and methylhydrazine, the initial attack preferentially happens at the carbonyl carbon next to the electron-withdrawing -CF₃ group.[1]
Solution: Systematically Alter Reaction Conditions
To reverse the selectivity, you must alter the reaction environment to favor the alternative pathway.
-
Change the Solvent: If you are using a standard solvent like ethanol, switch to a fluorinated alcohol like HFIP, or vice versa.[6] As shown in the table above, switching from EtOH to HFIP can completely reverse the major product ratio.[6]
-
Modify the pH: If your reaction is run under neutral or acidic conditions, try adding a base. Conversely, if you are using basic conditions, try adding a catalytic amount of acid.[1][4] The protonation state of the hydrazine is a key determinant of the reaction pathway.
-
Temperature Optimization: Explore a range of temperatures. In some cases, the thermodynamically favored product may be different from the kinetically favored one. Running the reaction at a higher temperature might favor the desired isomer.[4]
Problem 3: My reaction has a very low yield or has stalled.
Low yields in pyrazole synthesis can be caused by several factors, from poor starting material quality to non-optimal reaction conditions.[4]
Solution: Systematic Troubleshooting
-
Assess Starting Material Purity: Ensure that both the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[4] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[4]
-
Optimize Stoichiometry: While a 1:1 ratio is typical, using a slight excess (1.0-1.2 equivalents) of the hydrazine can sometimes drive the reaction to completion.[4]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction.[4] This will help you determine the optimal reaction time and identify if the reaction has stalled or if side products are forming.[4]
-
Consider a Catalyst: If not already in use, adding a catalytic amount of acid, such as glacial acetic acid or HCl, can often accelerate the reaction.[1][7]
Visualized Workflows and Pathways
The following diagrams illustrate key concepts and workflows for controlling regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jk-sci.com [jk-sci.com]
Technical Support Center: N-Alkylation of Pyrazole Compounds
Welcome to the technical support center for the N-alkylation of pyrazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic transformation.
Frequently Asked questions & Troubleshooting Guides
This section addresses specific issues that may arise during the N-alkylation of pyrazole.
Issue 1: Poor or No Product Yield
Q: I am observing very low to no yield of my desired N-alkylated pyrazole. What are the potential causes and how can I improve the outcome?
A: Low or no product yield in the N-alkylation of pyrazoles can stem from several factors, ranging from the choice of reagents to the reaction conditions. Below is a systematic guide to troubleshoot this issue.
Troubleshooting Steps:
-
Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole nitrogen, making it nucleophilic.
-
Strength: Ensure the base is strong enough. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1] For less reactive alkylating agents, a stronger base like NaH might be necessary.[1][2]
-
Anhydrous Conditions: Water can quench the pyrazole anion and react with strong bases. Ensure all reagents and solvents are anhydrous.[1]
-
Stoichiometry: A slight excess of the base is often beneficial.[1]
-
-
Assess Solubility: Poor solubility of the pyrazole or the base can hinder the reaction.
-
Solvent Choice: Consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.[1]
-
-
Check the Alkylating Agent's Reactivity:
-
Leaving Group: The reactivity of the alkylating agent (R-X) is dependent on the leaving group (X). The general trend is I > Br > Cl > OTs. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.[1]
-
Steric Hindrance: A bulky alkylating agent may react slower. Consider increasing the reaction temperature or using a more reactive leaving group.
-
-
Reaction Temperature:
-
Monitor Reaction Progress:
-
Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product over time. This will help determine if the reaction is slow or has stalled.
-
Issue 2: Formation of Regioisomers (N1 vs. N2 Alkylation)
Q: My reaction is producing a mixture of N1 and N2 alkylated pyrazoles. How can I improve the regioselectivity?
A: The formation of a mixture of regioisomers is a common challenge in the N-alkylation of unsymmetrically substituted pyrazoles due to the similar electronic properties of the two nitrogen atoms.[2][4] Several factors can be tuned to favor the formation of one isomer over the other.
Factors Influencing Regioselectivity:
-
Steric Hindrance:
-
Choice of Base and Cation:
-
The nature of the base and its counter-ion can influence the site of alkylation.[2] For instance, using sodium hydride (NaH) has been shown to favor the formation of a single regioisomer in some cases, whereas potassium carbonate (K₂CO₃) might lead to a mixture.[2] The size and charge of the cation can play a role in coordinating with the pyrazole anion.[2]
-
-
Solvent:
-
The solvent can influence the dissociation of the base and the solvation of the pyrazole anion, thereby affecting the regioselectivity. Experimenting with different solvents (e.g., DMF, DMSO, acetonitrile) is recommended.
-
-
Temperature:
-
Reaction temperature can sometimes affect the ratio of regioisomers. It is advisable to run the reaction at different temperatures to find the optimal conditions for the desired isomer.
-
-
Catalysts:
-
The use of catalysts, such as magnesium-based catalysts, has been shown to provide high regioselectivity for N2-alkylation.[8]
-
Data Presentation
Table 1: Influence of Base and Solvent on the N-alkylation of 3-substituted Pyrazoles.
| Entry | Pyrazole Substituent (R) | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | CH₃ | CH₃I | K₂CO₃ | DMSO | Major N1 | Good |
| 2 | CF₃ | ICH₂CO₂Et | K₂CO₃ | MeCN | 1:1 | Moderate |
| 3 | CF₃ | ICH₂CO₂Et | NaH | DME/MeCN | >99:1 (N1) | High |
| 4 | Phenyl | BrCH₂Ph | MgBr₂ | THF | 1: >99 (N2) | 90 |
Note: Data is illustrative and compiled from various sources on substituted pyrazoles.[1][2][8] The exact ratios and yields for a specific substrate may vary.
Experimental Protocols
Protocol 1: General Procedure for N1-Alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole
This protocol is optimized for the selective N1-alkylation of a pyrazole with a hydrazinyl substituent.[3]
Materials:
-
5-Hydrazinyl-4-phenyl-1H-pyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-Hydrazinyl-4-phenyl-1H-pyrazole (1.0 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.[3]
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.[3]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours (reaction progress can be monitored by TLC).[3]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[3]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[3]
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.[3]
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated product.[3]
Protocol 2: N-Alkylation of 3-Methylpyrazole using K₂CO₃/DMSO
This protocol is optimized for the regioselective synthesis of the N1-alkylated product of 3-methylpyrazole.[1]
Materials:
-
3-methylpyrazole
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Desired alkylating agent (e.g., alkyl halide)
-
Water
-
Ethyl acetate (or other suitable organic solvent)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-methylpyrazole (1.0 equiv) in anhydrous DMSO, add potassium carbonate (2.0 equiv).[1]
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired alkylating agent (1.1 equiv) to the suspension.[1]
-
Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress by TLC or LC-MS.[1]
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel.[1]
Visualizations
Caption: Troubleshooting workflow for low or no product yield.
Caption: Key factors influencing regioselectivity in pyrazole N-alkylation.
Caption: General experimental workflow for the N-alkylation of pyrazole.
References
- 1. benchchem.com [benchchem.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Optimizing Pyrazole Cyclization
Welcome to the technical support center for pyrazole synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing solvent conditions and troubleshooting common issues encountered during pyrazole cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a solvent for pyrazole cyclization?
A1: The choice of solvent is crucial for a successful pyrazole synthesis and can significantly impact reaction rate, yield, and purity. Key factors to consider include:
-
Solubility of Reactants: Ensure that your starting materials (e.g., 1,3-dicarbonyl compounds and hydrazines) are sufficiently soluble in the chosen solvent at the reaction temperature.
-
Boiling Point: The solvent's boiling point should be compatible with the desired reaction temperature. Higher boiling point solvents can enable reactions to be run at elevated temperatures, potentially increasing the reaction rate.
-
Polarity: Solvent polarity can influence the reaction mechanism and the stability of intermediates.[1] Polar protic solvents (e.g., ethanol, acetic acid) can participate in hydrogen bonding and may facilitate proton transfer steps, while polar aprotic solvents (e.g., DMF, DMSO) can be effective in dissolving a wide range of reactants.[2] Aprotic dipolar solvents have been shown to give better results than polar protic solvents in some cases.[2]
-
Reactivity: The solvent should be inert under the reaction conditions and not react with the starting materials, reagents, or products.
Q2: Can pyrazole synthesis be performed without a solvent?
A2: Yes, solvent-free and microwave-assisted synthesis techniques are becoming increasingly popular for pyrazole synthesis.[3][4] These "green chemistry" approaches offer several advantages, including reduced environmental impact, shorter reaction times, and often easier work-up procedures.[4][5] Microwave irradiation can provide rapid and uniform heating, leading to enhanced reaction rates and yields.[3][6]
Q3: How does pH affect pyrazole cyclization?
A3: The pH of the reaction medium is a critical parameter.[7][8] Acidic conditions, often using catalysts like glacial acetic acid, are commonly employed to facilitate the initial condensation and subsequent cyclization.[8] However, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity and hindering the reaction.[8] Conversely, basic conditions can also be used, particularly when using hydrazine salts, where a mild base like sodium acetate can be beneficial.[7]
Troubleshooting Guides
Issue 1: Low Reaction Yield
Symptoms: The isolated yield of the desired pyrazole product is consistently lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[7] Consider moderately increasing the reaction temperature or time.[8] |
| Purity of Starting Materials | Ensure the 1,3-dicarbonyl compound and hydrazine derivative are pure. Impurities can lead to side reactions.[7] Hydrazine derivatives can degrade over time; using a fresh or purified reagent is recommended.[7] |
| Suboptimal Stoichiometry | Verify the stoichiometry of the reactants. A slight excess of the hydrazine (1.1-1.2 equivalents) can sometimes drive the reaction to completion.[7] |
| Poor Solvent Choice | Experiment with different solvents of varying polarity (e.g., ethanol, acetic acid, DMF, or solvent-free conditions) to find the optimal medium for your specific substrates. |
| Side Reactions | Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization leading to hydrazone intermediates.[7] |
Issue 2: Formation of Regioisomers
Symptoms: The reaction produces a mixture of two or more structural isomers of the pyrazole product. This is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[7][9]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Lack of Steric or Electronic Bias | The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons.[7] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[7] |
| Suboptimal Reaction Conditions | The regiochemical outcome is sensitive to reaction conditions.[10] |
| Solvent Effects | The choice of solvent can influence which regioisomer is favored. For instance, using a highly polar and hydrogen-bond-donating solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can favor the formation of one regioisomer.[10] |
| pH Control | The acidity or basicity of the medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, thereby influencing the site of initial attack.[9][10] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis in Ethanol
This protocol describes a standard method for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine hydrate using ethanol as the solvent.
Materials:
-
1,3-Dicarbonyl compound (1.0 mmol)
-
Hydrazine hydrate (1.1 mmol)
-
Ethanol (10 mL)
-
Glacial acetic acid (catalytic amount, ~2-3 drops)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in ethanol (10 mL).
-
Add hydrazine hydrate (1.1 mmol) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically 2-6 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[7]
Protocol 2: Microwave-Assisted Solvent-Free Pyrazole Synthesis
This protocol provides a rapid and environmentally friendly method for pyrazole synthesis.[3][6]
Materials:
-
1,3-Dicarbonyl compound (1.0 mmol)
-
Hydrazine derivative (1.0 mmol)
Procedure:
-
In a dry microwave reaction vessel, add the 1,3-dicarbonyl compound (1.0 mmol) and the hydrazine derivative (1.0 mmol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 100-120°C) and time (e.g., 5-15 minutes).[11] Note: The optimal conditions should be determined for each specific reaction.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Knorr Pyrazole Synthesis Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Methods for removing residual hydrazine from a reaction mixture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively removing residual hydrazine from reaction mixtures. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols for various removal methods.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual hydrazine from my reaction mixture?
A1: Hydrazine is a potent reducing agent and a suspected carcinogen.[1][2] Leaving residual hydrazine in your reaction mixture can lead to undesired side reactions, product degradation, and safety hazards. For pharmaceutical applications, regulatory agencies set strict limits on genotoxic impurities like hydrazine, often requiring levels to be below a certain threshold (e.g., 1.5 µ g/day ).[3]
Q2: What are the main categories of methods for removing residual hydrazine?
A2: Methods for removing residual hydrazine can be broadly categorized into three types:
-
Chemical Quenching: Involves converting hydrazine into less harmful or more easily removable substances through chemical reactions, primarily oxidation.
-
Physical Removal: Utilizes physical properties like boiling point and solubility to separate hydrazine from the reaction mixture.
-
Adsorption: Employs solid-phase materials that bind to hydrazine, allowing for its removal by filtration.
Q3: How do I choose the most suitable method for my experiment?
A3: The choice of method depends on several factors, including the stability of your product to the quenching conditions, the solvent system, the scale of your reaction, and the required final purity. For instance, if your product is sensitive to oxidation, chemical quenching with strong oxidizers should be avoided. If your product is non-volatile and thermally stable, distillation might be a good option.
Q4: Are there safety precautions I should take when working with hydrazine and during its removal?
A4: Yes, hydrazine is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. When quenching hydrazine, be aware that the reactions can be exothermic. It is advisable to perform quenching reactions in a controlled manner, for example, by adding the quenching agent slowly and with cooling.
Troubleshooting Guides
This section addresses specific issues you might encounter during the removal of residual hydrazine.
Issue 1: Incomplete Hydrazine Removal After Aqueous Extraction
-
Symptom: You still detect hydrazine in your organic layer after performing an aqueous wash.
-
Possible Cause 1: Insufficient number of extractions.
-
Solution: Increase the number of aqueous washes. Three to five extractions are often necessary for efficient removal.
-
Possible Cause 2: Unfavorable pH of the aqueous phase.
-
Solution: Acidifying the aqueous wash solution (e.g., with dilute HCl or ammonium chloride) will protonate the basic hydrazine to form the hydrazinium salt, which has significantly higher water solubility.[4] This will enhance its partitioning into the aqueous phase.
-
Possible Cause 3: The organic solvent has some miscibility with water.
-
Solution: Use a saturated aqueous solution (e.g., saturated NaCl) for the extraction to reduce the mutual solubility of the organic and aqueous phases.
Issue 2: Product Degradation During Chemical Quenching
-
Symptom: Your desired product is degrading or you are observing the formation of byproducts after adding a chemical quenching agent like hydrogen peroxide.
-
Possible Cause 1: The quenching agent is too harsh for your product.
-
Solution: Consider using a milder quenching agent or a different removal method altogether, such as physical removal or adsorption.
-
Possible Cause 2: The reaction conditions (e.g., temperature, pH) are not optimal.
-
Solution: Optimize the quenching conditions. For example, when using hydrogen peroxide, the reaction can be performed at a lower temperature (e.g., 30-50°C) to minimize side reactions.[3]
-
Possible Cause 3: The stoichiometry of the quenching agent is too high.
-
Solution: While a stoichiometric excess of the quenching agent is often required for complete removal, an excessively large excess can lead to product degradation. Titrate the addition of the quenching agent and monitor the disappearance of hydrazine to use the minimum effective amount.
Issue 3: Difficulty in Removing the Quenching Agent or its Byproducts
-
Symptom: You have successfully removed hydrazine, but now your product is contaminated with the quenching agent or its byproducts.
-
Possible Cause: The chosen quenching method generates non-volatile or organic-soluble byproducts.
-
Solution:
-
Hydrogen Peroxide: Excess H2O2 can often be decomposed to water and oxygen by gentle heating or by the addition of a reducing agent like sodium thiosulfate.[5] The primary products of hydrazine oxidation by H2O2 are nitrogen gas and water, which are easily removed.[3]
-
Ozone: Ozone is a gas and any unreacted excess will be purged from the system. The reaction of ozone with hydrazine produces nitrogen gas, water, and oxygen.[6]
-
Acetone: If acetone is used to form the hydrazone, it and the resulting acetone azine can be removed by distillation or aqueous extraction.
-
Quantitative Data on Hydrazine Removal Methods
The efficiency of different hydrazine removal methods can vary based on the specific conditions. The following table summarizes available quantitative data for comparison.
| Method | Reagent/Condition | Initial Hydrazine Concentration | Removal Efficiency/Final Concentration | Reference |
| Oxidation with H₂O₂ | 10-fold stoichiometric excess of H₂O₂ in 50% NaOH | 5.0 ppm | 99.8% reduction in < 40 minutes | [3] |
| Oxidation with Ozone | 15-40 g/m³ O₃ in water | 0.1% (1000 ppm) | < 0.01 mg/L in 10 minutes | [7][8] |
| Oxidation with Ozone | 15-40 g/m³ O₃ in water | 0.2% (2000 ppm) | < 0.01 mg/L in 30-45 minutes | [7][8] |
| Adsorption on Carbon Nanofibers | CNFs-PS catalyst, 50°C | 3.3 M solution | 94% conversion after 6 hours | [9] |
Experimental Protocols
Here are detailed methodologies for key experiments related to the removal of residual hydrazine.
Method 1: Chemical Quenching with Hydrogen Peroxide
This protocol is suitable for reaction mixtures where the product is stable to mild oxidative conditions.
Materials:
-
Reaction mixture containing residual hydrazine
-
35% Hydrogen peroxide (H₂O₂) solution
-
Sodium thiosulfate solution (saturated)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Analytical method for hydrazine detection (e.g., GC-MS, LC-MS, or colorimetric assay)
Procedure:
-
Cool the reaction mixture to 0-10°C in an ice bath.
-
Slowly add a 5- to 10-fold stoichiometric excess of 35% hydrogen peroxide to the stirred reaction mixture.[3] The addition should be done dropwise to control any exotherm.
-
Monitor the temperature of the reaction mixture to ensure it does not rise significantly.
-
After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes. The optimal reaction time may vary, so it is recommended to monitor the disappearance of hydrazine using an appropriate analytical technique.
-
Once the hydrazine is consumed, quench any excess hydrogen peroxide by the slow addition of a saturated sodium thiosulfate solution until the bubbling ceases.[5]
-
If your product is in an organic solvent, proceed with an aqueous workup. Add water to the reaction mixture and transfer it to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the final product for residual hydrazine to confirm complete removal.
Method 2: Aqueous Extraction
This method is ideal for products that are soluble in an organic solvent and insoluble in water, while hydrazine is highly soluble in water.
Materials:
-
Reaction mixture in an organic solvent
-
Deionized water
-
Dilute hydrochloric acid (e.g., 1 M HCl) or saturated ammonium chloride solution (optional)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water (or optionally, a dilute acidic solution to enhance hydrazine partitioning).
-
Shake the separatory funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Repeat the extraction with fresh deionized water (or dilute acid) at least two more times.
-
After the final aqueous extraction, wash the organic layer with brine to remove any dissolved water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent to obtain the purified product.
-
Confirm the absence of residual hydrazine in the product using a suitable analytical method.
Method 3: Azeotropic Distillation
This technique is useful for removing hydrazine from a reaction mixture when it forms a low-boiling azeotrope with a suitable solvent. Xylene is a common entrainer for this purpose.[10]
Materials:
-
Reaction mixture containing the product and residual hydrazine
-
Xylene (or another suitable entrainer like toluene or aniline)[11][12]
-
Distillation apparatus with a Dean-Stark trap or a similar setup for azeotropic removal of water/hydrazine.
Procedure:
-
To the reaction mixture, add a sufficient volume of xylene.
-
Set up the distillation apparatus. If your product is sensitive to high temperatures, the distillation can be performed under reduced pressure.
-
Heat the mixture to reflux. The xylene-water/hydrazine azeotrope will begin to distill.
-
Collect the distillate in the Dean-Stark trap. The water and hydrazine will separate from the xylene, and the xylene will be returned to the distillation flask.
-
Continue the distillation until no more water/hydrazine is collected in the trap.
-
Once the removal is complete, cool the reaction mixture.
-
The product, now free of hydrazine, can be isolated by removing the xylene under reduced pressure, or by precipitation and filtration if the product is a solid.
Diagrams
The following diagrams illustrate the workflows and logical relationships of the described hydrazine removal methods.
Caption: Overview of Hydrazine Removal Strategies.
Caption: Chemical Quenching Pathways for Hydrazine.
Caption: Workflow for Aqueous Extraction of Hydrazine.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ehs.unm.edu [ehs.unm.edu]
- 3. US4366130A - Process for removing residual hydrazine from caustic solutions - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. The product obtained when acetone reacts with hydrazine followed by heati.. [askfilo.com]
- 7. vant.kipt.kharkov.ua [vant.kipt.kharkov.ua]
- 8. scribd.com [scribd.com]
- 9. air.unimi.it [air.unimi.it]
- 10. researchgate.net [researchgate.net]
- 11. CN105254527A - Method for preparing high-concentration hydrazine hydrate - Google Patents [patents.google.com]
- 12. US2698286A - Dehydration of hydrazine solutions - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with Pyrazole Carboxylic Acids
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the common solubility issues encountered with pyrazole carboxylic acids in organic solvents during experimental work.
Frequently Asked Questions (FAQs)
Q1: My pyrazole carboxylic acid is not dissolving in my chosen organic solvent. What are the initial troubleshooting steps?
A1: When encountering solubility issues, it is crucial to systematically assess your experimental setup. First, verify the purity of your pyrazole carboxylic acid, as impurities can significantly impact solubility. Ensure that your solvent is anhydrous and of high purity, as water content can decrease the solubility of certain organic compounds. Gentle heating and agitation, such as stirring or sonication, can also facilitate dissolution. It is also important to check that you have not exceeded the compound's solubility limit in that specific solvent at the given temperature.
Q2: Which organic solvents are generally best for dissolving pyrazole carboxylic acids?
A2: The solubility of pyrazole carboxylic acids is largely dictated by their polarity, which is influenced by the substituents on the pyrazole ring. Generally, these compounds are more soluble in polar organic solvents. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often good choices. Alcohols such as methanol and ethanol can also be effective. For specific compounds, it is always recommended to perform a small-scale solubility test with a range of solvents to determine the most suitable one for your application.
Q3: Can I use a solvent mixture to improve the solubility of my pyrazole carboxylic acid?
A3: Yes, using a co-solvent system is a common and effective strategy. By mixing a good solvent (in which your compound is highly soluble) with a poor solvent, you can often achieve the desired solubility and maintain it in the final solution. The key is to find the optimal ratio of the co-solvents. This often involves dissolving the compound in a minimal amount of the good solvent first, and then gradually adding the second solvent while monitoring for any precipitation.
Q4: How does the pH of the solution affect the solubility of pyrazole carboxylic acids?
A4: Pyrazole carboxylic acids are acidic compounds, and their solubility in organic solvents can be influenced by pH, especially if there is any residual water. By converting the carboxylic acid to its corresponding carboxylate salt through the addition of a base, its polarity increases, which can enhance its solubility in polar solvents. Conversely, in the presence of acidic conditions, the equilibrium will favor the less soluble protonated form.
Troubleshooting Guides
Issue 1: Compound Crashes Out of Solution Upon Cooling
Problem: The pyrazole carboxylic acid dissolves upon heating but precipitates out of the organic solvent as it cools to room temperature.
Troubleshooting Workflow:
Figure 1: Troubleshooting precipitation upon cooling.
Corrective Actions:
-
Re-evaluate Solvent Choice: The solvent may not be optimal for your specific pyrazole carboxylic acid at room temperature. Consult the solubility data table below and consider a solvent with a higher solubilizing capacity for your compound.
-
Employ a Co-solvent System: Dissolve the compound in a minimal amount of a strong solvent (e.g., DMSO) and then slowly add a miscible solvent in which it is less soluble but which is more suitable for your downstream application.
-
Controlled Cooling: Allow the heated solution to cool to room temperature slowly and with continuous stirring. This can sometimes prevent rapid precipitation and allow for a supersaturated, yet stable, solution to form.
Issue 2: Poor Solubility in a Non-Polar Organic Solvent Required for a Reaction
Problem: A specific reaction requires a non-polar solvent, but the pyrazole carboxylic acid has very low solubility in it.
Troubleshooting Workflow:
Figure 2: Addressing poor solubility in non-polar solvents.
Corrective Actions:
-
Pro-drug/Pro-reactant Approach: Temporarily convert the carboxylic acid to a more non-polar ester. The ester will have improved solubility in non-polar solvents, allowing the reaction to proceed. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.
-
Phase-Transfer Catalysis: If the reaction can be performed under basic conditions, a phase-transfer catalyst can be used. The base will deprotonate the carboxylic acid, and the catalyst will transport the resulting carboxylate anion into the non-polar organic phase to react.
Data Presentation
The following table summarizes the solubility of Celecoxib, a well-known pyrazole-containing compound, in various organic solvents. This data can serve as a starting point for selecting a suitable solvent for other pyrazole derivatives.
| Solvent | Solubility (mg/mL) | Temperature |
| Ethanol | ~25[1] | Room Temperature |
| Methanol | Freely Soluble[2] | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | ~16.6[1] | Room Temperature |
| Dimethylformamide (DMF) | ~25[1] | Room Temperature |
| Acetonitrile | Soluble | Room Temperature |
| Toluene | Poorly Soluble | Room Temperature |
Experimental Protocols
Protocol 1: Enhancing Solubility through Salt Formation
This protocol describes the conversion of a poorly soluble pyrazole carboxylic acid into a more soluble salt.
Materials:
-
Pyrazole carboxylic acid
-
Suitable organic solvent (e.g., Ethanol, Methanol)
-
Equimolar amount of a base (e.g., Sodium Hydroxide, Potassium Hydroxide) dissolved in the same solvent.
-
Stir plate and stir bar
-
Filtration apparatus
Methodology:
-
Dissolve the pyrazole carboxylic acid in a minimum amount of the chosen organic solvent with stirring. Gentle warming may be applied if necessary.
-
Slowly add the equimolar solution of the base to the pyrazole carboxylic acid solution while stirring continuously.
-
Continue stirring at room temperature for 1-2 hours to ensure complete salt formation.
-
If the salt precipitates, it can be isolated by filtration. If it remains in solution, the resulting solution can be used directly for subsequent applications.
-
To confirm salt formation, techniques such as FT-IR (disappearance of the broad carboxylic acid O-H stretch) or NMR spectroscopy can be used.
Protocol 2: Co-Solvent Solubility Enhancement
This protocol details a method for improving the solubility of a pyrazole carboxylic acid using a co-solvent system.
Materials:
-
Pyrazole carboxylic acid
-
A "good" solvent in which the compound is highly soluble (e.g., DMSO)
-
A "poor" or desired final solvent in which the compound has low solubility (e.g., a less polar organic solvent or an aqueous buffer).
-
Vortex mixer or sonicator
Methodology:
-
Accurately weigh the pyrazole carboxylic acid.
-
Add a minimal volume of the "good" solvent (e.g., DMSO) to completely dissolve the compound. Use vortexing or sonication to aid dissolution.
-
Slowly add the "poor" solvent to the concentrated solution in a dropwise manner while continuously vortexing or stirring.
-
Monitor the solution for any signs of precipitation. If precipitation occurs, you have exceeded the solubility limit for that co-solvent ratio.
-
Continue adding the "poor" solvent until the desired final concentration and solvent ratio are achieved, ensuring the solution remains clear.
Protocol 3: pH-Dependent Solubility Adjustment
This protocol outlines how to increase the solubility of a pyrazole carboxylic acid by adjusting the pH of a solution containing a polar protic solvent.
Materials:
-
Pyrazole carboxylic acid
-
Polar protic solvent (e.g., water, ethanol)
-
A suitable base (e.g., 1M NaOH) or acid (e.g., 1M HCl)
-
pH meter
Methodology:
-
Prepare a suspension of the pyrazole carboxylic acid in the chosen polar protic solvent.
-
While stirring, slowly add small aliquots of the base (e.g., 1M NaOH) to the suspension.
-
Monitor the pH of the solution using a pH meter.
-
As the pH increases, the carboxylic acid will deprotonate to the more soluble carboxylate form, and the solid should begin to dissolve.
-
Continue adding the base until the compound is fully dissolved. Note the pH at which complete dissolution occurs. This pH can then be used to prepare buffered solutions for your experiments.
-
If you need to work at a lower pH, this method can help determine the pH at which the compound will precipitate.
References
Assessing the stability of pyrazole compounds under acidic and basic conditions
Technical Support Center: Stability of Pyrazole Compounds
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of pyrazole-containing compounds under acidic and basic experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My pyrazole-containing compound is showing signs of degradation in my aqueous solution. What are the common degradation pathways?
A2: Pyrazole compounds can degrade via several pathways, primarily hydrolysis and oxidation.[1]
-
Hydrolysis: Derivatives with functional groups like esters are susceptible to hydrolysis under acidic or basic conditions, breaking down into corresponding carboxylic acids and alcohols.[1]
-
Oxidation: While the pyrazole ring itself is relatively stable against oxidation, substituents on the ring or the molecule as a whole can be oxidized.[1] This can be initiated by dissolved oxygen, peroxides, or other reactive species.[1][2]
-
Photodegradation: Exposure to light, especially UV radiation, can also induce degradation. It is often recommended to protect solutions from light using amber vials.[1][3]
Q2: How do acidic and basic conditions specifically affect the stability of the pyrazole ring?
A2: The pyrazole ring is generally aromatic and relatively stable. However, strong acidic or basic conditions can promote degradation, often depending on the substituents present.[4] For instance, some pyrazole-containing drugs like Celecoxib show greater degradation in acidic media compared to alkaline media.[5] In contrast, other studies with Celecoxib have shown only minimal degradation (around 3%) after prolonged exposure to both acidic and alkaline conditions at elevated temperatures.[6] The pH can also influence the solubility of pyrazole compounds, which may be mistaken for degradation if the compound precipitates out of solution.[3] Sildenafil, for example, is more soluble and stable in weakly acidic conditions (around pH 4).[3][7]
Q3: How do substituents on the pyrazole ring influence its stability?
A3: Substituents play a critical role in the stability of the pyrazole ring. Electron-donating groups can increase the acidity of the pyrrole-like NH group, while the overall substitution pattern can influence tautomeric equilibrium, which in turn affects reactivity and stability.[4] For some kinase inhibitors, adding substituents to the pyrazole ring was a strategy to mask reactive sites and improve stability.[8] The position and nature of the substituent can dictate how the molecule interacts with the surrounding medium, potentially stabilizing or destabilizing the entire structure.[4]
Q4: What is a forced degradation study and why is it necessary for my pyrazole compound?
A4: A forced degradation or stress study is an experiment where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing (e.g., high heat, high humidity, strong acid/base, light, oxidation).[9][10] The goal is to identify the likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods that can separate the active compound from its degradation products.[10][11] This is a regulatory requirement and crucial for ensuring the safety, efficacy, and quality of a drug product.[9][11]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks appear in my HPLC chromatogram after acid/base treatment. | The compound is degrading, and the new peaks are the degradation products.[6] | 1. Characterize Peaks: Use LC-MS or NMR to identify the structure of the degradation products. This will help elucidate the degradation pathway.[2] 2. Modify Conditions: Reduce the severity of the stress (e.g., lower acid/base concentration, decrease temperature) to achieve a target degradation of 5-20%.[12] 3. Method Validation: Ensure your HPLC method is "stability-indicating," meaning it can resolve the parent peak from all degradation product peaks.[11] |
| I observe precipitation after adding my compound to a buffer. | The compound has low solubility at that specific pH. This is common for weakly basic drugs in neutral or alkaline solutions.[3] | 1. Verify pH: Measure the pH of the solution. 2. Adjust pH: For weakly basic pyrazoles, adjust the pH to a more acidic range (e.g., below 5) to increase solubility.[3] 3. Check Concentration: Ensure the compound concentration is below its solubility limit at the given pH and temperature.[3] |
| The concentration of my parent compound is decreasing, but no new peaks are visible. | 1. Degradation products are not being detected by the current analytical method (e.g., no chromophore). 2. The compound is adsorbing to the container or filter.[3] 3. The compound has precipitated and was removed before analysis. | 1. Use a Mass Detector: Employ a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) to look for non-chromophoric degradants. 2. Validate Filtration: Perform a filter validation study to check for adsorption.[3] 3. Visual Inspection: Carefully inspect solutions for any precipitate before analysis. |
| The degradation rate is too fast/slow. | The stress conditions are too harsh or too mild. | 1. Adjust Temperature: Degradation is often temperature-dependent. Increase or decrease the temperature (e.g., 40-60°C) to control the reaction rate.[1][12] 2. Adjust Reagent Concentration: Modify the concentration of the acid, base, or oxidizing agent (e.g., 0.1M to 1M HCl/NaOH).[1] 3. Adjust Time: Increase or decrease the duration of the stress test. Studies can range from hours to several days.[6][12] |
Data Presentation
Table 1: Stability of Common Pyrazole-Containing Drugs Under Forced Degradation
| Compound | Condition | Duration & Temperature | Degradation (%) | Key Findings |
| Celecoxib | 0.1 N HCl | 817 hours @ 40°C | ~3% | Relatively stable in acidic conditions.[6] |
| Celecoxib | 0.1 N NaOH | 817 hours @ 40°C | ~3% | Relatively stable in basic conditions, though initial color change may suggest rapid but minor degradation.[6] |
| Celecoxib | 0.1 N HCl | Not Specified | >42% | Degraded more in acidic medium compared to alkaline. |
| Celecoxib | 0.1 N NaOH | Not Specified | >50% | Significant degradation observed. |
| Sildenafil | Acid/Base Hydrolysis | Not Specified | <10% | Reported to be stable with over 90% recovery.[7] |
| Etoricoxib | 1 M HCl | 3 hours @ 80°C | >20% | Susceptible to acid-catalyzed degradation.[5] |
| Etoricoxib | 1 M NaOH | 2 hours @ 80°C | ~27% | Susceptible to base-catalyzed degradation.[5] |
Experimental Protocols
Protocol 1: Acid/Base Forced Degradation Study
This protocol outlines a general procedure for subjecting a pyrazole compound to acid and base stress conditions as part of a forced degradation study.[1][10]
-
Prepare Stock Solution: Prepare a stock solution of the pyrazole compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Methanol, Acetonitrile).
-
Acid Degradation:
-
Add an aliquot of the stock solution to a solution of 0.1 M HCl. The final concentration of the organic co-solvent should be minimized.
-
Incubate the solution at a controlled temperature (e.g., 40°C or 60°C).
-
Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the samples by adding an equimolar amount of NaOH.
-
-
Base Degradation:
-
Add an aliquot of the stock solution to a solution of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid degradation.
-
Before analysis, neutralize the samples by adding an equimolar amount of HCl.
-
-
Control Sample: Prepare a control sample by diluting the stock solution in the analysis solvent (e.g., mobile phase) without adding acid or base and keep it under normal conditions.
-
Analysis: Analyze all samples (stressed and control) using a validated stability-indicating HPLC-UV or HPLC-MS method.[13]
-
Quantification: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.
% Degradation = [(Area_Control - Area_Stressed) / Area_Control] * 100
Visualizations
Diagram 1: Experimental Workflow for Stability Assessment
Caption: Workflow for a typical forced degradation study.
Diagram 2: Troubleshooting Logic for Unexpected Degradation
Caption: Decision tree for troubleshooting stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stability of Celecoxib Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physicochemical and Microbiological Stability of the Extemporaneous Sildenafil Citrate Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
- 9. ijrpp.com [ijrpp.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. ijcpa.in [ijcpa.in]
Preventing unwanted decarboxylation of pyrazole-3-carboxylic acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrazole-3-carboxylic acids, focusing on the prevention of unwanted decarboxylation.
Frequently Asked Questions (FAQs)
Q1: My pyrazole-3-carboxylic acid is showing signs of degradation. How can I confirm if it's due to decarboxylation?
A1: Unwanted decarboxylation results in the loss of the carboxylic acid group and the formation of the corresponding pyrazole. You can confirm this degradation by:
-
NMR Spectroscopy: In the 1H NMR spectrum, the acidic proton of the carboxylic acid group will disappear. The signals corresponding to the pyrazole ring protons will likely shift. In the 13C NMR spectrum, the signal for the carboxyl carbon (typically ~160-180 ppm) will be absent.
-
LC-MS Analysis: Liquid chromatography-mass spectrometry is a highly effective method. You will observe a new peak in the chromatogram with a molecular weight corresponding to the decarboxylated pyrazole.
-
FT-IR Spectroscopy: The characteristic broad O-H stretch of the carboxylic acid (around 2500-3300 cm-1) and the C=O stretch (around 1700-1750 cm-1) will diminish or disappear in the IR spectrum of the degraded sample.
Q2: What are the primary factors that trigger the unwanted decarboxylation of pyrazole-3-carboxylic acids?
A2: The primary triggers for decarboxylation are:
-
Elevated Temperatures: Heat is a major contributor to decarboxylation. Many pyrazole-3-carboxylic acids decarboxylate at or near their melting points.
-
Presence of Metal Catalysts: Certain metals, particularly copper and silver, can catalyze the decarboxylation process, even at lower temperatures.
-
Strongly Acidic or Basic Conditions: While the stability to pH can vary depending on the specific structure, harsh acidic or basic conditions can promote decarboxylation.
-
Substituents on the Pyrazole Ring: The electronic nature of substituents on the pyrazole ring can influence the stability of the carboxylic acid group. For instance, the presence of multiple haloalkyl substituents can impact the conditions required for decarboxylation.
Q3: What are the recommended storage conditions to ensure the long-term stability of pyrazole-3-carboxylic acids?
A3: To minimize the risk of decarboxylation during storage, the following conditions are recommended:
-
Temperature: Store at or below room temperature. For sensitive compounds, refrigeration (2-8 °C) is advisable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative processes that might contribute to degradation.
-
Container: Use a tightly sealed container to protect the compound from moisture and air.
-
Location: Store in a dry, cool, and well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents, bases, and amines.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield or no product in a reaction involving a pyrazole-3-carboxylic acid. | Unwanted decarboxylation of the starting material during the reaction. | - Lower the reaction temperature if possible.- Avoid using metal catalysts known to promote decarboxylation (e.g., copper, silver) unless required by the reaction.- If the reaction is performed in a high-boiling solvent, consider switching to a lower-boiling solvent.- Ensure the reaction conditions are not strongly acidic or basic, unless necessary. |
| Formation of an unexpected, lower molecular weight byproduct. | Decarboxylation of the desired product or starting material. | - Analyze the byproduct using LC-MS and NMR to confirm if it is the decarboxylated species.- Purify the reaction mixture at lower temperatures (e.g., column chromatography at room temperature instead of distillation). |
| The physical appearance of the stored pyrazole-3-carboxylic acid has changed (e.g., color change, clumping). | Potential degradation, which could include decarboxylation. | - Re-analyze the compound using techniques like NMR or LC-MS to check its purity.- If degradation is confirmed, discard the old batch and obtain a fresh one.- Review and improve storage conditions based on the recommendations in Q3 of the FAQ. |
Data on Factors Influencing Decarboxylation
| Factor | Effect on Decarboxylation Rate | Notes |
| Temperature | Increases with temperature. | Many pyrazole-3-carboxylic acids are reported to decompose at their melting point. For example, Pyrazole-3-carboxylic acid has a melting point of 213 °C (dec.). |
| Metal Catalysts | Significantly increases the rate. | Copper and silver are known to be effective catalysts for decarboxylation.[3] |
| pH | Can be promoted by strongly acidic or basic conditions. | The specific effect of pH is highly dependent on the overall structure of the molecule. |
| Solvent | High-boiling point solvents can promote thermal decarboxylation. | Solvents like quinoline and DMF are sometimes used for intentional decarboxylation at high temperatures.[3] |
| Substituents | Electron-withdrawing groups can affect stability. | The presence of bis(haloalkyl) substituents, for example, often requires specific and sometimes harsh conditions for decarboxylation to occur.[3] |
Experimental Protocols
Protocol 1: Stability Assessment of a Pyrazole-3-Carboxylic Acid
-
Sample Preparation: Prepare solutions of the pyrazole-3-carboxylic acid in various solvents (e.g., DMSO, methanol, acetonitrile) at a known concentration.
-
Stress Conditions:
-
Thermal Stress: Incubate the solutions at different temperatures (e.g., 40 °C, 60 °C, 80 °C) for a set period (e.g., 24, 48, 72 hours).
-
pH Stress: Adjust the pH of aqueous solutions to acidic (e.g., pH 2) and basic (e.g., pH 9) conditions and incubate at room temperature.
-
-
Analysis: At each time point, analyze the samples by LC-MS to quantify the amount of the parent compound remaining and the amount of the decarboxylated product formed.
-
Data Evaluation: Plot the percentage of the parent compound remaining against time for each condition to determine the stability profile.
Protocol 2: General Procedure for a Reaction Minimizing Decarboxylation
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Temperature Control: Maintain the reaction temperature as low as possible while still allowing for a reasonable reaction rate. Use an ice bath or a temperature-controlled reaction block.
-
Reagent Addition: If the reaction involves strong acids, bases, or potentially catalytic metals, add them slowly and at a low temperature to control any exothermic processes and minimize exposure to harsh conditions.
-
Work-up: After the reaction is complete, perform the work-up at room temperature or below. Avoid high temperatures during solvent removal (use a rotary evaporator at reduced pressure and moderate temperature).
-
Purification: Purify the product using methods that do not require high temperatures, such as flash column chromatography or recrystallization from a suitable solvent at a controlled temperature.
Visualizations
Caption: Mechanism of thermal or catalyzed decarboxylation.
Caption: Troubleshooting workflow for unwanted decarboxylation.
References
Technical Support Center: Scale-Up Synthesis of Pyrazole-Based Intermediates
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of pyrazole-based intermediates. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues, alongside detailed experimental protocols and quantitative data to inform your process development.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up pyrazole synthesis, particularly when using hydrazine derivatives?
A1: The primary safety concerns during the scale-up synthesis of pyrazoles revolve around the use of hydrazine and its derivatives, which are often toxic, potentially carcinogenic, and can be involved in highly exothermic reactions.[1] Key concerns include:
-
Thermal Runaway: The condensation reaction between a 1,3-dicarbonyl compound and hydrazine is often exothermic.[1] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.[1]
-
Hydrazine Handling: Hydrazine hydrate is a high-energy and toxic compound.[2] It is corrosive and can cause severe skin and eye burns.[3][4] It is also a suspected carcinogen and can cause liver and kidney damage.[3]
-
Impurity Profile: Uncontrolled exothermic events can lead to the formation of impurities and degradation of the final product.
-
Flammability: Hydrazine has a wide flammability range and can ignite spontaneously in contact with porous materials.[2]
To mitigate these risks, it is crucial to implement robust process safety measures, including:
-
Slow, controlled addition of reagents.
-
Adequate cooling and temperature monitoring.
-
Use of appropriate personal protective equipment (PPE).
-
Performing the reaction in a well-ventilated area.[3]
Q2: How can I improve the regioselectivity of my pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound?
A2: Achieving high regioselectivity is a common challenge in pyrazole synthesis with unsymmetrical precursors. The regiochemical outcome is influenced by steric and electronic factors of the reactants, as well as the reaction conditions.[5] Strategies to improve regioselectivity include:
-
Solvent Selection: The choice of solvent can have a significant impact. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to dramatically improve regioselectivity in favor of the 5-arylpyrazole isomer.[6]
-
pH Control: Adjusting the reaction pH can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Acidic conditions can protonate the more basic nitrogen, directing the reaction through the less nucleophilic nitrogen, while basic conditions may favor attack by the more nucleophilic nitrogen.[6]
-
Catalyst Choice: The catalyst can influence the reaction pathway. While traditional methods often use acid or base catalysis, newer methods employ catalysts like nano-ZnO for improved yields and potentially better selectivity.
-
Use of 1,3-Dicarbonyl Surrogates: Employing precursors with differentiated reactivity at the carbonyl positions, such as β-enaminones, can "lock in" the desired regiochemistry before cyclization.[3]
Q3: My reaction yield is consistently low upon scale-up. What are the likely causes and how can I troubleshoot this?
A3: Low yield is a frequent issue during scale-up. Several factors can contribute to this problem:
-
Incomplete Reaction: The reaction may not be going to completion. Consider increasing the reaction time or temperature, and ensure efficient mixing, as poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[2]
-
Starting Material Quality: Impurities in the starting materials can lead to side reactions and reduce the yield.[7] Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative.
-
Product Loss During Workup: Significant amounts of product can be lost during extraction, filtration, and purification steps. Optimize these procedures by carefully selecting solvents and techniques.
-
Side Reactions: The formation of byproducts, such as regioisomers or products from the decomposition of starting materials, can significantly lower the yield of the desired product.
Troubleshooting Guides
Issue 1: Low Product Yield
This guide provides a systematic approach to diagnosing and resolving low yield issues.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in pyrazole synthesis.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase reaction time and/or temperature. Monitor progress by TLC or HPLC.[2] - Ensure efficient mixing, especially in larger reactors, to avoid localized concentration gradients.[2] |
| Impure Starting Materials | - Verify the purity of 1,3-dicarbonyl compounds and hydrazine derivatives using appropriate analytical techniques (e.g., NMR, GC-MS).[7] - Purify starting materials if necessary. |
| Side Reactions | - Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity towards the desired product.[2] - Consider a different synthetic route with higher selectivity.[2] |
| Product Loss During Workup | - Optimize extraction solvents and procedures to ensure efficient product recovery. - Carefully select solvents for recrystallization to maximize yield and purity.[2] |
Issue 2: Poor Regioselectivity
This guide focuses on strategies to control the formation of regioisomers.
Logical Workflow for Improving Regioselectivity
Caption: A workflow for troubleshooting and improving regioselectivity in pyrazole synthesis.
| Influencing Factor | Strategy for Improvement |
| Solvent Effects | - Screen a variety of solvents. Fluorinated alcohols like TFE and HFIP have been shown to significantly improve regioselectivity.[6] |
| Reaction pH | - Experiment with acidic and basic conditions. Catalytic amounts of acid (e.g., acetic acid) or base can influence the nucleophilicity of the hydrazine nitrogens.[6] |
| Steric and Electronic Effects | - Modify the substituents on the 1,3-dicarbonyl or hydrazine to enhance steric hindrance or alter electronic properties, thereby favoring one reaction pathway. |
| Alternative Synthetic Routes | - If optimization of the Knorr synthesis is unsuccessful, consider alternative methods that offer better regiochemical control, such as those employing 1,3-dicarbonyl surrogates.[3] |
Quantitative Data
Table 1: Effect of Solvent on Regioselectivity in Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Substituents (R1, R2) | Hydrazine | Solvent | Regioisomeric Ratio (A:B) * | Total Yield (%) |
| CF₃, Phenyl | Methylhydrazine | Ethanol | 55:45 | 95 |
| CF₃, Phenyl | Methylhydrazine | TFE | 97:3 | 92 |
| CF₃, Phenyl | Methylhydrazine | HFIP | >99:1 | 89 |
| C₂F₅, Phenyl | Methylhydrazine | Ethanol | 60:40 | 93 |
| C₂F₅, Phenyl | Methylhydrazine | TFE | 98:2 | 90 |
*Regioisomer A corresponds to the pyrazole with the R1 substituent at the 3-position and R2 at the 5-position. Regioisomer B is the opposite.
Table 2: Comparison of Catalysts for the Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | - | Ethanol | Reflux | 12 | 45 |
| Acetic Acid | 10 | Ethanol | Reflux | 4 | 75 |
| Nano-ZnO | 5 | Ethanol | 80 | 1 | 95 |
| [BMIM]BF₄ | 20 | Neat | 100 | 0.5 | 92 |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 3,5-Dimethylpyrazole
This protocol is adapted for a larger scale synthesis.
Materials:
-
Hydrazine sulfate (130 g, 1.0 mol)
-
Sodium hydroxide (80 g, 2.0 mol)
-
Water (500 mL)
-
Acetylacetone (100 g, 1.0 mol)
-
Ether
Procedure:
-
In a 2 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve sodium hydroxide in water.
-
Cool the solution to 10-15 °C in an ice bath.
-
Slowly add hydrazine sulfate to the sodium hydroxide solution while maintaining the temperature below 20 °C.
-
Once the addition is complete, add acetylacetone dropwise over 1-2 hours, ensuring the temperature does not exceed 20 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 3 hours.
-
Transfer the mixture to a separatory funnel and extract the product with ether (3 x 200 mL).
-
Combine the ether extracts, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Remove the ether under reduced pressure to yield crude 3,5-dimethylpyrazole.
-
The crude product can be purified by recrystallization from petroleum ether or by distillation. A yield of 73-77% can be expected.[8]
Protocol 2: Synthesis of a Celecoxib Pyrazole Intermediate
This protocol outlines a general procedure for synthesizing the pyrazole core of Celecoxib.
Materials:
-
4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione
-
4-Sulfonamidophenylhydrazine hydrochloride
-
Ethanol
Procedure:
-
To a solution of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione in ethanol, add 4-sulfonamidophenylhydrazine hydrochloride.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the desired pyrazole intermediate.
Experimental Workflow for Pyrazole Synthesis
Caption: A generalized experimental workflow for the synthesis and purification of pyrazole intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] The Chemical Development of the Commercial Route to Sildenafil: A Case History | Semantic Scholar [semanticscholar.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Pyrazole Derivatives Using X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Published: December 2025
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The precise three-dimensional arrangement of atoms within these molecules is critical for understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents. Single-crystal X-ray crystallography stands as the definitive method for elucidating these complex structures, providing unambiguous proof of molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. This guide presents a comparative analysis of X-ray crystallographic data for two distinct series of bioactive pyrazole derivatives, offering insights into their structural nuances.
Experimental Protocols
The structural determination of pyrazole derivatives by single-crystal X-ray diffraction involves a standardized workflow. The generalized protocol is as follows:
1. Crystal Growth and Selection: High-quality single crystals of the pyrazole derivative are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. A suitable crystal is then selected under a polarizing microscope and mounted on a goniometer head.
2. Data Collection: The mounted crystal is placed in a stream of cold nitrogen, typically at a temperature of 100-172 K, to minimize thermal vibrations and improve data quality. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are recorded as the crystal is rotated.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson synthesis to generate an initial electron density map. A molecular model is then built into the electron density map and refined using least-squares methods to obtain the final, accurate crystal structure.
4. Data Analysis and Visualization: The refined structure provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonds. This data is crucial for understanding the molecular conformation and crystal packing.
Data Presentation: A Comparative Analysis
The following tables summarize key crystallographic parameters for two different series of bioactive pyrazole derivatives, providing a basis for their structural comparison.
Table 1: Crystallographic Data for Pyrazolone Derivatives I, II, and III
| Parameter | Compound I | Compound II | Compound III |
| Chemical Name | (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | (Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one |
| Crystal System | Monoclinic | Triclinic | Orthorhombic |
| Space Group | P2₁/n | P-1 | P2₁2₁2₁ |
*These pyrazolone derivatives exhibit different crystal systems and space groups, indicating distinct packing arrangements in the solid state. The py
A Comparative Guide to Purity Analysis of Synthesized Compounds: LC-MS vs. Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
The confirmation of purity is a cornerstone of chemical synthesis and drug development, ensuring the reliability and reproducibility of subsequent biological and pharmacological studies. This guide provides an objective comparison of two orthogonal and widely employed techniques for purity assessment: Liquid Chromatography-Mass Spectrometry (LC-MS) and Elemental Analysis. We will delve into their principles, experimental protocols, and a comparative analysis of their strengths and limitations, supported by illustrative experimental data.
At a Glance: LC-MS vs. Elemental Analysis
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Elemental Analysis (EA) |
| Principle | Separates components of a mixture based on their physicochemical properties followed by detection based on mass-to-charge ratio. | Determines the percentage composition of individual elements (typically C, H, N, S) in a sample. |
| Information Provided | Provides information on the presence and relative abundance of the main compound and impurities, as well as their molecular weights. | Provides the elemental composition of the bulk sample, which is compared to the theoretical composition of the desired compound. |
| Purity Assessment | Purity is typically determined by the area percentage of the main peak in the chromatogram. | Purity is inferred by the proximity of the experimentally determined elemental percentages to the calculated theoretical values. |
| Sensitivity | High sensitivity, capable of detecting trace-level impurities. | Less sensitive to organic impurities with similar elemental compositions to the main compound. |
| Specificity | Highly specific for compounds with different mass-to-charge ratios. Can distinguish between isomers if chromatographic separation is achieved. | Not specific for isomers or impurities with the same elemental composition as the main compound. |
| Sample Requirement | Typically requires a small amount of sample (micrograms to milligrams) dissolved in a suitable solvent. | Requires a small amount of solid, homogenous, and dry sample (typically 1-3 mg).[1] |
| Common Applications | Routine purity checks, impurity profiling, reaction monitoring, and identification of byproducts. | Confirmation of the empirical formula of a newly synthesized compound and assessment of inorganic impurities. |
Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS)
The development of an LC-MS method is highly dependent on the specific properties of the analyte. The following is a general protocol for the purity analysis of a small organic molecule.
Objective: To determine the purity of a synthesized compound and identify any potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass Spectrometer (e.g., Quadrupole, Time-of-Flight) with an Electrospray Ionization (ESI) source
Materials:
-
Synthesized compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Volatile additives (e.g., formic acid, ammonium acetate)
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the synthesized compound (e.g., 1 mg).
-
Dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for a wide range of organic molecules.
-
Mobile Phase: A gradient of two solvents is typically employed.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-20 min: 5% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte's properties.
-
Mass Range: A typical scan range is m/z 100-1000.
-
Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and source temperature to achieve maximum signal intensity for the compound of interest.
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Calculate the area percentage of the main peak to determine the purity of the compound.
-
Analyze the mass spectra of any impurity peaks to gain information about their molecular weights.
-
Elemental Analysis (CHNS)
This protocol outlines the standard procedure for determining the carbon, hydrogen, nitrogen, and sulfur content of a synthesized organic compound.
Objective: To determine the elemental composition of a synthesized compound and compare it to the theoretical values to assess purity.
Instrumentation:
-
CHNS Elemental Analyzer
-
Microbalance (accurate to at least 0.001 mg)
Materials:
-
Synthesized compound (homogenous and dry)
-
Tin capsules
-
Certified organic analytical standards (e.g., acetanilide, sulfanilamide) for calibration.
Procedure:
-
Sample Preparation:
-
Ensure the synthesized compound is a homogenous, finely ground powder and is completely dry. Any residual solvent or moisture will affect the results.[1]
-
Using a microbalance, accurately weigh 1-3 mg of the compound into a tin capsule.
-
Fold the tin capsule to enclose the sample securely, ensuring no sample can escape.
-
-
Instrument Calibration:
-
Calibrate the elemental analyzer using certified organic standards. This involves analyzing known amounts of the standard to create a calibration curve that correlates the detector response to the elemental concentration.
-
-
Analysis:
-
Place the encapsulated sample into the autosampler of the elemental analyzer.
-
The instrument will drop the sample into a high-temperature combustion furnace (around 1000 °C) in the presence of a pulse of pure oxygen.
-
The combustion products (CO₂, H₂O, N₂, and SO₂) are carried by a helium stream through a reduction tube and then separated by a gas chromatography column.
-
A thermal conductivity detector (TCD) measures the concentration of each gas.
-
-
Data Analysis:
-
The instrument's software calculates the percentage of C, H, N, and S in the sample based on the detector signals and the sample weight.
-
Compare the experimental percentages to the theoretical percentages calculated from the compound's molecular formula. A deviation of ±0.4% is generally considered acceptable for a pure compound.[2][3]
-
Purity Analysis Workflow
Caption: Workflow for purity analysis of a synthesized compound.
Comparative Data Presentation
To illustrate the data obtained from each technique, consider a hypothetical synthesized compound, "Compound X," with the molecular formula C₁₇H₁₈FN₃O₃.
Theoretical Elemental Composition for C₁₇H₁₈FN₃O₃:
-
Carbon (C): 58.78%
-
Hydrogen (H): 5.22%
-
Nitrogen (N): 12.10%
Table 1: Illustrative Purity Analysis Data for Compound X
| Analysis Method | Parameter | Result | Interpretation |
| LC-MS | Purity (by % Area) | 98.5% | The sample is of high purity with minor impurities detected. |
| Main Peak (m/z) | 348.14 [M+H]⁺ | Corresponds to the expected molecular weight of Compound X. | |
| Impurity 1 (m/z) | 332.11 [M+H]⁺ | A potential byproduct or degradation product. | |
| Impurity 2 (m/z) | 362.16 [M+H]⁺ | A potential byproduct or degradation product. | |
| Elemental Analysis | % Carbon (C) | 58.65% | Within the acceptable deviation of ±0.4% from the theoretical value. |
| % Hydrogen (H) | 5.18% | Within the acceptable deviation of ±0.4% from the theoretical value. | |
| % Nitrogen (N) | 12.01% | Within the acceptable deviation of ±0.4% from the theoretical value. |
Discussion
LC-MS is an exceptionally powerful tool for purity assessment, offering both quantitative and qualitative information. It excels at separating the target compound from impurities, providing a purity value based on the relative peak areas in the chromatogram. Furthermore, the mass spectrometer can provide the molecular weights of the main compound and any detected impurities, which is invaluable for their identification. However, the response of the detector can vary between different compounds, and impurities that do not ionize well may not be detected.
Elemental Analysis , on the other hand, provides a fundamental assessment of the bulk sample's elemental composition. It is an excellent method for confirming the empirical formula of a new compound and for detecting the presence of inorganic impurities or residual solvents that may not be readily observed by LC-MS. A significant limitation of elemental analysis is its inability to detect isomers or impurities that have the same elemental composition as the desired product.[4]
Orthogonal Approach:
For a comprehensive and reliable assessment of a synthesized compound's purity, it is highly recommended to use both LC-MS and elemental analysis as orthogonal techniques. LC-MS provides detailed information about organic impurities, while elemental analysis confirms the correct elemental composition of the bulk material. This combined approach provides a more complete picture of the sample's purity and increases confidence in the quality of the synthesized compound for its intended research and development applications.
References
A Comparative Guide to the Biological Activity of Pyrazole and Imidazole Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, pyrazole and imidazole stand out as "privileged scaffolds" due to their frequent appearance in biologically active compounds.[1] As five-membered aromatic heterocycles containing two nitrogen atoms, their structural isomerism—1,2-diazole for pyrazole and 1,3-diazole for imidazole—gives rise to distinct physicochemical properties that influence their biological activity.[1] This guide provides an objective comparison of the biological activities of pyrazole and imidazole analogs, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways.
Computational studies suggest that the imidazole ring is generally more thermodynamically stable than the pyrazole ring, which is attributed to the more favorable N-C-N arrangement in imidazole compared to the potentially repulsive N-N bond in pyrazole.[1] However, both scaffolds are highly aromatic and serve as versatile platforms for the development of a wide array of therapeutic agents.[2]
Anticancer Activity: A Tale of Two Scaffolds
Both pyrazole and imidazole derivatives have demonstrated significant potential as anticancer agents, often targeting key enzymes and signaling pathways involved in cancer progression.
Comparative Anticancer Activity Data
While direct head-to-head comparisons of identically substituted pyrazole and imidazole anticancer agents are limited in publicly available literature, the following tables summarize the cytotoxic activities of various pyrazole and imidazole derivatives against different cancer cell lines. It is important to note that these values are from different studies and not from direct comparative experiments unless specified.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-Naphthalene Analog | MCF-7 | 2.78 | [3] |
| 1,3,4-Triarylpyrazole | MCF-7 | 6.53 | [3] |
| 1,3,4-Triarylpyrazole | A549 | 26.40 | [3] |
| 1,3,4-Triarylpyrazole | HCT116 | 59.84 | [3] |
| Pyrazolo[4,3-c]pyridine | MCF-7 | 1.937 (µg/mL) | [3] |
| Pyrazolo[4,3-c]pyridine | HepG2 | 3.695 (µg/mL) | [3] |
| Pyrazole-Chalcone Hybrid | HNO-97 | 10.0 | [4] |
| Pyrazole-Chalcone Hybrid | HNO-97 | 10.56 | [4] |
| Pyrazole-Benzamide/Triazinone | HCT-116 | 7.74 - 82.49 (µg/mL) | [5] |
| Pyrazole-Benzamide/Triazinone | MCF-7 | 4.98 - 92.62 (µg/mL) | [5] |
Table 2: Anticancer Activity of Imidazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole-Pyrazole Hybrid | A549 | 2.2 | [6] |
| Benzimidazole-Pyrazole Hybrid | A549 | 2.8 | [6] |
| Purine (Imidazole-fused) Analog | MDA-MB-231 | 1.22 | [6] |
| Purine (Imidazole-fused) Analog | MDA-MB-231 | 2.29 | [6] |
| 2-Phenyl Benzimidazole | MCF-7 | 3.37 | [6] |
| 2-Phenyl Benzimidazole | MCF-7 | 6.30 | [6] |
| Imidazole-incorporated Pyrazole | A375P (Melanoma) | 2.24 (GI50) | [7] |
| Imidazole-incorporated Pyrazole | WM3629 (Melanoma) | 0.86 (GI50) | [7] |
Enzyme Inhibition: Targeting Key Pathological Mediators
Pyrazole and imidazole scaffolds are integral to the design of inhibitors for a variety of enzymes, including kinases and cyclooxygenases.
Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[8] Both pyrazole and imidazole derivatives have been successfully developed as kinase inhibitors. The pyrazole ring, for instance, is a key feature in several FDA-approved kinase inhibitors like Crizotinib and Ruxolitinib.[8]
Table 3: Kinase Inhibition Data for Pyrazole and Imidazole Derivatives
Note: The data below is not from a direct comparative study.
| Compound Scaffold | Target Kinase(s) | IC50 (µM) | Reference |
| Pyrazolopyrimidine | CDK2, TRKA | 0.09 (CDK2), 0.23 (TRKA) | [8] |
| Pyrazolopyrimidine | CDK2, TRKA | 0.45 (CDK2), 0.23 (TRKA) | [8] |
| Imidazo[4,5-b]pyridine | p38α | 0.004 | [8] |
| Imidazo[4,5-b]pyridine | JNK3 | 0.009 | [8] |
| Benzimidazole-Pyrazole Hybrid | EGFR | 0.97 | [6] |
| Benzimidazole-Pyrazole Hybrid | EGFR | 1.7 | [6] |
Cyclooxygenase (COX) Inhibition
The inhibition of cyclooxygenase (COX) enzymes is the primary mechanism of action for many anti-inflammatory drugs. Pyrazole derivatives are particularly well-known as selective COX-2 inhibitors, such as Celecoxib.[9]
Table 4: COX Inhibition Data for Pyrazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 7.6 | 0.04 | 190 | [9] |
| Phenylbutazone | 10 | 2.5 | 4 | [9] |
| SC-558 | >100 | 0.011 | >9090 | [9] |
| Pyrazole-pyridazine hybrid (5f) | 14.34 | 1.50 | 9.56 | [10] |
| Pyrazole-pyridazine hybrid (6f) | 9.56 | 1.15 | 8.31 | [10] |
| Pyrazole derivative (11) | - | 0.043 | - | [11] |
| Pyrazole derivative (12) | - | 0.049 | - | [11] |
Antimicrobial Activity
Both pyrazole and imidazole moieties are found in numerous antimicrobial agents. A direct comparative study on the antibacterial activity of simple pyrazole and imidazole derivatives has been conducted.
Comparative Antibacterial Activity Data
A study comparing the minimal inhibitory concentrations (MICs) of aminals and hemiaminals of pyrazole and imidazole against various bacterial strains provides a direct comparison of their antibacterial efficacy.
Table 5: Comparative Minimal Inhibitory Concentrations (MIC) of Pyrazole and Imidazole Derivatives
| Compound | Organism | MIC (µg/mL) |
| 1,1′-methylenedipyrazole (AM1) | S. aureus ATCC 25923 | 180 |
| E. coli ATCC 25922 | 270 | |
| 1-hydroxymethylpyrazole (SAM1) | S. aureus ATCC 25923 | 180 |
| E. coli ATCC 25922 | 270 | |
| 1,1′-methylenediimidazole (AM2) | S. aureus ATCC 25923 | 180 |
| E. coli ATCC 25922 | 180 | |
| 1-hydroxymethylimidazole (SAM2) | S. aureus ATCC 25923 | 180 |
| E. coli ATCC 25922 | 180 | |
| (Data sourced from Lupsor et al., Med Chem Res, 2012)[12] |
Receptor Binding: A Case of Bioisosteric Replacement
In drug design, the bioisosteric replacement of one functional group with another is a common strategy to improve potency, selectivity, or pharmacokinetic properties. A study on the development of CB1 cannabinoid receptor antagonists provides an excellent example of replacing a pyrazole moiety with an imidazole.
Comparative In Vivo Activity of Pyrazole and Imidazole-based CB1 Antagonists
In this study, the pyrazole core of the well-known CB1 antagonist Rimonabant was replaced with an imidazole scaffold. The resulting imidazole analogs demonstrated potent in vivo activity, comparable to the original pyrazole-containing compound.
Table 6: In Vivo Efficacy of Pyrazole vs. Imidazole-based CB1 Antagonists
| Compound | Assay | In Vivo Activity |
| Rimonabant (Pyrazole-based) | CB agonist-induced hypotension | Active |
| Imidazole Analog (Compound 62) | CB agonist-induced hypotension | Potent pharmacological activity |
| Rimonabant (Pyrazole-based) | CB agonist-induced hypothermia | Active |
| Imidazole Analog (Compound 62) | CB agonist-induced hypothermia | Potent pharmacological activity |
| (Data sourced from Lange et al., J Med Chem, 2005)[13][14] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of bioactive compounds.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
Materials:
-
Recombinant Kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)
-
Test Compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates (white, flat-bottom)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.
-
Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.
-
Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to the controls and determine the IC50 value for each compound.[8]
In Vitro COX Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX enzymes, where a fluorogenic probe is oxidized to a fluorescent product.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (fluorogenic)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test compounds dissolved in DMSO
-
96-well opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Add assay buffer, heme, and either active COX-1 or COX-2 enzyme to the wells. For background wells, use heat-inactivated enzyme.
-
Add the test compound or DMSO (vehicle control) to the respective wells.
-
Incubate for 10 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for exactly two minutes at 37°C.
-
Stop the reaction by adding a saturated stannous chloride solution.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of COX inhibition for each compound and determine the IC50 values.[9]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Materials:
-
Bacterial strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The biological effects of pyrazole and imidazole analogs are often mediated through their interaction with specific signaling pathways.
Caption: Simplified MAPK signaling cascade and potential points of inhibition.
Caption: The COX-2 pathway and the mechanism of its inhibition.
Experimental Workflow
The following diagram illustrates a general workflow for the initial screening and evaluation of the biological activity of pyrazole and imidazole analogs.
Caption: General workflow for comparing the bioactivity of novel compounds.
Conclusion
Both pyrazole and imidazole scaffolds are undeniably potent and versatile frameworks in medicinal chemistry. Declaring one universally superior to the other is challenging, as their efficacy is highly dependent on the specific substitutions and the biological target. Pyrazoles have demonstrated particular success in the development of selective enzyme inhibitors, such as those targeting COX-2. Imidazoles are a cornerstone of many antifungal and anticancer agents. The provided data and protocols offer a foundation for researchers to make informed decisions in the design and evaluation of novel pyrazole and imidazole-based therapeutic agents. Direct, head-to-head comparative studies of structurally analogous pyrazole and imidazole derivatives are crucial for a more definitive understanding of their relative biological activities and will be a valuable area for future research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. srrjournals.com [srrjournals.com]
- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Structure-Activity Relationship (SAR) Studies of Pyrazole-Naphthalene EGFR Inhibitors
This guide provides a comparative analysis of pyrazole-naphthalene derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. The structure-activity relationships (SAR) of these compounds are explored, with quantitative data presented for comparison against alternative EGFR inhibitors. Detailed experimental protocols for key biological assays are also provided to aid researchers in the evaluation of similar compounds.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of various cancers.[1][2] Small molecule inhibitors targeting the ATP-binding site of the EGFR kinase domain are a major class of anticancer drugs.[1][2]
Caption: EGFR signaling pathway and the mechanism of action for pyrazole-naphthalene inhibitors.
Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of selected pyrazole-naphthalene derivatives against EGFR and cancer cell lines, compared with established EGFR inhibitors.
Table 1: Pyrazole-Naphthalene Derivatives as EGFR Inhibitors
| Compound ID | Structure | Target Cell Line | IC50 (µM) | Reference |
| 7d | 2-(3-(3,4-dimethylphenyl)-5-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4(5H)-one | Hela | 0.86 | [4] |
| EGFR | 0.12 | [4] | ||
| 18c | Symmetric bis-(2-naphthoyl-pyrazol-3-yl)thiazole derivative | HepG2 | - | [5] |
| EGFR | 0.00498 | [5] | ||
| HER-2 | 0.00985 | [5] | ||
| 6g | 1-(5-(4-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-((5-(isopropylamino)-1,3,4-thiadiazol-2-yl)thio)ethan-1-one | A549 | 1.537 | [6] |
| EGFR | 0.024 | [6] |
Table 2: Alternative EGFR Inhibitors (for comparison)
| Compound Name | Class | Target | IC50 (nM) | Reference |
| Erlotinib | Quinazoline | EGFR (WT) | 2-5 | [3] |
| Gefitinib | Quinazoline | EGFR (WT) | 2-37 | [3] |
| Lapatinib | Quinazoline | EGFR, HER-2 | 6.1 (EGFR), 17.2 (HER-2) | [5] |
| Osimertinib | Pyrimidine | EGFR (T790M) | <1 | [3] |
Structure-Activity Relationship (SAR) Insights
SAR studies on pyrazole-naphthalene and related pyrazole derivatives reveal key structural features influencing their EGFR inhibitory activity.
-
Substitution on the Naphthalene Ring : The position and nature of substituents on the naphthalene moiety can significantly impact activity. Docking studies suggest that the naphthalene ring can form p-π interactions with residues like LYS721 in the EGFR active site, enhancing antitumor activity.[4]
-
Substituents on the Phenyl Ring attached to Pyrazole : Electron-donating groups (e.g., -OCH3, -CH3) on the phenyl ring at the 3-position of the pyrazole core tend to increase anti-proliferative activity compared to electron-withdrawing groups (e.g., -Cl, -F).[4] The order of activity is often observed as -OCH3 > -CH3 > -H > -Br > -Cl > -F.[4]
-
Hybridization with other Heterocycles : Incorporating other heterocyclic moieties, such as thiazole or thiadiazole, into the pyrazole-naphthalene scaffold can modulate the inhibitory potency and selectivity.[4][5][6]
Caption: Key SAR principles for pyrazole-naphthalene based EGFR inhibitors.
Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay
This protocol describes a continuous-read kinase assay to determine the potency (IC50) of inhibitors against EGFR.
Materials:
-
Recombinant Human EGFR (active kinase domain)
-
Test Inhibitors (e.g., pyrazole-naphthalene derivatives)
-
ATP (Adenosine 5'-triphosphate)
-
Peptide Substrate (e.g., Poly(Glu, Tyr) 4:1 or specific Sox-conjugated peptide)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
DMSO (for dissolving inhibitors)
-
384-well or 96-well plates (white, non-binding surface for luminescence/fluorescence)
-
Plate reader capable of detecting fluorescence or luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.
-
Create a serial dilution series of the inhibitor in the kinase assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Dilute the recombinant EGFR enzyme and peptide substrate in the kinase assay buffer to the desired working concentrations.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of the diluted inhibitor or control (e.g., Erlotinib) to the wells of the assay plate.
-
Include "no inhibitor" wells (positive control for 100% activity) and "no enzyme" wells (blank/background).
-
-
Kinase Reaction:
-
Prepare a master mix containing ATP and the peptide substrate in the kinase assay buffer.
-
Initiate the reaction by adding the EGFR enzyme to the wells containing the inhibitor.
-
Immediately after, add the ATP/substrate master mix to all wells to start the reaction. The final reaction volume is typically 25-50 µL.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature (e.g., 25-30°C) for a set period (e.g., 60 minutes).
-
For continuous-read assays, monitor the signal (e.g., fluorescence at λex360/λem485) at regular intervals.[7]
-
For endpoint assays (e.g., ADP-Glo™), stop the reaction by adding a detection reagent that quantifies the amount of ADP produced. This typically involves a two-step process: first, deplete the remaining ATP, then convert the generated ADP back to ATP, which is used to produce a luminescent signal.[8][9]
-
-
Data Analysis:
-
Subtract the background signal (from "no enzyme" wells) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control ("no inhibitor" wells).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic model) using software like GraphPad Prism.[7]
-
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating novel EGFR inhibitors.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors targeting the EGFR/ErbB family of protein-tyrosine kinases in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
A Comparative Analysis of 1,3-Disubstituted vs. 1,5-Disubstituted Pyrazole Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of a core heterocyclic scaffold is a critical decision in the design of novel therapeutic agents. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, featured in a range of approved drugs. The substitution pattern on this ring profoundly influences the molecule's physicochemical properties and its interaction with biological targets. This guide provides a comparative analysis of the bioactivity of 1,3-disubstituted and 1,5-disubstituted pyrazoles, offering insights supported by experimental data to inform drug discovery efforts.
This analysis reveals that while both substitution patterns give rise to potent bioactive molecules, they have been predominantly explored for different therapeutic targets. 1,5-Disubstituted pyrazoles are famously represented by the selective COX-2 inhibitor celecoxib and its analogues, primarily investigated for their anti-inflammatory and analgesic properties. In contrast, 1,3-disubstituted pyrazoles have emerged as promising histone deacetylase (HDAC) inhibitors with potential applications in cancer therapy. This guide will delve into the structure-activity relationships, present quantitative bioactivity data, detail relevant experimental protocols, and visualize key signaling pathways for both classes of compounds.
Quantitative Bioactivity Data: A Comparative Overview
The following tables summarize the in vitro bioactivity of representative 1,3-disubstituted and 1,5-disubstituted pyrazole derivatives against their primary biological targets. It is important to note that a direct head-to-head comparison in the same study is rare; therefore, this data is compiled from various sources.
Table 1: Cyclooxygenase-2 (COX-2) Inhibitory Activity of 1,3- and 1,5-Disubstituted Pyrazoles
| Compound ID | Substitution Pattern | R1 | R2 | R3 | Target | IC50 (µM) | Selectivity Index (SI) for COX-2 |
| Celecoxib | 1,5-Disubstituted | 4-sulfamoylphenyl | H | 4-methylphenyl | COX-2 | 0.045 | 327 |
| Compound 8b | 1,5-Disubstituted | 4-chlorophenyl | thymol-N-acylhydrazone | 4-bromophenyl | COX-2 | 0.043 | 316 |
| Compound 8g | 1,5-Disubstituted | 4-fluorophenyl | thymol-N-acylhydrazone | 4-bromophenyl | COX-2 | 0.045 | 268 |
| Compound 8a | 1,3-Disubstituted | 4-fluorophenyl | H | 4-methylsulfonylphenyl | COX-2 | 0.079 | - |
| Compound 8b (from a different study) | 1,3-Disubstituted | 4-chlorophenyl | H | 4-methylsulfonylphenyl | COX-2 | 0.063 | 211 |
| Compound 8e | 1,3-Disubstituted | 4-bromophenyl | H | 4-methylsulfonylphenyl | COX-2 | 0.071 | - |
Data for 1,5-disubstituted pyrazoles are primarily from studies on celecoxib and its analogues. Data for 1,3-disubstituted pyrazoles as COX-2 inhibitors is more recent and suggests comparable potency.[1][2]
Table 2: Histone Deacetylase (HDAC) Inhibitory Activity of 1,3-Disubstituted Pyrazoles
| Compound ID | Substitution Pattern | R1 | R2 | R3 | Target | IC50 (µM) |
| Compound 22 | 1,3-Disubstituted | - | hydroxamic acid derivative | biphenyl | HDAC1 | 0.033 |
| HDAC2 | 0.226 | |||||
| HDAC3 | 0.030 | |||||
| HDAC6 | 0.034 | |||||
| HDAC10 | 0.029 | |||||
| Compound 12b | 1,3-Disubstituted | aminobenzamide derivative | - | - | HDAC1 | 0.93 |
| Compound 15b | 1,3-Disubstituted | aminobenzamide derivative | - | - | HDAC1 | 0.22 |
| Compound 15i | 1,3-Disubstituted | aminobenzamide derivative | - | - | HDAC1 | 0.68 |
1,3-Disubstituted pyrazoles have been more extensively studied as HDAC inhibitors, with several compounds showing potent, low micromolar to nanomolar activity against various HDAC isoforms.[3][4]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the relevant signaling pathways and a generalized workflow for bioactivity screening.
Caption: COX-2 signaling pathway in inflammation and its inhibition by pyrazole derivatives.
Caption: Generalized workflow for screening 1,3-disubstituted pyrazoles as HDAC inhibitors.
Detailed Experimental Protocols
For the purpose of reproducibility and to aid in the design of new experiments, detailed methodologies for the key bioassays are provided below.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is a generalized representation of a common method used to determine the COX inhibitory activity of test compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Heme cofactor
-
Tris-HCl buffer (pH 8.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in Tris-HCl buffer containing the heme cofactor.
-
Reaction Mixture Preparation: In each well of a 96-well plate, add the reaction buffer, the enzyme solution, and the test compound at various concentrations. A control well containing the enzyme and vehicle (solvent) without the test compound is also prepared.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid and TMPD to each well.
-
Measurement: Immediately measure the change in absorbance at 590 nm over time using a microplate reader. The rate of reaction is proportional to the COX enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This protocol outlines a common fluorometric method for assessing the HDAC inhibitory potential of test compounds.
Objective: To determine the IC50 of test compounds against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC10)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution (containing a protease, e.g., trypsin, and a stop solution, e.g., Trichostatin A for non-sirtuin HDACs)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation ~360 nm, Emission ~460 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of the HDAC enzymes, the fluorogenic substrate, and the test compounds in the HDAC assay buffer.
-
Reaction Setup: In the wells of a 96-well black microplate, add the HDAC enzyme and the test compound at various concentrations. Include control wells with the enzyme and vehicle.
-
Reaction Initiation: Start the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes). During this time, the HDAC enzyme will deacetylate the substrate.
-
Development: Stop the enzymatic reaction and initiate the development of the fluorescent signal by adding the developer solution to each well. The protease in the developer solution cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).
-
Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
The comparative analysis of 1,3-disubstituted and 1,5-disubstituted pyrazoles underscores a fascinating divergence in their therapeutic applications based on their substitution patterns. The 1,5-disubstituted pyrazole scaffold is well-entrenched as a privileged structure for COX-2 inhibition, leading to potent anti-inflammatory agents. More recent research, however, indicates that 1,3-diarylpyrazoles can also exhibit potent and selective COX-2 inhibition, suggesting that this substitution pattern should not be overlooked for this target.
Conversely, the 1,3-disubstituted pyrazole framework has proven to be a fertile ground for the discovery of novel HDAC inhibitors with significant potential in oncology. The flexibility in modifying the substituents at the 1 and 3 positions allows for fine-tuning of potency and selectivity against different HDAC isoforms.
For drug development professionals, this guide highlights the importance of considering both regioisomeric forms of the pyrazole scaffold. The choice between a 1,3- and a 1,5-disubstitution pattern should be guided by the specific biological target and the desired therapeutic outcome. The provided experimental protocols and pathway diagrams offer a practical framework for initiating or advancing research programs focused on these versatile heterocyclic compounds. Future studies that directly compare the bioactivity of these two classes of pyrazole isomers against a broader range of biological targets will be invaluable in further elucidating their full therapeutic potential.
References
- 1. Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics, with dual activities as anti-inflammatory and anticancer agents through selectively targeting COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Development of new pyrazoles as class I HDAC inhibitors: Synthesis, molecular modeling, and biological characterization in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid vs. Naproxen for anti-inflammatory potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Naproxen, a widely used NSAID, exerts its anti-inflammatory effect through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This non-selectivity is associated with a risk of gastrointestinal side effects. The development of pyrazole derivatives of existing NSAIDs is a strategic approach to enhance therapeutic efficacy and reduce adverse effects, often by achieving greater selectivity for the COX-2 isozyme, which is predominantly induced during inflammation. This guide synthesizes available preclinical data to compare the anti-inflammatory profiles of Naproxen and a structurally related pyrazole analogue.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data on the in vitro and in vivo anti-inflammatory potential of Naproxen and a representative naphthalene-pyrazole derivative.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) (COX-1/COX-2) |
| Naproxen | ~200-1000 | ~200-1000 | ~1 |
| 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5m) | 179.98 | 87.74 | 2.05[1] |
| Celecoxib (Reference) | >10000 | 8.3 | >1200 |
| Indomethacin (Reference) | 18.57 | 35.72 | 0.52[1] |
Note: IC50 values for Naproxen can vary between studies. The data for the pyrazole derivative is from a specific study and provides a direct comparison with Indomethacin under the same experimental conditions.
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | Time Post-Carrageenan (hours) | % Edema Inhibition |
| Naproxen | 20 | 3 | ~50-60 |
| 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5m) | 20 | 3 | 72.12[1] |
| Indomethacin (Reference) | 10 | 3 | ~70-80[1] |
Mechanism of Action: A Comparative Overview
Naproxen functions by blocking the arachidonic acid cascade through the non-selective inhibition of both COX-1 and COX-2 enzymes.[2][3] This prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[3] However, the inhibition of the constitutively expressed COX-1 enzyme in the gastric mucosa can lead to gastrointestinal complications.
Pyrazole derivatives, such as the one highlighted, are often designed to exhibit a higher selectivity for the COX-2 enzyme.[2] The rationale behind this approach is to target the inflammation-specific isozyme, thereby reducing the risk of side effects associated with COX-1 inhibition. The data in Table 1 suggests that the representative pyrazole derivative has a greater than two-fold selectivity for COX-2 over COX-1, a modest but potentially significant improvement over the non-selective profile of Naproxen.[1]
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against ovine COX-1 and human recombinant COX-2.
Methodology:
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Incubation: The test compounds, at varying concentrations, are pre-incubated with the respective COX isozyme in a buffer solution (e.g., Tris-HCl buffer, pH 8.0) containing a heme cofactor.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Carrageenan-Induced Paw Edema
Objective: To evaluate the acute anti-inflammatory activity of the test compounds in a rat model.
Methodology:
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Compound Administration: The test compounds and a reference drug (e.g., Indomethacin or Naproxen) are administered orally or intraperitoneally at a specified dose. A control group receives the vehicle.
-
Induction of Inflammation: One hour after compound administration, a sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of each rat.
-
Edema Measurement: The paw volume is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Visualizations
Signaling Pathway: Arachidonic Acid Cascade and COX Inhibition
Caption: Mechanism of COX inhibition by Naproxen and a selective pyrazole derivative.
Experimental Workflow: In Vivo Anti-inflammatory Assay
Caption: Workflow for the carrageenan-induced paw edema assay.
Conclusion
The available data suggests that modifying the structure of Naproxen to include a pyrazole moiety can lead to a more favorable anti-inflammatory profile. The representative naphthalene-pyrazole derivative demonstrates improved in vivo efficacy and a modest selectivity towards the COX-2 enzyme. While this increased selectivity is not as pronounced as that of highly selective COX-2 inhibitors like Celecoxib, it represents a step towards potentially mitigating the gastrointestinal side effects associated with non-selective NSAIDs like Naproxen.
Further research is warranted to synthesize and evaluate 5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid specifically, to directly compare its anti-inflammatory potential and safety profile with its parent compound, Naproxen. Such studies would provide a clearer understanding of the therapeutic potential of this specific modification and its viability as a future anti-inflammatory drug candidate.
References
- 1. Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. tandfonline.com [tandfonline.com]
Validating In Vitro Assays for Screening Novel Pyrazole Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro assays for screening novel pyrazole inhibitors, supported by experimental data and detailed protocols. Pyrazole-containing compounds are a significant class of inhibitors for a variety of protein targets, particularly kinases, making robust and validated screening assays essential for drug discovery.
Introduction to Pyrazole Inhibitors and In Vitro Screening
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of enzymes, including kinases, cyclooxygenases (COX), and others.[1][2] The dysregulation of these enzymes is implicated in many diseases, such as cancer and inflammatory disorders.[1] In vitro assays are fundamental tools in the early stages of drug discovery for identifying and characterizing novel pyrazole-based inhibitors. These assays allow for the direct measurement of a compound's inhibitory activity against a specific molecular target in a controlled, cell-free environment.[3][4]
The validation of these in vitro assays is a critical step to ensure the reliability and reproducibility of the screening data.[5][6] A well-validated assay provides confidence that the observed inhibitory activity is real and specific to the target, minimizing the risk of advancing false positives into more complex and costly stages of drug development.[3] This guide will delve into the key validation parameters, compare different assay formats, and provide detailed experimental protocols for screening pyrazole inhibitors.
Key In Vitro Assays for Pyrazole Inhibitor Screening
A variety of in vitro assays are available to assess the inhibitory potential of pyrazole compounds. The choice of assay depends on the specific target and the desired endpoint. Here, we compare three commonly used assays for screening pyrazole inhibitors targeting kinases and COX enzymes.
Biochemical Assays: Direct Target Interaction
These assays directly measure the interaction between the pyrazole compound and its purified target protein.[3] They are essential for confirming direct binding and quantifying the inhibitory potency (e.g., IC50 value).[4]
-
Kinase Inhibition Assays: Many pyrazole derivatives are designed as kinase inhibitors.[1] Assays like ADP-Glo™ and Kinase-Glo® are widely used to measure the inhibition of kinase activity by quantifying the amount of ATP consumed or ADP produced during the enzymatic reaction.[3]
-
Enzyme Inhibition Assays: For non-kinase targets like COX, assays often measure the enzymatic conversion of a substrate to a product.[3] This can be monitored using various detection methods, including colorimetric or fluorometric readouts.[2]
Cell-Based Assays: Assessing Cellular Efficacy
While biochemical assays confirm direct target engagement, cell-based assays are crucial for verifying that the compound's activity translates to a cellular context.[3]
-
Cell Viability/Cytotoxicity Assays: Assays such as the MTT assay are fundamental for evaluating the effect of a pyrazole inhibitor on cell proliferation and viability, which is a key indicator of potential therapeutic efficacy, particularly in cancer research.[1][7]
Data Presentation: Comparative Analysis of Pyrazole Inhibitors
Summarizing quantitative data in a clear and structured format is essential for comparing the performance of different pyrazole inhibitors. The following tables provide examples of how to present inhibitory activity data.
Table 1: In Vitro Inhibitory Activity of Selected Pyrazole-Based Kinase Inhibitors [1]
| Compound | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) |
| Afuresertib | Akt1 | 0.08 (Ki) | HCT116 (colon) | 0.95 |
| Compound 3 | ALK | 2.9 | - | 27 (cellular) |
| Compound 6 | Aurora A | 160 | HCT116 (colon) | 0.39 |
| Compound 17 | Chk2 | 17.9 | - | - |
Table 2: Comparative Analysis of COX Inhibition by Pyrazole Derivatives [2]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 15 | 0.04 | 375 |
| Phenylbutazone | 10 | 18 | 0.56 |
| SC-558 | >100 | 0.07 | >1428 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are protocols for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a general method for assessing the inhibitory activity of pyrazole compounds against a target kinase.[3][4]
Materials:
-
Purified target kinase
-
Specific substrate peptide
-
ATP
-
MgCl₂
-
Test pyrazole compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit
-
384-well plates (white, flat-bottom)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test pyrazole compounds in DMSO.
-
Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[1]
-
Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[1]
-
Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[1]
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[1]
-
Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[1][4]
-
Terminate the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]
In Vitro COX Inhibition Assay (Fluorometric)
This protocol provides a standardized method for determining the anti-inflammatory potential of novel pyrazole derivatives by measuring their inhibition of COX-1 and COX-2.[2]
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (fluorogenic substrate)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test compounds dissolved in DMSO
-
96-well opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe to each well.
-
Add the diluted test compound to the respective wells. Include DMSO-only controls for total enzyme activity and a known inhibitor as a positive control.
-
Add the diluted COX-1 or COX-2 enzyme to the wells.
-
Incubate the plate at 37°C for approximately 10 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period. The rate of increase in fluorescence is proportional to COX activity.
-
Calculate the rate of reaction for each well and determine the percent inhibition of COX activity relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a pyrazole inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[1][7]
Materials:
-
Human cancer cell line (e.g., HCT116, MCF-7)
-
Cell culture medium
-
Test pyrazole compounds
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the pyrazole test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include untreated cells (negative control) and a known cytotoxic agent (positive control).[1]
-
Incubate the plate for a specified period (e.g., 48-72 hours) in a CO2 incubator at 37°C.[1]
-
Add MTT solution to each well and incubate for a few hours until formazan crystals are formed.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1] Gently shake the plate to ensure complete dissolution.[1]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[1]
Mandatory Visualizations
Diagrams are provided to illustrate key signaling pathways and experimental workflows relevant to the screening of pyrazole inhibitors.
Caption: Workflow for the in vitro COX inhibition assay.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Pathways of Pyrazole-3-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The pyrazole-3-carboxylic acid motif is a cornerstone in medicinal chemistry and drug discovery, appearing in a multitude of biologically active compounds. The efficient and regioselective synthesis of this key heterocyclic scaffold is therefore of paramount importance. This guide provides an objective comparison of the most prevalent synthetic pathways to pyrazole-3-carboxylic acids and their ester derivatives, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Pathways
The following table summarizes the key quantitative data for the primary synthetic routes to pyrazole-3-carboxylic acids and their esters.
| Synthetic Pathway | Key Starting Materials | Typical Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compounds (or equivalents), Hydrazines | Acid or base catalysis, often requires heating (reflux) | 60-90%[1] | High yields, readily available starting materials.[2] | Potential for regioisomeric mixtures with unsymmetrical dicarbonyls.[3][4] |
| 1,3-Dipolar Cycloaddition | Diazo compounds (e.g., ethyl diazoacetate), Alkynes | Often requires heating or catalysis (e.g., Lewis acids) | 70-95%[5] | High regioselectivity in many cases, good functional group tolerance. | Use of potentially explosive and toxic diazo compounds.[5] |
| From Furan-2,3-diones | 4-Acyl-5-aryl-2,3-furandiones, Hydrazines/Hydrazones | Reflux in a suitable solvent (e.g., benzene, xylene) | 45-86%[6] | Provides highly substituted pyrazole-3-carboxylic acids. | Limited availability of substituted furan-2,3-diones. |
| Multicomponent Reactions (MCRs) | Aldehydes, β-ketoesters, hydrazines, malononitrile, etc. | Often catalyst-free or uses mild catalysts, can be performed in green solvents (e.g., water) | 80-95%[7] | High atom and step economy, operational simplicity, environmentally friendly.[8][9] | Optimization can be complex, potential for side reactions. |
| Oxidation of 3-Methylpyrazoles | 3-Methylpyrazoles | Strong oxidizing agents (e.g., KMnO4) | Moderate to Good | Utilizes commercially available starting materials. | Use of stoichiometric, strong oxidizing agents, potential for over-oxidation. |
In-Depth Analysis of Synthetic Pathways
This section provides a detailed examination of each synthetic route, including reaction mechanisms and experimental protocols for representative examples.
Knorr Pyrazole Synthesis
The Knorr synthesis is a classical and widely employed method for the construction of the pyrazole ring. It involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[2][4] A key consideration in this synthesis, particularly with unsymmetrical dicarbonyl compounds, is the control of regioselectivity, as the initial nucleophilic attack of the hydrazine can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[3]
Caption: General scheme of the Knorr Pyrazole Synthesis.
This protocol is adapted from the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives.[1][10]
Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate.
-
In a suitable reaction vessel, dissolve sodium ethoxide in absolute ethanol.
-
To this solution, add a mixture of diethyl oxalate and acetophenone dropwise while maintaining the temperature below 10 °C.
-
Stir the mixture at room temperature for 12-16 hours.
-
Acidify the reaction mixture with dilute sulfuric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the intermediate ethyl 2,4-dioxo-4-phenylbutanoate.
Step 2: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate.
-
Prepare a suspension of the ethyl 2,4-dioxo-4-phenylbutanoate intermediate (1.0 eq) in glacial acetic acid.
-
Add hydrazine hydrate (1.1 eq) to the suspension.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford the pure product.
A similar procedure for the synthesis of various substituted ethyl 5-phenyl-1H-pyrazole-3-carboxylates reported yields ranging from 66% to 82%.[10]
1,3-Dipolar Cycloaddition
This powerful method involves the [3+2] cycloaddition of a diazo compound, acting as a 1,3-dipole, with an alkyne dipolarophile. The use of ethyl diazoacetate is common for the direct introduction of an ester group at the 3-position of the pyrazole ring. This reaction often exhibits high regioselectivity, which can be influenced by steric and electronic factors of the substituents on both the diazo compound and the alkyne.[11]
Caption: General scheme of 1,3-Dipolar Cycloaddition for pyrazole synthesis.
This is a representative protocol for the reaction between ethyl diazoacetate and phenylacetylene.
-
In a round-bottom flask, dissolve phenylacetylene (1.0 eq) in a suitable solvent such as toluene or xylene.
-
Add ethyl diazoacetate (1.1 eq) to the solution. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Heat the reaction mixture at reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the desired ethyl 5-phenyl-1H-pyrazole-3-carboxylate.
Synthesis from Furan-2,3-diones
This pathway offers a route to highly substituted pyrazole-3-carboxylic acids. The reaction proceeds through the condensation of a 4-acyl-5-aryl-2,3-furandione with a hydrazine or hydrazone derivative.
References
- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. mdpi.com [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential: A Comparative Analysis of Novel Pyrazole Derivatives' Cytotoxicity
For researchers, scientists, and drug development professionals, the quest for more effective and selective anticancer agents is a continuous endeavor. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, with numerous studies highlighting their potent cytotoxic effects against a range of cancer cell lines.[1][2][3] This guide provides a comprehensive comparison of the cytotoxic activity of recently developed pyrazole derivatives, supported by experimental data and detailed protocols to aid in the evaluation and selection of promising candidates for further investigation.
Comparative Cytotoxicity of Novel Pyrazole Derivatives
The in vitro cytotoxic activity of various novel pyrazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized in the table below. Lower IC50 values indicate greater cytotoxicity.
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| PTA-1 | MDA-MB-231 (Breast) | 10 (CC50 at 24h) | - | - | [4] |
| CCRF-CEM (Leukemia) | - | - | - | [4] | |
| HD02 | Various (9 cancer types) | Not specified | - | - | [5] |
| HD05 | Various (9 cancer types) | Not specified | - | - | [5] |
| HD12 | Various (9 cancer types) | Not specified | - | - | [5] |
| L2 | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | Cisplatin, Gemcitabine | Not specified | [6] |
| L3 | MCF-7 (Breast) | 81.48 ± 0.89 | Cisplatin, Gemcitabine | Not specified | [6] |
| Compound 3f | MDA-MB-468 (Breast) | 14.97 (24h), 6.45 (48h) | Paclitaxel | 49.90 (24h), 25.19 (48h) | [7] |
| Compound 5 | HepG2 (Liver) | 13.14 | Roscovitine | 0.99 | [8] |
| MCF-7 (Breast) | 8.03 | Roscovitine | 0.99 | [8] | |
| Compound 6c | SK-MEL-28 (Melanoma) | 3.46 | Sunitinib | Not specified | [9] |
| Compound 12 | MDA-MB-231 (Breast) | 3.64 - 16.13 | - | - | [1] |
| HepG2 (Liver) | 3.64 - 16.13 | - | - | [1] | |
| Compound 13 | MDA-MB-231 (Breast) | 3.64 - 16.13 | - | - | [1] |
| HepG2 (Liver) | 3.64 - 16.13 | - | - | [1] | |
| Compound 14 | MDA-MB-231 (Breast) | 3.64 - 16.13 | - | - | [1] |
| HepG2 (Liver) | 3.64 - 16.13 | - | - | [1] | |
| Compound 24 | A549 (Lung) | 8.21 | - | - | [1][3] |
| HCT116 (Colon) | 19.56 | - | - | [1][3] | |
| Compound 33 | HCT116, MCF7, HepG2, A549 | < 23.7 | Doxorubicin | 24.7 - 64.8 | [1] |
| Compound 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | Doxorubicin | 24.7 - 64.8 | [1] |
| Compound 43 | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [1] |
| TOSIND | MDA-MB-231 (Breast) | 17.7 ± 2.7 (72h) | - | - | [10] |
| PYRIND | MCF-7 (Breast) | 39.7 ± 5.8 (72h) | - | - | [10] |
| Compound 2 | A549 (Lung) | 220.20 | Etoposide | - | [11] |
Experimental Protocols
A clear understanding of the methodologies used to generate cytotoxicity data is crucial for accurate interpretation and replication of results. The following are detailed protocols for key experiments commonly cited in the evaluation of pyrazole derivatives.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[12]
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, HCT-116) are seeded in 96-well plates at a density of approximately 7.5 x 10³ cells per well and allowed to attach overnight in a suitable culture medium.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives (e.g., 3, 6.25, 12.5, 25, 50, 100 µM) for a specified duration, typically 24, 48, or 72 hours.[7][10] A vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin, Doxorubicin) are included.[6]
-
MTT Incubation: After the treatment period, the culture medium is removed, and MTT solution (typically 5 mg/ml in PBS) is added to each well. The plates are then incubated for another 4 hours at 37°C.[7]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents induce cytotoxicity.[4][7]
-
Annexin V Assay: This assay measures the externalization of phosphatidylserine (PS), an early marker of apoptosis.[4] Cells are treated with the pyrazole derivative, harvested, and then stained with fluorescently labeled Annexin V and a viability dye (e.g., Propidium Iodide). The stained cells are then analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase-3/7 Activation Assay: Caspases are key executioner enzymes in the apoptotic pathway.[4] Following treatment with the test compound, cells are lysed, and the activity of caspase-3 and -7 is measured using a substrate that releases a fluorescent or luminescent signal upon cleavage.
-
DNA Fragmentation Analysis: A hallmark of late-stage apoptosis is the fragmentation of genomic DNA. This can be detected by techniques such as agarose gel electrophoresis (DNA laddering) or by using fluorescent dyes that bind to fragmented DNA, followed by analysis with flow cytometry or fluorescence microscopy.[4]
Cell Cycle Analysis
Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle.[4][8]
-
Cell Treatment and Fixation: Cells are treated with the pyrazole derivative for a defined period. After treatment, the cells are harvested, washed, and fixed in cold ethanol (e.g., 70%).
-
Staining: The fixed cells are then stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), often in the presence of RNase to prevent staining of RNA.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The resulting histogram allows for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M).
Visualizing the Mechanisms of Action
To better understand the cellular processes affected by these novel pyrazole derivatives, the following diagrams illustrate a general experimental workflow and a key signaling pathway often implicated in their cytotoxic effects.
Figure 1. A generalized workflow for evaluating the cytotoxicity of novel compounds.
Figure 2. Simplified signaling pathway for pyrazole-induced apoptosis.
Concluding Remarks
The presented data highlights the significant cytotoxic potential of a diverse range of novel pyrazole derivatives against various cancer cell lines. Several compounds exhibit IC50 values in the low micromolar range, demonstrating potency comparable or superior to established chemotherapeutic agents. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest.[4][7][13] Further investigation into the structure-activity relationships and specific molecular targets of these compounds is warranted to optimize their efficacy and selectivity, paving the way for the development of next-generation anticancer therapies.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 9. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Enzyme Inhibition Kinetics for Pyrazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzyme inhibition kinetics of various pyrazole analogs, supported by experimental data from peer-reviewed literature. The pyrazole scaffold is a privileged structure in medicinal chemistry, demonstrating a broad range of biological activities, including the inhibition of key enzymatic targets implicated in various diseases. This document summarizes the inhibitory potency of different pyrazole derivatives against several important enzyme classes, details the experimental methodologies for their evaluation, and visualizes key concepts in enzyme inhibition.
Quantitative Comparison of Pyrazole Analog Inhibition
The inhibitory activities of pyrazole analogs are summarized below, with potency typically reported as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates greater potency.
Cyclooxygenase (COX) Inhibition
Pyrazole analogs are well-known for their anti-inflammatory properties, often attributed to the inhibition of COX enzymes.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-2 | 0.70 | >131 | [1][2] |
| Analog 33 | COX-2 | 2.52 | Not Reported | [1][2] |
| Analog 44 | COX-2 | 0.01 | Not Reported | [1][2] |
| Phenylbutazone | COX-1/COX-2 | Non-selective | Not Applicable |
Kinase Inhibition
The pyrazole core is a common scaffold for kinase inhibitors, which are crucial in oncology and immunology.
| Compound | Target Kinase | IC50 (nM) | Ki (µM) | Reference |
| Compound 15 | CDK2 | Not Reported | 0.005 | [3] |
| Analog 1b | Haspin | 57 | Not Reported | [4] |
| Analog 1c | Haspin | 66 | Not Reported | [4] |
| Analog 2c | Haspin | 62 | Not Reported | [4] |
| Afuresertib (GSK2110183) | Akt1 | Not Reported | 0.00008 | [5] |
| Compound 1 | Akt1 | 61 | Not Reported | [5] |
| Compound 2 | Akt1 | 1.3 | Not Reported | [5] |
| AT7518 (23) | CDK1, CDK2, CDK5 | 47, 100, 20 | Not Reported | [5] |
| Compound 16 | Chk2 | 48.4 | Not Reported | [5] |
| Compound 17 | Chk2 | 17.9 | Not Reported | [5] |
Cholinesterase and Carbonic Anhydrase Inhibition
Substituted pyrazoles have also been investigated as inhibitors of enzymes involved in neurological and metabolic processes.
| Compound | Target Enzyme | IC50 (nM) | Reference |
| Analog 15 (triphenyl substituted) | Acetylcholinesterase (AChE) | 66.37 | [1][2] |
| Analog 9 (bromophenyl substituted) | Carbonic Anhydrase I (hCA I) | 0.93 | [1][2] |
| Analog 9 (bromophenyl substituted) | Carbonic Anhydrase II (hCA II) | 0.75 | [1][2] |
Monoamine Oxidase (MAO) Inhibition
Certain pyrazole analogs exhibit inhibitory activity against monoamine oxidases, which are targets for antidepressants.
| Compound | Target Enzyme | IC50 (M) | Reference |
| Analog 51 (dimethoxyphenyl substituted) | MAO | 1.0 x 10⁻⁷ | [1] |
| Analog 52 (hydroxyphenyl substituted) | MAO | 8.8 x 10⁻⁹ | [1] |
Visualizing Experimental Workflows and Inhibition Mechanisms
To elucidate the processes involved in evaluating enzyme inhibitors, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the fundamental types of enzyme inhibition.
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Mechanisms of reversible enzyme inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are generalized protocols for key enzyme inhibition assays.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test pyrazole analogs and reference inhibitors (e.g., Celecoxib) dissolved in DMSO
-
Detection system (e.g., ELISA-based quantification of Prostaglandin E2)
Procedure:
-
Prepare serial dilutions of the test pyrazole analogs in a 96-well plate.
-
Add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Pre-incubate the enzyme with the test compounds for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., hydrochloric acid).
-
Quantify the amount of prostaglandin produced using a suitable detection method, such as an enzyme immunoassay (EIA).
-
Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay measures the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Purified recombinant target kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
Peptide or protein substrate
-
ATP at a concentration near the Km for the specific kinase
-
Test pyrazole analogs dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Add the kinase buffer, test pyrazole analog dilutions, and the target kinase to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition and determine the IC50 value as described for the COX assay.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures AChE activity by detecting the product of acetylthiocholine hydrolysis.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Assay Buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test pyrazole analogs and a reference inhibitor (e.g., Donepezil) dissolved in DMSO
Procedure:
-
In a 96-well plate, add the assay buffer, DTNB solution, and the test pyrazole analog dilutions.
-
Add the AChE enzyme solution to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm in kinetic mode at regular intervals for 10-15 minutes. The rate of increase in absorbance corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is proportional to AChE activity.
-
Calculate the reaction rates and determine the percent inhibition and IC50 values.
Carbonic Anhydrase (CA) Inhibition Assay
This assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA).
Materials:
-
Human carbonic anhydrase (hCA) isoform (e.g., hCA I or hCA II)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
p-Nitrophenyl acetate (p-NPA) substrate, dissolved in acetonitrile or DMSO
-
Test pyrazole analogs and a reference inhibitor (e.g., Acetazolamide) dissolved in DMSO
Procedure:
-
Add the assay buffer and test pyrazole analog dilutions to the wells of a 96-well plate.
-
Add the CA enzyme solution to each well.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Measure the absorbance at 400-405 nm in kinetic mode. The increase in absorbance is due to the formation of the p-nitrophenolate product.
-
Calculate the reaction rates and determine the percent inhibition and IC50 values.
Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay determines MAO activity by measuring the hydrogen peroxide (H2O2) produced during the oxidative deamination of a substrate.
Materials:
-
Human recombinant MAO-A or MAO-B enzyme
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Substrate (e.g., kynuramine or p-tyramine)
-
Detection reagents (e.g., Amplex Red and horseradish peroxidase)
-
Test pyrazole analogs and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) dissolved in DMSO
Procedure:
-
In a 96-well black plate, add the MAO enzyme (MAO-A or MAO-B) and the test pyrazole analog dilutions.
-
Pre-incubate for 15 minutes at 37°C.
-
Prepare a reaction mixture containing the assay buffer, substrate, and detection reagents.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Incubate at 37°C for 40 minutes, protected from light.
-
Measure the fluorescence (e.g., Ex/Em = 535/587 nm). The fluorescent signal is proportional to the amount of H2O2 produced.
-
Calculate the percent inhibition and determine the IC50 values.
This guide serves as a valuable resource for understanding the comparative enzyme inhibition kinetics of pyrazole analogs. The provided data and protocols offer a foundation for further research and development in this important area of medicinal chemistry.
References
Safety Operating Guide
Navigating the Safe Disposal of 5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid: A Comprehensive Guide
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle 5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid with appropriate personal protective equipment (PPE). Standard laboratory attire, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.
Step-by-Step Disposal Procedures
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures environmentally safe and compliant management.
Step 1: Waste Identification and Segregation
Classify this compound as hazardous chemical waste.[1][2] It is imperative to segregate this waste to prevent accidental reactions.
-
Solid Waste: Collect any unused or expired solid compound in a clearly labeled, sealed container.[3] Contaminated materials, such as weighing paper, pipette tips, and gloves that have come into direct contact with the solid, should also be placed in a designated solid chemical waste container.[3][4]
-
Liquid Waste: Solutions containing the compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[3] Do not mix these solutions with other waste streams that may be incompatible.
Step 2: Containerization and Labeling
Proper containment and labeling are crucial for safe storage and disposal.
-
Container Selection: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[2]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an approximate concentration if in solution.[1][2] The date when the waste was first added to the container should also be included.[5]
Step 3: Storage
Store sealed waste containers in a designated, well-ventilated chemical waste storage area, often referred to as a Satellite Accumulation Area (SAA).[5][6] This area should be secure and away from sources of ignition or incompatible materials.[1]
Step 4: Arranging for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[3] Provide them with a detailed inventory of the waste, including chemical names and quantities.
Important Considerations:
-
Do not dispose of this compound down the sink or in regular trash.[1][7] Improper disposal can lead to environmental contamination.[1][8]
-
Do not attempt to neutralize the chemical unless you have a validated and approved protocol from your EHS office.[1]
-
In case of a spill, follow your laboratory's established spill response procedure. This generally involves containing the spill with an inert absorbent material and collecting the contaminated material into a sealed container for disposal as hazardous waste.[1]
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, quantitative data from structurally similar compounds are provided for context.
| Compound Name | CAS Number | Hazard Statements | Disposal Considerations |
| 1-Methyl-4-iodo-1H-pyrazole | 39806-90-1 | Causes skin and serious eye irritation. May cause respiratory irritation. | Dispose of contents/container to an approved waste disposal plant. Do not empty into drains.[1] |
| 5-Iodo-1-methyl-1H-pyrazole | 34091-51-5 | Causes skin irritation. Causes serious eye damage. May cause respiratory irritation. | Consult local, regional, and national hazardous waste regulations.[1] |
| Pyrazole (general) | 288-13-1 | Harmful if swallowed. Toxic in contact with skin. Causes serious eye damage. | Dispose of properly. Do not let product enter drains.[1][9] |
| Naphthalene | 91-20-3 | Flammable solid. Harmful if swallowed. Suspected of causing cancer. Very toxic to aquatic life. | Dispose of as hazardous waste. Do not wash into sewer.[8][10] |
| 5-Naphth-1-yl-1H-pyrazole-3-carboxylic acid | 1029104-45-7 | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Dispose of contents/container to an approved waste disposal plant.[11] |
Experimental Protocols
The disposal procedures outlined above are based on established best practices for managing hazardous laboratory chemical waste and do not stem from a specific experimental protocol for this compound. Adherence to your institution's specific chemical hygiene plan and waste disposal guidelines is mandatory.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal Workflow for the Target Compound.
Caption: Rationale for Hazardous Waste Classification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. static.igem.org [static.igem.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. acs.org [acs.org]
- 8. nj.gov [nj.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. aksci.com [aksci.com]
Safeguarding Research: A Comprehensive Guide to Handling 5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic Acid
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 5-(6-methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The primary objective when handling this compound is to prevent direct contact and inhalation.[4] Engineering controls, such as fume hoods or glove boxes, should be the primary means of exposure control, with PPE serving as a critical secondary measure.[4]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves, double-gloving recommended. | Prevents skin contact with the compound.[5] Inspect gloves before use and change them frequently. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and splashes.[6] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) for handling powders. For solutions, a respirator with an organic vapor cartridge may be necessary. | Minimizes the risk of inhaling fine particles of the compound. |
| Body Protection | A fully buttoned lab coat. For larger quantities or when there is a significant risk of contamination, a disposable full-body suit (e.g., Tyvek) is recommended. | Protects skin and personal clothing from contamination.[7] |
Operational Plan: Safe Handling Workflow
1. Preparation and Area Designation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood or a ventilated enclosure.[6]
-
Ensure that an eyewash station and safety shower are readily accessible.[8]
-
Assemble all necessary equipment and materials before starting work to minimize movement in and out of the designated area.
2. Weighing and Aliquoting (Solid Compound):
-
Perform all manipulations of the solid compound within a fume hood or glove box to contain airborne particles.[9]
-
Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Handle the compound gently to avoid creating dust.
3. Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Keep the container capped as much as possible during the dissolution process.
4. Post-Handling Decontamination:
-
Wipe down all surfaces in the designated handling area with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Carefully remove PPE, avoiding contact with the outer surfaces. Dispose of single-use PPE as chemical waste.[7]
-
Wash hands and any exposed skin thoroughly with soap and water after completing the work.[10]
Caption: A logical workflow for the safe handling of the target compound.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.[11]
1. Waste Segregation:
-
Solid Waste: Collect unused solid compound, contaminated weighing paper, and other contaminated disposable materials (e.g., pipette tips, gloves) in a designated, sealed, and clearly labeled solid chemical waste container.[1]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[1] Do not pour any waste down the drain.[11]
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
2. Container Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.[12]
3. Storage and Disposal:
-
Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.[1]
-
Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5]
Caption: A step-by-step process for the proper disposal of chemical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. agnopharma.com [agnopharma.com]
- 3. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. aaronchem.com [aaronchem.com]
- 6. fishersci.com [fishersci.com]
- 7. HANDLING OF POTENT MOLECULES (CATEGORY-IV) – PharmaGuideHub [pharmaguidehub.com]
- 8. fishersci.com [fishersci.com]
- 9. witpress.com [witpress.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
